molecular formula C8H9Cl2NO B1489343 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 669-45-4

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B1489343
CAS No.: 669-45-4
M. Wt: 206.07 g/mol
InChI Key: UYQLHGNVIKNTDS-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQLHGNVIKNTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696189
Record name 5-Chloro-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1)
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Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669-45-4
Record name 5-Chloro-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1)
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Record name 669-45-4
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Foundational & Exploratory

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in a variety of biologically active molecules and natural products.[1] The specific substitution pattern of this compound, with a chlorine atom on the aromatic ring and an amine group on the dihydrofuran ring, makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of a viable synthetic pathway to this compound, detailing the underlying chemical principles, experimental protocols, and key considerations for researchers in the field.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests that the target molecule can be derived from a key intermediate, 3-azido-5-chloro-2,3-dihydrobenzofuran. The amine can be formed via the reduction of the azide, a reliable and high-yielding transformation. The azido group, in turn, can be introduced via nucleophilic substitution on a suitable precursor. This retrosynthetic strategy is outlined in the diagram below.

G target This compound amine 5-Chloro-2,3-dihydrobenzofuran-3-amine target->amine HCl addition azide 3-Azido-5-chloro-2,3-dihydrobenzofuran amine->azide Reduction precursor Suitable Precursor with Leaving Group at C3 azide->precursor Nucleophilic Substitution (NaN3)

Caption: Retrosynthetic analysis of the target compound.

Core Synthetic Pathway

The forward synthesis of this compound can be efficiently achieved in a multi-step sequence starting from a substituted phenol. A plausible and referenced pathway involves the formation of the dihydrobenzofuran ring, followed by functionalization. An alternative, more direct route starts from a pre-functionalized dihydrobenzofuran derivative. Here, we focus on a pathway that leverages a known transformation from an azide precursor.

Step 1: Synthesis of 3-Azido-5-chloro-2,3-dihydrobenzofuran

The introduction of the azide functionality at the 3-position of the 5-chloro-2,3-dihydrobenzofuran skeleton is a critical step. While the direct synthesis of this starting material is not fully detailed in the provided search results, it is presented as the immediate precursor to the target amine. The synthesis of similar 2,3-dihydrobenzofuran systems often involves the cyclization of appropriately substituted phenols.[2][3] For the purpose of this guide, we will consider 3-azido-5-chloro-2,3-dihydrobenzofuran as a key intermediate that can be obtained through specialized synthetic procedures.

Step 2: Reduction of the Azide to the Amine

The conversion of the azide to the primary amine is a robust and widely used transformation in organic synthesis. The Staudinger reduction, which employs a phosphine such as triphenylphosphine followed by hydrolysis, is a mild and effective method.[4]

Mechanism: The reaction proceeds through the formation of a phosphazide intermediate from the reaction of the azide with triphenylphosphine. This intermediate then loses dinitrogen gas to form an aza-ylide. Subsequent hydrolysis of the aza-ylide yields the primary amine and triphenylphosphine oxide as a byproduct. The choice of triphenylphosphine is strategic due to its high affinity for nitrogen and the stability of the resulting phosphine oxide, which drives the reaction to completion.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form often has improved stability, crystallinity, and handling properties compared to the free base, which is advantageous for purification and storage.

Experimental Protocol

The following protocol is based on a referenced procedure for the synthesis of this compound from its azide precursor.[4]

Synthesis of this compound from 3-Azido-5-chloro-2,3-dihydrobenzofuran

  • Reaction Setup: To a solution of 3-azido-5-chloro-2,3-dihydrobenzofuran (1.0 eq) in tetrahydrofuran (THF), add water (approximately 10 eq) and triphenylphosphine (3.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at 50°C overnight. The elevated temperature facilitates the reaction between the azide and triphenylphosphine.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (Et₂O). The addition of a non-polar solvent like diethyl ether often helps in the precipitation of the product or aids in the subsequent extraction process. The hydrochloride salt can then be precipitated by the addition of ethereal HCl or by other standard methods.

  • Purification: The resulting solid, this compound, can be collected by filtration and washed with a suitable solvent to remove impurities.

Data Summary

The following table summarizes the key reactants and products in the final step of the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-Azido-5-chloro-2,3-dihydrobenzofuranC₈H₆ClN₃O195.61Reactant
TriphenylphosphineC₁₈H₁₅P262.29Reagent
This compoundC₈H₉Cl₂NO206.07Product

Forward Synthesis Workflow

The diagram below illustrates the forward synthesis from the key azide intermediate to the final hydrochloride salt.

G start 3-Azido-5-chloro-2,3-dihydrobenzofuran intermediate 5-Chloro-2,3-dihydrobenzofuran-3-amine start->intermediate PPh3, H2O, THF, 50°C product This compound intermediate->product HCl

Caption: Forward synthesis of the target compound.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the reduction of an azide precursor. The Staudinger reduction offers a mild and efficient method for the key transformation from the azide to the amine. The subsequent formation of the hydrochloride salt provides a stable and easily handled final product. This guide provides a foundational understanding of a viable synthetic route, which can be adapted and optimized by researchers in the field of drug discovery and development.

References

  • 5-CHLORO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE synthesis.
  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH.
  • Synthesis of 2,3‐dihydrobenzofuran derivatives. - ResearchGate.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | ACS Combinatorial Science.
  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents.
  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives | Journal of the American Chemical Society.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the current limitations in publicly available experimental data for this specific compound, this guide synthesizes known information and supplements it with comparative data from closely related analogues. The following sections detail the molecular structure, expected physicochemical characteristics, and established analytical methodologies relevant to its characterization. This approach is designed to offer researchers and drug development professionals a robust framework for handling, analyzing, and utilizing this compound in their work.

Introduction: The Significance of Substituted Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of various substituents onto this core structure allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. This compound serves as a critical building block in the synthesis of more complex pharmaceutical agents. Its hydrochloride salt form is intended to enhance stability and solubility, crucial attributes for consistent and reliable use in further chemical reactions. Given its role as a precursor, a thorough understanding of its physicochemical properties is paramount for process optimization, quality control, and the successful development of downstream products.

Molecular and Physicochemical Profile

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1.

PropertyValueSource
Chemical Name This compound-
Stereochemistry Often supplied as a racemate; specific stereoisomers like (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride are also available.
CAS Number 669-45-4[1]
Molecular Formula C₈H₉Cl₂NO-
Molecular Weight 206.07 g/mol -
Chemical Structure
Physicochemical Properties: Knowns and Inferences

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical for its development. Below is a summary of the available and inferred properties for this compound.

PropertyValue/ObservationDiscussion
Melting Point Not explicitly reported.The melting point of a related compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is 242 °C (with decomposition). While not directly comparable due to the presence of a carboxylic acid group, it suggests that the core benzofuran structure can have a relatively high melting point. For amine hydrochlorides, the melting point is generally a sharp range and is a key indicator of purity.
Solubility Reported as having "moderate" solubility in polar solvents.The hydrochloride salt form is specifically designed to improve aqueous solubility. For practical laboratory use, solubility in common organic solvents such as methanol, ethanol, and DMSO would be expected to be sufficient for creating stock solutions for reactions or analysis.
pKa Not experimentally determined.The pKa of the conjugate acid of the amine is a critical parameter influencing its behavior in different pH environments. Aromatic amines typically have pKa values in the low single digits. Potentiometric titration is a standard method for determining the pKa of amines.[2][3][4]

Synthesis and Stability Considerations

The synthesis of this compound typically involves a multi-step process that may include cyclization to form the dihydrobenzofuran ring, followed by chlorination and amination. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

The stability of the hydrochloride salt is generally good under standard laboratory conditions. However, as with many amine salts, it is advisable to store the compound in a cool, dry place, protected from light and moisture to prevent degradation.

Analytical Methodologies: A Framework for Characterization

Robust analytical methods are essential for confirming the identity, purity, and other critical quality attributes of this compound. While specific published methods for this exact compound are scarce, established protocols for similar benzofuran derivatives provide a strong foundation for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR would be essential for confirming the identity and purity of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the amine proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro substituent.

  • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms and their chemical environment, further confirming the molecular structure.

A general workflow for NMR analysis is depicted below:

Sources

An In-depth Technical Guide to 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, properties, and applications, offering field-proven insights to support your research and development endeavors.

Core Identification: CAS Number and IUPAC Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research and development. This compound is identified by the following:

IdentifierValue
CAS Number 669-45-4[1]
IUPAC Name 5-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Molecular Formula C₈H₉Cl₂NO
SMILES NC1COC2=CC=C(Cl)C=C12.[H]Cl[1]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for its use in subsequent chemical reactions and for handling.[2]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process. While specific industrial-scale protocols are often proprietary, a logical and commonly employed synthetic strategy can be inferred from the broader literature on dihydrobenzofuran synthesis.[3] The general approach involves the formation of the dihydrobenzofuran core, followed by functional group manipulations to introduce the amine and subsequent salt formation.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow A Starting Material (e.g., Substituted Phenol) B Formation of Dihydrobenzofuran Core A->B Cyclization C Introduction of Amine Precursor B->C Functionalization D Conversion to Amine C->D Reduction/Hydrolysis E Hydrochloride Salt Formation D->E Acidification

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established chemical transformations for similar structures.

Step 1: Synthesis of 5-Chloro-2,3-dihydro-1-benzofuran

A common starting point is the cyclization of a suitably substituted phenol. For instance, a rhodium-catalyzed C-H activation and carbooxygenation of a phenoxyacetamide with a diene can construct the dihydrobenzofuran ring system.[3] Alternatively, direct chlorination of 2,3-dihydrobenzofuran using a reagent like N-chlorosuccinimide can be employed.[4]

Step 2: Introduction of an Amine Precursor at the 3-position

Once the 5-chloro-2,3-dihydrobenzofuran core is obtained, a functional group that can be converted to an amine is introduced at the 3-position. This can be achieved through various methods, such as oxidation to the corresponding 3-one followed by reductive amination.

Step 3: Formation of the Amine

The amine precursor is then converted to the primary amine. For example, an oxime or an amide can be reduced using standard reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Step 4: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt. This is typically achieved by dissolving the free base, 5-chloro-2,3-dihydrobenzofuran-3-amine, in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.[2]

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, we can summarize the known properties and infer others from closely related compounds.

PropertyValue/Information
Appearance Likely a solid, given it is a salt.
Molecular Weight 206.07 g/mol
Solubility Expected to have moderate solubility in polar solvents.[2]
Stability The hydrochloride salt form suggests good stability under standard storage conditions.[2]

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Key Application Areas:

  • Pharmaceutical Intermediate: This compound is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its unique structure allows for diverse chemical modifications to explore structure-activity relationships.

  • Antimicrobial Agents: Derivatives of 5-Chloro-2,3-dihydrobenzofuran-3-amine have shown potential antimicrobial properties, making this a scaffold of interest for the development of new antibacterial agents.[2]

  • Neurological Disorders: Structurally related compounds have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological conditions.

While a direct link to a marketed drug is not readily apparent from the search results, its role as an intermediate in the synthesis of prucalopride, a drug for chronic constipation, for the closely related compound 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid highlights the importance of this chemical class in drug development.[5]

Analytical Characterization

Ensuring the purity and identity of this compound is critical. A combination of analytical techniques should be employed for its characterization.

Recommended Analytical Workflow:

Analytical_Workflow A Initial Sample B HPLC/UPLC (Purity Assessment) A->B C Mass Spectrometry (Molecular Weight Confirmation) A->C D NMR Spectroscopy (Structural Elucidation) A->D E FTIR Spectroscopy (Functional Group Analysis) A->E F Characterized Compound B->F C->F D->F E->F

Caption: A typical analytical workflow for the characterization of this compound.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides confirmation of the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the molecule and confirming the position of the chloro and amino substituents. For similar compounds, NMR data has been published and can serve as a reference.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to identify the presence of key functional groups, such as the amine (N-H stretching) and the ether (C-O-C stretching) moieties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, information from related compounds suggests that it should be handled with care.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Inhalation: Avoid breathing dust or vapors.

  • Ingestion: Do not ingest.

Based on the SDS for similar amino-dihydrobenzofuran derivatives, potential hazards may include skin, eye, and respiratory irritation.[7]

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery and development. Its well-defined structure and versatile reactivity make it an attractive starting point for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its identification, synthesis, properties, applications, and handling, empowering researchers and scientists to effectively utilize this compound in their R&D programs.

References

  • PubChem. 5-Chloro-2,3-dihydro-1-benzofuran. [Link]

  • Google Patents. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • Google Patents. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

  • PhaRxmon Consulting LLC. Liquid chromatography-mass spectrometry and proton nuclear magnetic resonance characterization of trace level condensation produ. [Link]

  • Ascendex Scientific, LLC. 5-chloro-2,3-dihydrobenzofuran-3-amine. [Link]

  • Semantic Scholar. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.. [Link]

  • PubMed. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. [Link]

  • Amerigo Scientific. 2,3-Dihydro-1-benzofuran-3-amine hydrochloride. [Link]

  • ResearchGate. (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

  • National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Google Patents. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.

Sources

A Technical Guide to the Solubility of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its behavior in various organic solvent systems. This document will delve into the theoretical underpinnings of its solubility, present methodologies for empirical determination, and offer insights into solvent selection for various applications.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to a viable therapeutic.[1][2] For this compound, a heterocyclic amine salt, understanding its solubility is paramount for successful formulation, purification, and administration. Poor solubility can lead to challenges in achieving desired bioavailability and therapeutic efficacy.[2][3] This guide will equip the reader with the necessary knowledge to navigate the complexities of this compound's solubility.

Molecular Structure and its Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular structure. As an amine hydrochloride salt, it possesses both ionic and covalent characteristics, making its interaction with solvents a nuanced interplay of forces.

Key Structural Features:

  • Polar Amine Hydrochloride Group: The protonated amine and the chloride counter-ion introduce a significant ionic character, predisposing the molecule to interactions with polar solvents.[4]

  • Dihydrobenzofuran Core: This bicyclic ether system has a degree of polarity due to the oxygen atom but is also characterized by a nonpolar hydrocarbon framework.

  • Chlorine Substituent: The electron-withdrawing nature of the chlorine atom can influence the overall electron distribution of the aromatic ring.

The presence of these distinct regions within the molecule suggests that its solubility will be highly dependent on the polarity of the solvent. A "like dissolves like" principle is a useful starting point, indicating that polar solvents are more likely to be effective.[5][6]

Theoretical Framework: Factors Governing Solubility

Several key factors dictate the extent to which this compound will dissolve in a given organic solvent.[5][7]

  • Polarity: The polarity of the solvent, often quantified by its dielectric constant, is a primary determinant. Polar solvents can effectively solvate the charged amine hydrochloride group, overcoming the crystal lattice energy of the solid.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly enhance solubility. Solvents with hydroxyl or carbonyl groups can interact favorably with the amine and chloride ions.

  • Molecular Size and Shape: The size and shape of the solvent molecules can impact their ability to pack around the solute molecule, influencing the solvation process.[5]

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[5][7] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: A Practical Approach

While theoretical principles provide a valuable framework, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, tetrahydrofuran)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.[9]

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to use a syringe filter.

  • Dilution: Dilute the collected supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve of known concentrations is required for accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep1 Add excess solid to solvent in vial equil1 Seal and shake at constant temperature prep1->equil1 24-72 hours sep1 Centrifuge to pellet undissolved solid equil1->sep1 sample1 Filter supernatant sep1->sample1 sample2 Dilute sample sample1->sample2 sample3 Quantify by HPLC sample2->sample3

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Expected Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, Ethanol, IsopropanolHighThese solvents are highly polar and can act as both hydrogen bond donors and acceptors, effectively solvating the amine hydrochloride salt.
Aprotic Polar Solvents Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have high dielectric constants and can solvate the charged species, though they lack the hydrogen bond donating ability of protic solvents. DMSO is often an excellent solvent for a wide range of compounds.[1]
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateEthers are less polar than the aforementioned solvents and have limited ability to stabilize the ionic salt.
Esters Ethyl acetateLowEthyl acetate has moderate polarity but is a weaker solvent for salts compared to alcohols or aprotic polar solvents.
Hydrocarbons Hexane, TolueneVery Low / InsolubleThese nonpolar solvents cannot effectively solvate the ionic amine hydrochloride, leading to negligible solubility.[4]
Chlorinated Solvents Dichloromethane (DCM), ChloroformLow to ModerateWhile having some polarity, their ability to dissolve ionic salts is limited.

Conclusion and Future Directions

This guide has provided a detailed technical overview of the solubility of this compound. A thorough understanding of its molecular structure and the factors influencing its solubility is crucial for its effective use in research and development. The experimental protocol provided offers a robust method for determining its solubility in a range of organic solvents.

For future work, it is recommended that researchers empirically determine the solubility of this compound in a diverse set of solvents and at various temperatures. This data will be invaluable for creating a comprehensive solubility database that can guide formulation development, crystallization studies, and other critical aspects of the drug development process.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.
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A Comprehensive Technical Guide to 2,3-Dihydrobenzofuran Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold, a heterocyclic system composed of a benzene ring fused to a dihydrofuran ring, is a privileged structural motif in medicinal chemistry.[1][2] This core is found in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1][3][4][5] This in-depth guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of 2,3-dihydrobenzofuran derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Part 1: The Synthetic Landscape of 2,3-Dihydrobenzofurans

The construction of the 2,3-dihydrobenzofuran nucleus has been a significant focus of synthetic organic chemistry, leading to the development of numerous elegant and efficient methodologies. These strategies can be broadly categorized into intramolecular and intermolecular approaches, often employing transition metal catalysis or organocatalysis.

Intramolecular Cyclization Strategies

Intramolecular reactions represent a powerful and atom-economical approach to synthesize the 2,3-dihydrobenzofuran core. These methods typically involve the formation of a key carbon-oxygen or carbon-carbon bond to close the five-membered dihydrofuran ring.

A prominent example is the intramolecular C-H insertion of carbenes.[6] This method allows for the direct formation of the C2-C3 bond, often with high stereocontrol. Another widely used approach is the intramolecular Michael addition, where a nucleophilic phenol attacks an α,β-unsaturated system tethered to the aromatic ring.[7]

Experimental Protocol: Enantioselective Intramolecular Michael Addition

This protocol describes a bifunctional aminoboronic acid-catalyzed intramolecular oxa-Michael reaction of an α,β-unsaturated carboxylic acid to afford a chiral 2,3-dihydrobenzofuran.

  • Step 1: Substrate Preparation: Synthesize the requisite ortho-hydroxy-α,β-unsaturated carboxylic acid starting material from commercially available salicylaldehyde and a suitable phosphonate reagent via a Horner-Wadsworth-Emmons reaction.

  • Step 2: Asymmetric Cyclization: In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated carboxylic acid (1.0 equiv) in a suitable solvent such as toluene. Add the chiral aminoboronic acid catalyst (0.1 equiv).

  • Step 3: Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2,3-dihydrobenzofuran-2-carboxylic acid.[7]

Intermolecular Cycloaddition Reactions

Intermolecular approaches, particularly [3+2] cycloadditions, have emerged as versatile methods for the construction of functionalized 2,3-dihydrobenzofurans. These reactions involve the coupling of a three-atom component with a two-atom component.

One notable example is the reaction of phenols with alkenes.[8] Photocatalytic methods using covalent organic frameworks (COFs) have recently been developed for the efficient synthesis of 2,3-dihydrobenzofuran derivatives via oxidative [3+2] cycloaddition of phenols and olefins.[8] Transition metal-catalyzed reactions, such as the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes, also provide a powerful route to these scaffolds.[7]

Diagram: Synthetic Strategies for 2,3-Dihydrobenzofurans

G 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Intramolecular Cyclization Intramolecular Cyclization 2,3-Dihydrobenzofuran->Intramolecular Cyclization Intermolecular Cycloaddition Intermolecular Cycloaddition 2,3-Dihydrobenzofuran->Intermolecular Cycloaddition C-H Insertion C-H Insertion Intramolecular Cyclization->C-H Insertion Michael Addition Michael Addition Intramolecular Cyclization->Michael Addition [3+2] Cycloaddition [3+2] Cycloaddition Intermolecular Cycloaddition->[3+2] Cycloaddition Heck/Tsuji-Trost Reaction Heck/Tsuji-Trost Reaction Intermolecular Cycloaddition->Heck/Tsuji-Trost Reaction

Caption: Key synthetic routes to the 2,3-dihydrobenzofuran core.

Part 2: A Privileged Scaffold in Nature and Medicine

The 2,3-dihydrobenzofuran motif is a recurring theme in a vast array of natural products isolated from plants and fungi.[1][3] These natural products often exhibit significant biological activities, serving as a rich source of inspiration for drug discovery programs.

Natural Products Harboring the 2,3-Dihydrobenzofuran Core

Notable examples of natural products containing the 2,3-dihydrobenzofuran skeleton include alkaloids, neolignans, isoflavonoids, and lignans.[1][3] Compounds such as morphine and codeine, while more complex, contain a dihydrobenzofuran-like substructure that is crucial for their analgesic properties.[3][9] Other examples include Rocaglamide, known for its potent anticancer activity, and Furaquinocin A, which displays antibacterial properties.[3][4]

A Spectrum of Pharmacological Activities

The inherent structural features of 2,3-dihydrobenzofuran derivatives have rendered them attractive candidates for targeting a wide range of biological processes. Their diverse pharmacological activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][9]

Table 1: Bioactive 2,3-Dihydrobenzofuran Derivatives

Compound ClassExampleBiological ActivityReference
Anti-inflammatory5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-onePotent inhibitor of prostaglandin synthesis[10]
AnticancerFluorinated benzofuran derivativesInhibition of HCT116 cell proliferation and induction of apoptosis[11]
AntimicrobialBenzofuran-2-yl ketoxime derivativesActivity against various bacterial and fungal strains[12]
Neuroprotective2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuranInhibition of monoamine oxidase type B (MAO-B)[13]
Hypolipidemic2,3-Dihydrobenzofuran-2-carboxylic acidsPotent and subtype-selective PPARα agonists[14]

Part 3: Mechanism of Action and Therapeutic Potential

The therapeutic potential of 2,3-dihydrobenzofuran derivatives stems from their ability to modulate the activity of various enzymes and signaling pathways implicated in disease pathogenesis.

Anti-inflammatory and Anticancer Mechanisms

Several 2,3-dihydrobenzofuran derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and prostaglandin E2 synthase (mPGES-1).[10][11][15] For instance, certain derivatives have been shown to be potent inhibitors of prostaglandin synthesis, surpassing the activity of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac in some models.[10]

In the context of cancer, these compounds can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[11] Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce the cleavage of PARP-1, leading to DNA fragmentation and cell death in human colorectal adenocarcinoma cells.[11]

Diagram: Anti-inflammatory Mechanism of Action

G Inflammatory Stimuli Inflammatory Stimuli COX/mPGES-1 COX/mPGES-1 Inflammatory Stimuli->COX/mPGES-1 Prostaglandins Prostaglandins COX/mPGES-1->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 2,3-Dihydrobenzofuran Derivatives 2,3-Dihydrobenzofuran Derivatives 2,3-Dihydrobenzofuran Derivatives->COX/mPGES-1 Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway.

Future Directions and Therapeutic Promise

The versatility of the 2,3-dihydrobenzofuran scaffold, coupled with its proven biological activity, positions it as a highly promising platform for the development of novel therapeutics. Ongoing research is focused on the design and synthesis of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of their potential in treating a broader range of diseases, including neurodegenerative disorders and metabolic syndromes, is an active area of investigation.[9][13][14] The development of innovative synthetic methodologies, such as photocatalytic and flow chemistry approaches, will further accelerate the discovery of new drug candidates based on this remarkable heterocyclic system.[8]

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Sources

The Biological Activity of Chlorinated Benzofuran Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold in numerous natural products and synthetic molecules.[1][2] The introduction of chlorine atoms to this core dramatically alters its physicochemical properties and biological activities, leading to a fascinating duality. On one hand, certain polychlorinated benzofurans are persistent environmental pollutants with significant toxicological profiles.[3][4] On the other hand, targeted chlorination of the benzofuran scaffold has emerged as a powerful strategy in medicinal chemistry, yielding potent therapeutic candidates with anticancer, antimicrobial, and other valuable biological activities.[5][6][7] This guide provides an in-depth exploration of this chemical class, navigating from the fundamental principles of chlorination to the complex mechanisms of toxicity and therapeutic efficacy, designed for researchers and drug development professionals.

Part 1: The Benzofuran Scaffold and the Impact of Chlorination

The benzofuran core is a versatile structural motif found in various plant species and can also be produced synthetically.[1][5] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.[6][8] The true functional diversity, however, is often unlocked through targeted chemical modification, with halogenation being a particularly impactful strategy.

Chlorine, as a substituent, imparts several critical changes to a parent molecule. Its electronegativity and size can influence molecular conformation and electronic distribution. Crucially, chlorination often increases lipophilicity, which can enhance a molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[9] Furthermore, the chlorine atom can participate in "halogen bonding," a non-covalent interaction with nucleophilic sites on a biological target, which can significantly improve binding affinity and, consequently, biological potency.[1][5] This principle underpins the enhanced efficacy seen in many chlorinated benzofuran derivatives compared to their non-halogenated analogues.[5]

Part 2: Toxicological Profile of Chlorinated Benzofurans

The most notorious members of this class are the polychlorinated dibenzofurans (PCDFs), which are closely related to the highly toxic polychlorinated dibenzodioxins (PCDDs). These compounds are unintentional byproducts of industrial processes like waste incineration and pulp and paper manufacturing.[3] They are globally distributed, environmentally persistent, and bioaccumulate in the food chain, posing a risk to human health.[3][4]

Mechanism of Dioxin-like Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of many chlorinated benzofurans and related compounds is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to a ligand like a PCDF, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, leading to a cascade of downstream toxic effects.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCDF Chlorinated Benzofuran (PCDF) AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) PCDF->AhR_complex Binding AhR_active Activated AhR-PCDF Complex AhR_complex->AhR_active Conformational Change & Release of Chaperones ARNT ARNT AhR_active->ARNT Dimerization AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binding Gene Target Gene (e.g., CYP1A1) DRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., CYP1A1 Enzyme) mRNA->Protein Translation Toxicity Metabolic Activation & Cellular Toxicity Protein->Toxicity

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Organ-Specific Toxicity

Animal studies on related compounds like 2,3-benzofuran have demonstrated clear patterns of organ-specific toxicity following exposure. The primary targets are often the liver and kidneys, where damage is characterized by focal necrosis of hepatocytes and injury to tubular cells.[10][11] This damage is believed to be linked to metabolic activation by cytochrome P-450 oxygenases into reactive electrophiles.[10]

Experimental Assessment of Cytotoxicity

A standard initial assessment of a compound's toxicity involves in vitro cytotoxicity assays.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorinated benzofuran compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Therapeutic Potential of Chlorinated Benzofurans

The strategic placement of chlorine atoms can transform the benzofuran scaffold into a potent therapeutic agent. This has been most successfully demonstrated in the fields of oncology and microbiology.

Anticancer Activity

The addition of halogens like chlorine to the benzofuran ring has consistently resulted in a significant increase in anticancer activity.[1][5] This enhancement is attributed to improved binding affinity through halogen bonds and increased lipophilicity, facilitating cellular uptake.[5]

Mechanisms of Action in Oncology

Chlorinated benzofuran derivatives have been shown to target several key cancer pathways:

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, similar to colchicine, by binding to tubulin and preventing its polymerization into microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[12]

  • Enzyme Inhibition: Specific chlorinated benzofurans have been designed as potent inhibitors of enzymes crucial for cancer progression. For example, derivatives have been developed as highly effective inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers that plays a key role in epigenetic regulation of gene expression.[13]

  • Kinase Inhibition: Various protein kinases are critical for cancer cell proliferation and survival, making them prime therapeutic targets. Benzofuran derivatives have been investigated as potential kinase inhibitors.[12]

Anticancer_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo & Preclinical A Library Design (SAR-guided) B Chemical Synthesis of Chlorinated Benzofurans A->B C Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) B->C D Mechanism of Action (e.g., Enzyme Assay, Cell Cycle Analysis) C->D E Lead Compound Identification D->E F Pharmacokinetics (ADME) E->F G Xenograft Tumor Model Studies F->G H Toxicity Studies G->H I Preclinical Candidate H->I

Caption: Experimental workflow for anticancer drug discovery.

Structure-Activity Relationship (SAR) in Anticancer Benzofurans

The anticancer potency is highly dependent on the substitution pattern.

Position of ChlorineOther SubstituentsTarget Cancer Cell LinesObserved ActivityReference
5-chloroChalcone hybridE. coli, S. aureusSignificant antimicrobial activity[9]
2,6-dichloro (on phenyl ring of chalcone)Benzofuran-triazole hybridCandida glabrataPotent antifungal activity[14]
VariesAmide derivativesVarious human tumor cell linesChlorine substituent is critical for cytotoxicity[7]
VariesAlkyl or alkoxy groupsLeukemia cell linesHalogen introduction significantly increases cytotoxicity[12]
Antimicrobial Activity

Chlorination has also been shown to enhance the antibacterial and antifungal properties of benzofuran-based compounds.[15] Hybrid molecules that conjugate a chlorinated benzofuran with other bioactive scaffolds like chalcones or pyrazolines often exhibit potent antimicrobial effects.[9][15]

Methodology: Minimum Inhibitory Concentration (MIC) Determination

The standard method for quantifying the potency of an antimicrobial agent is the broth microdilution assay.

  • Preparation: A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 4: Challenges and Future Directions

The development of chlorinated benzofurans as therapeutic agents is a balancing act. The same properties that enhance efficacy, such as increased lipophilicity, can also lead to off-target effects and potential toxicity. The primary challenge for medicinal chemists is to design molecules with high selectivity for their intended biological target while minimizing interaction with pathways that could lead to adverse effects, such as the AhR.

Future research will likely focus on:

  • Precision Synthesis: Developing novel synthetic methods to allow for the precise and efficient placement of chlorine atoms and other functional groups to fine-tune biological activity.[7][16]

  • Hybrid Molecules: Creating novel hybrid structures that combine the chlorinated benzofuran scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.[2]

  • Understanding Resistance: Investigating mechanisms of resistance to these compounds in both cancer cells and microbes to inform the design of next-generation agents.

Part 5: Conclusion

Chlorinated benzofuran compounds represent a class of molecules with a profound and multifaceted impact on biological systems. Their journey from environmental contaminants to promising therapeutic leads highlights the critical role of chemical structure in defining biological function. For researchers and drug developers, this scaffold offers a rich and challenging field of exploration, where careful molecular design can harness the power of chlorination to create highly effective agents for treating human diseases.

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Unveiling the Therapeutic Potential of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. Moving beyond a mere catalogue of possibilities, we delve into the scientific rationale for target selection based on structural analogy and the known pharmacophoric features of the benzofuran scaffold. Furthermore, we present a comprehensive and actionable framework of experimental protocols for the identification and validation of these putative targets, empowering research teams to unlock the therapeutic promise of this molecule. Our approach is grounded in the principles of scientific integrity, providing not just the "how" but the critical "why" behind each methodological choice, ensuring a robust and reproducible path toward understanding the compound's mechanism of action.

I. The Benzofuran Core: A Privileged Scaffold in Drug Discovery

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, a core scaffold that confers upon its derivatives the ability to interact with a wide array of biological targets.[1][2] This structural motif is present in numerous natural products and synthetic compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] The inherent bioactivity of the benzofuran nucleus provides a strong foundation for investigating the therapeutic potential of its derivatives, such as this compound.

II. Hypothesis-Driven Target Exploration: From Structural Analogy to Putative Mechanisms

Given the limited direct biological data on this compound, a rational, hypothesis-driven approach to target identification is paramount. By examining the known targets of structurally similar compounds, we can infer high-probability candidates for investigation.

A. G-Protein Coupled Receptors (GPCRs): The Serotonin Receptor Family

The presence of a primary amine on the dihydrobenzofuran ring is a key structural feature that suggests potential interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. Analogs of 2,3-dihydrobenzofuran have been reported as ligands for various 5-HT receptor subtypes.[5] Specifically, the (S)-enantiomer of a similar compound has been investigated as a potential beta-arrestin-biased agonist, a mechanism of action that allows for the selective activation of specific downstream signaling pathways, potentially leading to improved therapeutic profiles with fewer side effects.[6]

Hypothesized Target: Serotonin Receptors (e.g., 5-HT2A, 5-HT2C, 5-HT7)

Potential Therapeutic Areas: Neurological and psychiatric disorders such as depression, anxiety, and psychosis.

B. The Kinome: Unraveling Signaling Pathway Modulation

The benzofuran scaffold is also a recurring motif in a variety of kinase inhibitors.[7] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The planar, heterocyclic nature of the benzofuran ring can facilitate interactions within the ATP-binding pocket of many kinases.

Hypothesized Target Class: Protein Kinases

Potential Therapeutic Areas: Oncology, inflammatory diseases.

C. Cytoskeletal Proteins: Targeting Tubulin Polymerization

Certain benzofuran derivatives have been shown to exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[7] The structural features of this compound may allow it to bind to the colchicine-binding site or other allosteric sites on tubulin, disrupting the formation of the mitotic spindle and inducing cell cycle arrest and apoptosis in cancer cells.

Hypothesized Target: Tubulin

Potential Therapeutic Area: Oncology.

D. Bacterial Enzymes: A Potential Antimicrobial Avenue

The benzofuran core is found in natural and synthetic compounds with antibacterial and antifungal properties.[1] A plausible mechanism for such activity is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair, is a well-established target for antibacterial drugs. The structural characteristics of the compound could favor binding to the active site of DNA gyrase.

Hypothesized Target: Bacterial DNA Gyrase

Potential Therapeutic Area: Infectious diseases.

III. A Practical Guide to Target Identification and Validation: Experimental Workflows

The following section provides detailed, step-by-step methodologies for the experimental identification and validation of the hypothesized therapeutic targets. These protocols are designed to be self-validating, with integrated controls and orthogonal approaches to ensure the robustness of the findings.

A. Initial Target Discovery: Unbiased Approaches

To cast a wide net and identify potential binding partners without preconceived bias, initial screening should employ target deconvolution methods.

This classic and powerful technique involves immobilizing the compound of interest and using it as bait to "pull down" its binding partners from a cell lysate.

Protocol:

  • Immobilization of the Ligand:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding.

    • Couple the synthesized derivative to the activated beads according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove any unreacted compound.

  • Preparation of Cell Lysate:

    • Select a relevant cell line based on the therapeutic hypothesis (e.g., a neuronal cell line for CNS targets, a cancer cell line for oncology targets).

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-conjugated beads.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone (no compound).

    • Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Identification:

    • Elute the bound proteins from the beads using a competitive ligand (e.g., an excess of the free compound) or by changing the buffer conditions (e.g., pH, salt concentration).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the compound pull-down but absent or significantly reduced in the negative control.

    • Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis.

Causality Behind Experimental Choices: The use of a linker and immobilization allows for the physical separation of the compound's binding partners from the vast excess of other proteins in the cell. The negative control is crucial to distinguish true binders from proteins that non-specifically adhere to the beads or linker.

Diagram: Affinity Chromatography Workflow

Affinity_Chromatography cluster_preparation Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Compound Compound Derivatization Beads Immobilization on Beads Compound->Beads Incubation Incubation of Lysate with Beads Beads->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Target_ID Target Identification Mass_Spec->Target_ID

Caption: Workflow for target identification using affinity chromatography.

B. Validation of Hypothesized Targets: Specific Assays

Once potential targets are identified through unbiased screening or based on strong hypotheses, specific assays are required to validate the interaction and characterize the functional consequences.

Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A).

  • Competition Binding:

    • In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the receptor (e.g., [3H]ketanserin for 5-HT2A) at a concentration near its Kd.

    • Add increasing concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: Functional Assay (Calcium Mobilization for Gq-coupled receptors)

  • Cell Culture and Loading:

    • Culture cells expressing the target receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment and Measurement:

    • Add varying concentrations of this compound to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.

  • Data Analysis:

    • Plot the change in fluorescence as a function of compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

Causality Behind Experimental Choices: The radioligand binding assay directly measures the affinity of the compound for the receptor. The functional assay confirms that this binding translates into a cellular response, distinguishing between agonists, antagonists, and inverse agonists.

Diagram: GPCR Biased Agonism Signaling

GPCR_Bias cluster_membrane Cell Membrane GPCR GPCR G-Protein Pathway β-Arrestin Pathway G_Protein G-Protein Signaling GPCR:s->G_Protein  Activation Beta_Arrestin β-Arrestin Signaling GPCR:s->Beta_Arrestin  Activation Balanced_Agonist Balanced Agonist Balanced_Agonist->GPCR:port Biased_Agonist Biased Agonist (e.g., 5-Chloro-2,3-dihydro- benzofuran-3-amine HCl) Biased_Agonist->GPCR:port

Caption: Simplified representation of GPCR biased agonism.

Protocol: In Vitro Kinase Panel Screen

  • Compound Submission:

    • Submit this compound to a commercial kinase profiling service or perform in-house screening.

  • Assay Principle:

    • The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of purified protein kinases.

    • Kinase activity is typically measured by the phosphorylation of a substrate, often detected using a fluorescent or luminescent readout.

  • Data Analysis:

    • The percentage of inhibition of each kinase by the compound is determined.

    • "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up:

    • For any identified hits, determine the IC50 value by testing a range of compound concentrations.

Causality Behind Experimental Choices: A broad kinase panel screen is an efficient way to identify potential kinase targets and also to assess the selectivity of the compound. High selectivity is a desirable property for a drug candidate to minimize off-target effects.

Protocol: In Vitro Turbidimetric Assay

  • Reaction Setup:

    • In a temperature-controlled microplate reader, add purified tubulin to a polymerization buffer containing GTP.

    • Add varying concentrations of this compound. Include a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control and a vehicle control (e.g., DMSO).

  • Measurement:

    • Incubate the plate at 37°C to induce polymerization.

    • Monitor the increase in absorbance (turbidity) at 340 nm over time.

  • Data Analysis:

    • Plot the absorbance as a function of time for each compound concentration.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 for inhibition of polymerization.

Causality Behind Experimental Choices: This assay directly measures the effect of the compound on the assembly of microtubules, the fundamental process that would be disrupted in a therapeutic context. The turbidimetric readout is a simple and robust measure of polymer formation.

Protocol: Gel-Based Supercoiling Assay

  • Reaction Mixture:

    • Prepare a reaction mixture containing relaxed plasmid DNA, purified E. coli DNA gyrase, and ATP in the appropriate buffer.

    • Add varying concentrations of this compound. Include a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control and a vehicle control.

  • Incubation:

    • Incubate the reactions at 37°C to allow for DNA supercoiling.

  • Analysis:

    • Stop the reaction and separate the different DNA topoisomers (relaxed vs. supercoiled) by agarose gel electrophoresis.

    • Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Data Interpretation:

    • Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the vehicle control. Determine the IC50 value.

Causality Behind Experimental Choices: This assay directly visualizes the enzymatic activity of DNA gyrase. The conversion of relaxed to supercoiled DNA is a hallmark of gyrase function, and its inhibition is a direct measure of the compound's effect.

IV. Data Presentation and Interpretation

For each experimental workflow, it is crucial to present the quantitative data in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Hypothetical Target Validation Data

Target Assay Type Endpoint Measured Result (e.g., Ki, IC50, EC50)
5-HT2A ReceptorRadioligand BindingKi150 nM
5-HT2A ReceptorCalcium MobilizationEC50 (agonist)500 nM
Kinase Panel (Top Hit: CDK2)In Vitro Kinase AssayIC50800 nM
TubulinTubulin PolymerizationIC502.5 µM
DNA GyraseSupercoiling AssayIC50> 50 µM

V. Conclusion and Future Directions

This guide has outlined a rational and comprehensive strategy for the identification and validation of potential therapeutic targets for this compound. By leveraging the known pharmacology of the benzofuran scaffold and employing a suite of robust experimental protocols, researchers can systematically investigate the compound's mechanism of action. The initial focus should be on confirming the hypothesized interactions with serotonin receptors and exploring its potential as a kinase or tubulin polymerization inhibitor. Positive results from these in vitro assays will pave the way for further preclinical development, including cell-based assays to assess downstream signaling and cellular phenotypes, and ultimately, in vivo studies to evaluate therapeutic efficacy and safety. The journey from a novel chemical entity to a potential therapeutic is a long and challenging one, but a rigorous and hypothesis-driven approach to target identification, as detailed herein, provides the essential map for this critical phase of drug discovery.

VI. References

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available at: [Link]

  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30665-30693.

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1174.

  • Kenakin, T. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Journal of Receptors and Signal Transduction, 37(1), 1-10.

  • Monte, A. P., et al. (1996). 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 39(15), 2953-2961.

  • Taylor & Francis Online. Benzofuran – Knowledge and References. Available at: [Link]

  • Al-Qirim, T. M., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Drug Design, Development and Therapy, 16, 2631–2647.

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Creative Biolabs. Target Deconvolution. Available at: [Link]

  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

Sources

safety and handling precautions for 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Safe Handling and Use of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Foreword: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. This compound is a key building block in medicinal chemistry, valued for its utility in constructing complex molecular architectures. However, its potential utility is intrinsically linked to our ability to handle it with the respect and caution it demands. This guide is crafted not as a mere list of prohibitions, but as a foundational document for researchers, scientists, and drug development professionals. It champions a principle of informed caution, where a deep understanding of the material's properties informs every action, ensuring that scientific advancement and personal safety proceed in tandem. As a Senior Application Scientist, my experience dictates that the most robust safety protocols are those that are not just followed, but understood.

Section 1: Compound Profile and Hazard Identification

This compound is an organic compound that presents as a solid, likely a crystalline powder. Its structure, featuring a chlorinated benzofuran core and an amine hydrochloride salt, dictates its reactivity and toxicological profile. The hydrochloride salt form generally increases water solubility and stability compared to the free base, but also introduces specific handling considerations, primarily related to its acidic nature upon hydrolysis and its potential as a respiratory irritant if inhaled as a fine dust.

While comprehensive toxicological data for this specific compound is not widely published, analysis of its constituent functional groups—a chlorinated aromatic system and a primary amine salt—allows for a robust, precautionary hazard assessment.[1][2] Analogous structures are known to be irritants and potentially harmful upon ingestion, inhalation, or skin contact.[2][3][4][5]

Property Value / Information Source
CAS Number 669-45-4[6]
Molecular Formula C₈H₉Cl₂NON/A
Molecular Weight 206.07 g/mol N/A
Appearance Solid (Assumed)N/A
Primary Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

Section 2: The Hierarchy of Risk Control

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). It is a systematic, multi-layered strategy designed to mitigate hazards at their source. This principle is best visualized as the "Hierarchy of Controls," where the most effective measures are at the top. PPE, while essential, is the final line of defense when other controls are not feasible or are insufficient.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.

For this compound, elimination or substitution is often not practical in a research context. Therefore, our focus is heavily weighted on robust Engineering Controls, stringent Administrative Controls, and diligent use of PPE.

Section 3: Engineering Controls: The Primary Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. For a solid, potentially dusty, and irritating compound, these are non-negotiable.

  • Certified Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particulates.[7]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed. This includes maintaining negative pressure relative to adjacent non-laboratory areas.[7]

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound. This area should be covered with absorbent, disposable bench paper to contain any minor spills and facilitate easy cleanup.

Section 4: Standard Operating Protocol (SOP) for Handling

This protocol is designed to be a self-validating system. Each step is a checkpoint to ensure the previous action was completed safely.

Workflow for Handling this compound

Handling_Workflow cluster_workflow SOP Workflow Start Start Prep Preparation 1. Don appropriate PPE. 2. Verify fume hood certification. 3. Prepare designated work area. Start->Prep Initiate Task Retrieve Retrieve Compound 1. Obtain container from storage. 2. Inspect for damage or leaks. Prep->Retrieve Area Secure Weigh Weighing & Transfer 1. Place balance in fume hood. 2. Carefully transfer solid to weigh boat. 3. Avoid generating dust. 4. Close primary container immediately. Retrieve->Weigh Container OK Use Dissolution / Reaction 1. Add solvent/reagent to the solid. 2. Ensure vessel is properly contained. Weigh->Use Material Weighed Cleanup Cleanup & Disposal 1. Decontaminate work surface. 2. Dispose of all contaminated materials in designated hazardous waste container. Use->Cleanup Experiment Complete End End Cleanup->End Decontamination Complete

Caption: Step-by-step workflow for the safe handling of the target compound.

Detailed Methodology:

  • Preparation:

    • Before handling, don all required PPE as detailed in Section 5.

    • Verify that the chemical fume hood has been certified within the last year and that the airflow is optimal.

    • Line the designated workspace within the hood with disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper/boats, glassware, waste container) within the hood to minimize movement in and out of the controlled area.

  • Handling the Solid:

    • Bring the sealed container of this compound into the fume hood.

    • Carefully open the container. Avoid any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Perform this action slowly and close to the work surface to minimize dust generation.

    • Immediately and securely close the primary container.

  • Post-Handling:

    • Wipe the spatula clean with a solvent-dampened wipe and dispose of the wipe in the designated solid hazardous waste container.

    • Carefully fold the disposable bench paper inward and place it in the solid hazardous waste container.

    • Wipe down the designated work surface with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

Section 5: Personal Protective Equipment (PPE) - The Final Barrier

PPE does not reduce the hazard itself, but it provides a critical barrier between the user and the chemical. The selection of appropriate PPE is paramount.[8]

Protection Level Required Equipment Rationale and Specifications
Eye & Face Protection Safety Goggles with Side Shields or a Full Face ShieldProtects against splashes and airborne dust. Standard prescription glasses are insufficient. Safety goggles should form a seal around the eyes.[8][9]
Skin & Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination.
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or immersion, consult a glove compatibility chart. Always double-glove if there is a high risk of contamination. Inspect gloves for tears or holes before use and change them immediately if contaminated.[9]
Respiratory Protection Not required if handled exclusively in a certified fume hood.If there is a potential for exposure outside of a fume hood (e.g., large-scale transfer, spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][8][10]

Section 6: Storage and Waste Management

Storage:

  • Store the container in a cool, dry, and well-ventilated area.[11][12]

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed to prevent absorption of moisture and to contain the material.

  • The storage area should be clearly labeled as containing hazardous chemicals.

Waste Disposal:

  • Regulatory Compliance: All waste disposal must comply with local, state, and federal regulations.

  • Do Not: Never dispose of this chemical or its containers in the regular trash or down the drain.[11][12] Contamination of sewer systems or waterways must be avoided.[11][12]

  • Procedure: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[11][12]

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated PPE (gloves, wipes), weigh boats, and bench paper.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound.

Section 7: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency Response Decision Tree

Emergency_Response cluster_emergency Emergency Protocol Incident Chemical Exposure Incident Occurs Inhalation Inhalation Incident->Inhalation Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Spill Spill Incident->Spill Action_Inhale 1. Move to fresh air immediately. 2. Seek medical attention if symptoms (coughing, shortness of breath) persist. Inhalation->Action_Inhale Action_Skin 1. Remove contaminated clothing. 2. Flush affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention. Skin->Action_Skin Action_Eye 1. Immediately flush eyes with water at an eyewash station for 15 minutes, holding eyelids open. 2. Seek immediate medical attention. Eye->Action_Eye Action_Spill 1. Evacuate immediate area. 2. If small, cover with absorbent material, sweep up, and place in waste container. 3. If large, evacuate lab and call emergency response. Spill->Action_Spill

Caption: Decision tree for responding to different types of chemical incidents.

Detailed Emergency Actions:

  • Inhalation: Immediately move the affected person to fresh air.[1][13] If breathing is difficult or symptoms like coughing or chest tightness persist, seek immediate medical attention.[1][14]

  • Skin Contact: Follow the "remove, remove, remove" principle.[15] Remove contaminated clothing and shoes immediately.[15] Flush the affected skin with large volumes of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately proceed to an emergency eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.

  • Spills:

    • Minor Spill (in a fume hood): Ensure PPE is worn. Cover the spill with a chemical absorbent material. Carefully sweep the absorbed material into a labeled hazardous waste container. Decontaminate the area.

    • Major Spill (outside a fume hood): Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's emergency response team. Deny entry to the area.[1]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Safety-Wear. [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

  • Chlorination safety. YouTube. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • SAFETY DATA SHEET - Conjugate Diluent. BioMedica Diagnostics. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Ali Express. [Link]

  • Chlorine – Emergency Preparedness. Virginia Department of Health. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Chlorine Toxicity Treatment & Management. Medscape. [Link]

  • 5-Chloro-2,3-dihydro-1-benzofuran. PubChem. [Link]

  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. PubChem. [Link]

  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. Pharmaffiliates. [Link]

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A Researcher's Guide to 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride: Sourcing, Quality Assessment, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic system frequently incorporated into biologically active molecules. Its rigid, planar structure provides a valuable scaffold for presenting pharmacophoric elements in a defined spatial orientation. The introduction of a chlorine atom at the 5-position and an amine group at the 3-position, particularly as a stable hydrochloride salt, offers medicinal chemists a versatile intermediate for library synthesis and lead optimization. This specific substitution pattern has been explored for its potential in modulating various biological targets, making 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride a compound of significant interest in the synthesis of novel therapeutics. The dihydrobenzofuran core is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Commercial Sourcing of this compound (CAS 669-45-4)

The reliable sourcing of starting materials is a cornerstone of reproducible research. For this compound, several reputable chemical suppliers cater to the research and development market. The following table summarizes key information for some of the prominent commercial sources.

SupplierProduct Number (Example)Purity SpecificationAvailability
BLDpharm BD61418≥97%[1]Inquire for stock levels
Capot Chemical 61418≥97%[2]Inquire for stock levels
Fluorochem F301802≥97.0%[3]Inquire for stock levels
abcr Gute Chemie AB30672197%Inquire for stock levels

It is imperative for researchers to directly contact these suppliers to obtain the most current information on stock availability, pricing, and to request lot-specific documentation.

Quality Evaluation: Beyond the Label

Ensuring the identity and purity of a research chemical is paramount to the integrity of experimental outcomes. While suppliers provide a stated purity, a thorough evaluation of the accompanying documentation is a critical due diligence step.

Interpreting Supplier Documentation

A typical batch of this compound should be accompanied by a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

  • Certificate of Analysis (CoA): This document provides lot-specific data on the compound's purity and physical properties. Key parameters to scrutinize include:

    • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥97% is common for this compound from the listed suppliers.[2][3][4]

    • Identity Confirmation: The CoA should confirm the structure, often through techniques like ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.

    • Appearance: The expected appearance is typically a solid.

    • Solubility: Information on solubility in common laboratory solvents is often provided and is crucial for experimental design.

  • Safety Data Sheet (SDS): This document contains essential information regarding the safe handling, storage, and disposal of the chemical. For this compound, the SDS will outline potential hazards, first-aid measures, and necessary personal protective equipment (PPE).[5] Common hazard statements include warnings for skin, eye, and respiratory irritation.[6]

The following workflow diagram illustrates a recommended process for evaluating a new batch of a research chemical.

G cluster_0 Chemical Procurement & Initial Assessment cluster_1 Incoming Material Verification cluster_2 Decision & Final Action A Identify Potential Suppliers B Request Quotes & Lead Times A->B C Select Supplier & Place Order B->C D Receive Chemical & Accompanying Documents (CoA, SDS) C->D E Review CoA for Purity, Identity & Physical Properties D->E F Compare CoA Data with Internal Specifications E->F G Verify Structure with In-House Analytical Methods (e.g., NMR, LC-MS) F->G H Accept Batch for Research Use G->H Data Conforms I Quarantine & Contact Supplier for Discrepancies G->I Data Discrepancies Found

Caption: Workflow for the procurement and quality verification of research chemicals.

In-House Analytical Characterization

For critical applications, independent verification of the compound's identity and purity is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation. The spectrum of this compound is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the dihydrofuran ring, and the methine proton adjacent to the amine. The integration of these signals should correspond to the number of protons in each environment.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase HPLC method is typically employed.

Example HPLC Method Parameters (for general guidance):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the chromophore has significant absorbance (e.g., 280 nm).

  • Injection Volume: 10 µL

The resulting chromatogram should show a single major peak corresponding to the target compound, with any impurities being minor components. The peak area percentage of the main peak is used to calculate the purity.

Synthesis and Mechanistic Considerations

While researchers will typically purchase this compound, understanding its synthesis provides valuable context. The synthesis of 2,3-dihydrobenzofuran derivatives often involves the cyclization of a suitably substituted phenol. The introduction of the amine at the 3-position can be achieved through various synthetic strategies. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

The following diagram outlines a generalized synthetic approach to the dihydrobenzofuran core.

G cluster_0 General Synthetic Pathway A Substituted Phenol B Introduction of a Two-Carbon Unit at the Ortho Position A->B C Intramolecular Cyclization B->C D Functional Group Interconversion to Introduce Amine at C3 C->D E Formation of Hydrochloride Salt D->E

Caption: Generalized synthetic pathway for 3-amino-2,3-dihydrobenzofuran derivatives.

Research Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the reactivity of the primary amine, which can be readily derivatized to introduce diverse functionalities.

As a Building Block for Serotonin Receptor Modulators: The dihydrobenzofuran scaffold is present in compounds targeting serotonin receptors. The specific stereochemistry and substitution pattern of derivatives of this starting material can influence their binding affinity and functional activity at different serotonin receptor subtypes.[6]

Synthesis of Beta-arrestin-biased Agonists: Research has explored the use of this scaffold in the development of biased agonists, which preferentially activate certain downstream signaling pathways over others. This is a cutting-edge area of pharmacology aimed at developing drugs with improved efficacy and reduced side effects.[6]

Example Experimental Protocol: N-Acylation of this compound

This protocol provides a general procedure for the derivatization of the primary amine, a common first step in a medicinal chemistry campaign.

Objective: To synthesize the N-acetyl derivative of 5-Chloro-2,3-dihydrobenzofuran-3-amine.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetyl derivative.

Self-Validation: The identity and purity of the product should be confirmed by NMR and LC-MS analysis.

Conclusion

This compound is a valuable and versatile building block for researchers engaged in drug discovery and medicinal chemistry. A thorough understanding of its commercial availability, coupled with rigorous quality assessment, is essential for generating reliable and reproducible scientific data. The synthetic utility of its primary amine allows for the facile generation of diverse libraries of compounds for biological screening. As research into novel therapeutic agents continues, the strategic application of such well-characterized intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • abcr Gute Chemie. This compound, 97%. Available at: [Link]

  • Capot Chemical. 669-45-4 | 5-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride. Available at: [Link]

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.
  • Capot Chemical. Capot Chemical: A Custom Synthesis Company. Available at: [Link]

  • BLDpharm. BLDpharm SDS.
  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Ascendex Scientific. 5-chloro-2,3-dihydrobenzofuran-3-amine. Available at: [Link]

  • PubChem. 5-Chloro-2,3-dihydro-1-benzofuran. Available at: [Link]

  • PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Available at: [Link]

  • American Elements. (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]

  • Journal of Medicinal Chemistry. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Available at: [Link]

  • CAS Common Chemistry. 2-keto-D-Gluconic acid. Available at: [Link]

  • ResearchGate. (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Available at: [Link]

  • Routledge. Constitutional & Administrative Law. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: 5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands that can engage with high specificity in the binding pockets of enzymes and receptors. The incorporation of a chlorine atom at the 5-position and an amine at the 3-position, as in 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, further enhances its utility as a versatile building block in drug discovery programs.

The chlorine substituent can modulate the electronic properties of the aromatic ring, influence metabolic stability, and provide a handle for further synthetic elaboration through cross-coupling reactions. The primary amine at the stereogenic center in the dihydrofuran ring serves as a crucial anchor point for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of this compound, complete with detailed, field-proven protocols and mechanistic insights.

Synthesis of the Building Block: A Reliable and Scalable Route

A robust and reproducible synthesis of this compound is paramount for its effective utilization in medicinal chemistry campaigns. The following multi-step sequence, commencing from the readily available 5-chloro-2,3-dihydrobenzofuran-3-one, provides a reliable pathway to the desired building block.

Workflow for the Synthesis of this compound

Synthesis_Workflow A 5-Chloro-2,3-dihydrobenzofuran-3-one B Reduction A->B NaBH4, MeOH C 5-Chloro-2,3-dihydrobenzofuran-3-ol B->C D Azidation C->D DPPA, DBU, Toluene E 3-Azido-5-chloro-2,3-dihydrobenzofuran D->E F Staudinger Reduction E->F PPh3, THF/H2O G 5-Chloro-2,3-dihydrobenzofuran-3-amine F->G H Salt Formation G->H HCl in Dioxane I This compound H->I

Caption: Synthetic pathway to the target building block.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2,3-dihydrobenzofuran-3-ol

This protocol describes the reduction of the ketone to the corresponding alcohol, a critical intermediate.

Parameter Value
Starting Material 5-Chloro-2,3-dihydrobenzofuran-3-one
Reagent Sodium borohydride (NaBH₄)
Solvent Methanol (MeOH)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Work-up Aqueous HCl quench, EtOAc extraction
Typical Yield 90-95%

Step-by-Step Methodology:

  • To a stirred solution of 5-chloro-2,3-dihydrobenzofuran-3-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~5-6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 5-chloro-2,3-dihydrobenzofuran-3-ol as a solid, which can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Azido-5-chloro-2,3-dihydrobenzofuran

This step introduces the azide functionality, which is a precursor to the amine.

Parameter Value
Starting Material 5-Chloro-2,3-dihydrobenzofuran-3-ol
Reagents Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvent Toluene
Temperature Room Temperature to 50 °C
Reaction Time 12-16 hours
Work-up Aqueous work-up, column chromatography
Typical Yield 75-85%

Step-by-Step Methodology:

  • To a solution of 5-chloro-2,3-dihydrobenzofuran-3-ol (1.0 eq) in toluene, add DBU (1.5 eq) at room temperature.

  • Add DPPA (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 50 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-azido-5-chloro-2,3-dihydrobenzofuran.

Protocol 3: Synthesis of this compound

The final step involves the reduction of the azide followed by salt formation.

Parameter Value
Starting Material 3-Azido-5-chloro-2,3-dihydrobenzofuran
Reagents Triphenylphosphine (PPh₃), HCl in Dioxane
Solvent Tetrahydrofuran (THF), Water
Temperature 50 °C
Reaction Time 12-16 hours
Work-up Precipitation and filtration
Typical Yield 80-90%

Step-by-Step Methodology:

  • To a solution of 3-azido-5-chloro-2,3-dihydrobenzofuran (1.0 eq) in THF, add triphenylphosphine (1.1 eq) followed by water (5.0 eq).

  • Heat the reaction mixture to 50 °C and stir overnight.

  • Monitor the formation of the free amine by TLC.

  • Upon completion of the reduction, cool the reaction mixture to room temperature.

  • Add a 4 M solution of HCl in dioxane (1.5 eq) dropwise to the stirred solution.

  • A precipitate will form. Stir the suspension for 1 hour at room temperature.

  • Collect the solid by vacuum filtration, wash with cold THF, and dry under vacuum to obtain this compound as a white to off-white solid.

Applications in Medicinal Chemistry: Derivatization Strategies

The primary amino group and the chloro-substituent on the benzofuran ring of the title compound offer two orthogonal points for diversification, enabling the rapid generation of compound libraries for biological screening.

N-Acylation: Formation of Amide Bonds

The formation of an amide bond by reacting the primary amine with a carboxylic acid or its activated derivative is a cornerstone of medicinal chemistry. This reaction allows for the introduction of a vast array of functionalities that can modulate the physicochemical properties and biological activity of the resulting molecule.

General Reaction Scheme:

N_Acylation cluster_0 5-Chloro-2,3-dihydrobenzofuran-3-amine cluster_1 Acylating Agent (R-CO-X) cluster_2 N-Acylated Product A [Structure A] C [Structure C] A->C Base, Solvent B [Structure B] B->C

Caption: General N-acylation reaction.

Protocol 4: N-Acylation with an Acyl Chloride

This protocol is a robust and widely applicable method for amide bond formation.

Parameter Value
Starting Material This compound
Reagents Acyl chloride (1.1 eq), Triethylamine (Et₃N) (2.2 eq)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, column chromatography
Typical Yield 85-95%

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to generate the free amine in situ.

  • Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Causality and Insights: The use of two equivalents of triethylamine is crucial: one to neutralize the hydrochloride salt of the starting material and the second to scavenge the HCl generated during the acylation reaction. Performing the reaction at 0 °C initially helps to control the exothermicity of the reaction.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing alkyl groups to the primary amine. This two-step, one-pot process involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.

General Reaction Scheme:

Reductive_Amination cluster_0 5-Chloro-2,3-dihydrobenzofuran-3-amine cluster_1 Aldehyde/Ketone (R-CO-R') cluster_2 Secondary Amine Product A [Structure A] C [Structure C] A->C Reducing Agent, Solvent, Acid catalyst B [Structure B] B->C Suzuki_Coupling cluster_0 N-Protected 5-Chloro-2,3-dihydrobenzofuran-3-amine cluster_1 Boronic Acid/Ester (R-B(OR)2) cluster_2 5-Aryl/Heteroaryl Product A [Structure A] C [Structure C] A->C Pd Catalyst, Ligand, Base, Solvent B [Structure B] B->C

Application Notes and Protocols for N-Alkylation of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated 5-Chloro-2,3-dihydrobenzofuran-3-amines

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent three-dimensionality and the presence of a chiral center at the 3-position offer a unique topographical presentation for molecular recognition by biological targets. The introduction of a chlorine atom at the 5-position can significantly modulate the electronic properties and metabolic stability of derivatives, making the 5-Chloro-2,3-dihydrobenzofuran-3-amine a particularly attractive starting material for drug discovery programs.

N-alkylation of this primary amine is a pivotal transformation, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The nature of the N-alkyl substituent profoundly influences the pharmacological profile, affecting parameters such as potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of robust and versatile protocols for the N-alkylation of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, with a focus on practical application and mechanistic understanding.

PART 1: Foundational Principles of N-Alkylation

The N-alkylation of primary amines, such as 5-Chloro-2,3-dihydrobenzofuran-3-amine, can be approached through several synthetic strategies. The choice of method is often dictated by the nature of the desired alkyl group, the scale of the reaction, and the functional group tolerance required. Two of the most widely employed and reliable methods are Reductive Amination and Direct Alkylation with Alkyl Halides .

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a highly favored one-pot procedure in medicinal chemistry for its efficiency and broad substrate scope.[3] This method involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3][4] A key advantage of this approach is the mitigation of overalkylation, a common side reaction in direct alkylation methods.[5]

The reaction proceeds in two discrete steps, often within the same reaction vessel:

  • Imine Formation: The primary amine undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine. This step is often reversible and can be driven to completion by removing the water formed or by using a dehydrating agent.

  • Reduction: A selective reducing agent is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the N-alkylated amine.

A critical aspect of successful reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the imine in the presence of the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent well-suited for this purpose.[3][5][6]

Direct Alkylation with Alkyl Halides: A Classical and Potent Method

Direct alkylation involves the nucleophilic substitution of a halide from an alkyl halide by the primary amine. This method is straightforward but requires careful control to prevent the formation of overalkylated products (tertiary amines and quaternary ammonium salts), as the newly formed secondary amine can be more nucleophilic than the starting primary amine.[7][8]

The success of this method hinges on several factors:

  • Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can favor mono-alkylation.

  • Base: A base is required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.

PART 2: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3]

  • Brine (saturated aqueous NaCl solution)

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 equivalent) in dichloromethane (DCM). Add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Imine Formation: To the stirred suspension, add the desired aldehyde or ketone (1.0-1.2 equivalents).[3] Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3] For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[3]

  • Reduction: Once imine formation is evident (which can be monitored by TLC or LC-MS), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.[3] The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed. This typically takes 2-24 hours and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.[3]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3] Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[3]

Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Amine_HCl 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl Imine_Intermediate Imine Intermediate Amine_HCl->Imine_Intermediate + Carbonyl Base Base (e.g., TEA) Base->Amine_HCl Neutralization Solvent_DCM DCM Solvent_DCM->Amine_HCl Carbonyl Aldehyde/Ketone Final_Product_Crude Crude N-Alkylated Amine Imine_Intermediate->Final_Product_Crude + Reducing Agent Reducing_Agent NaBH(OAc)3 Quench Quench (aq. NaHCO3) Final_Product_Crude->Quench Extraction Extraction Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product_Pure Pure N-Alkylated Amine Purification->Final_Product_Pure

Caption: Workflow for the N-alkylation of 5-Chloro-2,3-dihydrobenzofuran-3-amine via reductive amination.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the direct mono-N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., bromide or iodide) (1.0-1.1 equivalents)[3]

  • Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.5-3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 equivalent) and a suitable base such as potassium carbonate (2.5-3.0 equivalents) in anhydrous DMF. The base serves to both neutralize the hydrochloride and scavenge the acid produced during the reaction.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the stirred mixture at room temperature.[3] For highly reactive alkyl halides, the addition may be performed at 0 °C to better control the reaction rate and minimize overalkylation.[3]

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed.[3] The progress of the reaction should be monitored by TLC or LC-MS, paying close attention to the formation of any dialkylated byproducts.[3]

  • Work-up: Upon completion, filter off the inorganic salts.[3] Dilute the filtrate with water and extract the product with an appropriate organic solvent such as ethyl acetate.[3]

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3] Filter and concentrate the organic layer in vacuo. Purify the resulting residue via flash column chromatography to isolate the desired mono-alkylated secondary amine.[3]

Reaction Scheme for Direct Alkylation:

Direct_Alkylation cluster_reactants Reactants cluster_products Products Amine 5-Chloro-2,3-dihydrobenzofuran-3-amine Product N-Alkyl-5-Chloro-2,3-dihydrobenzofuran-3-amine Amine->Product + Alkyl_Halide, Base Alkyl_Halide R-X (Alkyl Halide) Base Base (e.g., K2CO3) Byproduct Base-HX Base->Byproduct + HX

Caption: General reaction scheme for direct N-alkylation.

PART 3: Data Presentation and Troubleshooting

Table 1: Comparison of N-Alkylation Methods

ParameterReductive AminationDirect Alkylation with Alkyl Halide
Key Reagents Aldehyde/Ketone, NaBH(OAc)₃Alkyl Halide, Base (e.g., K₂CO₃)
Common Solvents DCM, DCE, MeOH[3]DMF, Acetonitrile
Reaction Temp. Room TemperatureRoom Temperature to 60 °C[3]
Key Advantages High selectivity for mono-alkylation, broad substrate scope.[3]Simple procedure, readily available reagents.
Potential Issues Imine hydrolysis, slow reaction with hindered ketones.Overalkylation (di- and tri-alkylation).[7]
Work-up Aqueous quench and extraction.[3]Filtration of salts, aqueous extraction.[3]

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation (Reductive Amination) Incomplete imine formation; inactive reducing agent.Add a dehydrating agent (e.g., MgSO₄); use fresh NaBH(OAc)₃.
Overalkylation (Direct Alkylation) Secondary amine is more reactive; reaction temperature too high.Use a larger excess of the primary amine; lower the reaction temperature; add the alkyl halide slowly.
Complex mixture of products Side reactions; impurities in starting materials.Confirm purity of starting materials; optimize reaction conditions (temperature, time, stoichiometry).
Difficulty in purification Close polarity of product and byproducts.Optimize chromatography conditions (eluent system, gradient); consider derivatization or crystallization.

Conclusion

The N-alkylation of this compound is a critical transformation for the generation of novel chemical entities in drug discovery. Both reductive amination and direct alkylation with alkyl halides offer effective and reliable pathways to achieve this. The choice between these methods will depend on the specific synthetic goals and the nature of the desired alkyl substituent. By understanding the underlying principles and carefully controlling the reaction conditions as outlined in these protocols, researchers can efficiently synthesize a diverse range of N-alkylated derivatives for further biological evaluation.

References

  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group | Request PDF - ResearchGate. Available from: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. Available from: [Link]

  • Myers Chem 115. Available from: [Link]

  • Reductive Amination - Common Conditions. Available from: [Link]

  • Aqueous-Mediated N-Alkylation of Amines - ResearchGate. Available from: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available from: [Link]

  • Reductive Amination - Chemistry LibreTexts. Available from: [Link]

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The Cornerstone Reagent: 5-Chloro-2,3-dihydrobenzofuran-3-amine in the Forge of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Versatile Starting Point

In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran motif stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its prevalence in natural products and synthetic pharmaceuticals with activities ranging from anticancer to antimicrobial underscores its significance in drug discovery.[2][3] This guide focuses on a particularly valuable and versatile building block: 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride . The strategic placement of the chloro group and the reactive primary amine on the dihydrobenzofuran core makes this compound an exceptional starting material for the synthesis of diverse and potent bioactive heterocyclic molecules.[4][5]

The presence of the chlorine atom at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing their metabolic stability and binding affinity.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed, field-proven protocols for leveraging this compound in the synthesis of novel heterocycles. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Core Synthetic Applications: From Amides to Fused Heterocycles

The primary amine of 5-Chloro-2,3-dihydrobenzofuran-3-amine serves as a versatile handle for a variety of chemical transformations. The most common and powerful applications involve N-acylation to form amide derivatives and condensation reactions to construct more complex, fused heterocyclic systems such as pyrazoles.

I. N-Acylation: Crafting Bioactive Amides

N-acylation is a fundamental and widely utilized reaction in organic synthesis to create a stable amide bond, a linkage that is central to the structure of countless pharmaceuticals.[6] By acylating 5-Chloro-2,3-dihydrobenzofuran-3-amine with various carboxylic acids or their derivatives, a library of N-substituted amides can be generated. These amides themselves can exhibit significant biological activity or serve as key intermediates for further functionalization. For instance, N-phenethyl carboxamides of the benzofuran core have shown potent antiproliferative activity against tumor cells.[2]

This method is a classic and highly efficient approach for amide bond formation. The use of an acyl chloride as the acylating agent is advantageous due to its high reactivity. A tertiary amine base, such as triethylamine, is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[7]

Rationale: The reaction begins with the deprotonation of the amine hydrochloride to the free amine by triethylamine. The free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by neutralization of the generated HCl by the base, yields the final amide product. The choice of an anhydrous aprotic solvent like Dichloromethane (DCM) is crucial to prevent hydrolysis of the highly reactive acyl chloride.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl and Triethylamine in anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add_acyl Add Acyl Chloride solution dropwise over 15-20 min cool->add_acyl acyl_chloride Prepare solution of Acyl Chloride in anhydrous DCM acyl_chloride->add_acyl warm_stir Allow to warm to RT and stir for 4-12 h add_acyl->warm_stir quench Quench with deionized water warm_stir->quench extract Extract with DCM quench->extract wash Wash organic layer: 1. Sat. aq. NaHCO₃ 2. Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: Workflow for N-acylation using acyl chlorides.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M solution).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension. Stir for 10-15 minutes at room temperature. The suspension should become a clear solution as the free amine is generated.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.

Parameter Condition/Reagent Rationale
Starting Amine 5-Chloro-2,3-dihydrobenzofuran-3-amine HClProvides the core scaffold.
Acylating Agent Acyl Chloride (e.g., Benzoyl chloride)Highly reactive electrophile for efficient amide formation.
Base Triethylamine (NEt₃)Neutralizes HCl byproduct and generates the free amine.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, prevents hydrolysis of acyl chloride, good solubility.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Stoichiometry Amine:Base:Acyl Chloride ≈ 1:2.2:1.1Ensures complete reaction and neutralization.
II. Synthesis of Pyrazolo-Fused Dihydrobenzofurans

Pyrazole derivatives are another class of heterocycles with a vast range of biological activities, including antitumor and anti-inflammatory properties.[8][9] A common strategy for synthesizing pyrazole rings involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. By first converting our starting amine into a suitable intermediate, we can construct novel pyrazolo-dihydrobenzofuran hybrids.

This protocol involves a two-step sequence: first, a condensation reaction to form a thioamide intermediate, followed by cyclization with hydrazine to form the pyrazole ring. This approach has been successfully used to generate benzofuro[3,2-c]pyrazole derivatives.[8]

Rationale: The initial reaction of the free amine with an isothiocyanate forms a thiourea derivative. This intermediate contains the necessary N-C-N backbone. Subsequent treatment with hydrazine hydrate initiates an intramolecular cyclization. The hydrazine attacks one of the carbonyl-like carbons (in this case, the thiocarbonyl), and subsequent condensation and dehydration/desulfurization lead to the formation of the aromatic pyrazole ring fused or linked to the dihydrobenzofuran core.

Synthetic Pathway Diagram:

G start 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl free_amine Generate Free Amine (Base, e.g., NaHCO₃) start->free_amine intermediate Thiourea Intermediate free_amine->intermediate Step 1: Condensation product Pyrazolo-dihydrobenzofuran Derivative intermediate->product Step 2: Cyclization reagent1 Aryl Isothiocyanate (R-NCS) reagent1->intermediate reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent2->product

Caption: Two-step synthesis of pyrazolo-dihydrobenzofuran derivatives.

Step-by-Step Protocol:

Step 1: Synthesis of the Thiourea Intermediate

  • Free Amine Generation: Neutralize this compound (1.0 eq) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the free amine into a suitable organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the free amine.

  • Reaction: Dissolve the free amine in anhydrous Tetrahydrofuran (THF). Add the desired aryl isothiocyanate (1.05 eq).

  • Heating: Stir the reaction mixture at reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude thiourea derivative can often be used in the next step without further purification, or it can be purified by recrystallization.

Step 2: Cyclization to form the Pyrazole Ring

  • Reaction Setup: Dissolve the crude thiourea intermediate from Step 1 in a 1:1 mixture of Dioxane and Ethanol.

  • Hydrazine Addition: Add hydrazine monohydrate (5.0 eq) to the solution.

  • Heating: Heat the mixture to reflux for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the target pyrazole derivative.

Parameter Condition/Reagent Rationale
Step 1 Reagent Aryl IsothiocyanateProvides the N=C=S electrophile to form the thiourea backbone.
Step 1 Solvent Anhydrous THFAprotic solvent suitable for the condensation reaction.
Step 2 Reagent Hydrazine HydrateActs as a dinucleophile for the cyclization to form the pyrazole ring.
Step 2 Solvent Dioxane/EthanolGood solvent mixture for the reactants and suitable for reflux temperatures.
Temperature RefluxProvides the necessary activation energy for both reaction steps.

Applications in Bioactivity Screening

Derivatives synthesized from 5-Chloro-2,3-dihydrobenzofuran-3-amine are prime candidates for bioactivity screening. The presence of the benzofuran core suggests potential for antimicrobial and anticancer activity.[1][2][10]

  • Anticancer Activity: Halogen-substituted benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2][5] Synthesized compounds should be evaluated for their antiproliferative effects using standard assays like the MTT assay against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[5][11]

  • Antimicrobial Activity: The benzofuran scaffold is a known pharmacophore for antimicrobial agents.[12] New derivatives can be tested for their minimum inhibitory concentration (MIC) against a range of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution methods.[10][13]

Conclusion

This compound is a high-value starting material that provides a direct entry into libraries of novel heterocyclic compounds with significant potential for drug discovery. The protocols detailed in this guide for N-acylation and pyrazole synthesis are robust, reproducible, and grounded in established chemical principles. By leveraging this versatile building block, researchers can efficiently explore the chemical space around the privileged dihydrobenzofuran scaffold, paving the way for the development of next-generation therapeutic agents.

References

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Application Notes & Protocols: Strategic Functionalization of 5-Chloro-2,3-dihydrobenzofuran-3-amine via Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride serves as a valuable and versatile starting material, offering multiple points for chemical modification to generate diverse compound libraries for drug discovery programs. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—applied to the selective functionalization of the C5-chloro position of this scaffold. We will detail the core principles, provide field-tested protocols for C-N (Buchwald-Hartwig), C-C (Suzuki-Miyaura), and C-C (Sonogashira) bond formation, and discuss critical parameters for reaction optimization and troubleshooting.

Core Concepts: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry, by enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[6] The general mechanism for these transformations proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in our case, the C-Cl bond) of the electrophile, forming a Pd(II) complex.

  • Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron compound, an alkyne, or an amine) displaces the halide on the palladium complex.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new desired bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The choice of ligand, base, and solvent is critical, as these components stabilize the palladium catalyst, facilitate the key mechanistic steps, and prevent catalyst decomposition.[7]

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation / Ligand Exchange pd_complex->transmetalation coupled_complex R¹-Pd(II)(R²)L_n transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-M reactants->oxidative_addition reactants->transmetalation

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol I: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This protocol details the coupling of various primary or secondary amines to the 5-chloro position of the dihydrobenzofuran core. Aryl chlorides are notoriously less reactive than bromides or iodides, necessitating the use of specialized, sterically hindered, and electron-rich phosphine ligands to facilitate the oxidative addition step and promote efficient reductive elimination.[10]

Protocol: Synthesis of N-Aryl-5-(2,3-dihydrobenzofuran-3-amine) Derivatives

Objective: To couple a secondary amine (e.g., morpholine) to the 5-chloro position of this compound.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Charge flask with Pd catalyst, ligand, and base degas Seal, evacuate, and backfill with Argon (3x) start->degas add_solvents Add anhydrous solvent (e.g., Toluene) degas->add_solvents add_reagents Add 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl and coupling amine add_solvents->add_reagents heat Heat to specified temperature (e.g., 100-110 °C) add_reagents->heat monitor Monitor by TLC/LC-MS (6-24 h) heat->monitor cool Cool to room temp monitor->cool quench Dilute with EtOAc, wash with water and brine cool->quench dry Dry organic layer (Na₂SO₄), filter, and concentrate quench->dry purify Purify by column chromatography dry->purify

Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Materials & Equipment:

  • This compound

  • Amine coupling partner (e.g., Morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine Ligand (e.g., XPhos or RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or reaction vial with stir bar

  • Argon or Nitrogen gas supply

  • Standard glassware for workup and chromatography

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2.0-3.0 equivalents). Note: The hydrochloride salt of the starting material will consume one equivalent of base.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2-1.5 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene) to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C-N coupled product.

Catalyst SystemBaseSolventTemp (°C)Typical Yield RangeNotes
Pd₂(dba)₃ / XPhosNaOtBuToluene11075-95%A robust system for many amines. NaOtBu is a strong base, not suitable for base-sensitive functional groups.[11]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane10060-85%Milder conditions, better functional group tolerance. Reaction times may be longer.
XPhos Pd G3LHMDSTHF6570-90%Allows for lower reaction temperatures and is compatible with protic functional groups.[11]

Application Protocol II: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and styrenyl derivatives.[12][13] This protocol outlines the coupling of aryl or vinyl boronic acids (or their ester derivatives) to the 5-chloro position. The choice of base and the presence of water are crucial for activating the organoboron species for the transmetalation step.[14]

Protocol: Synthesis of 5-Aryl-2,3-dihydrobenzofuran-3-amine Derivatives

Objective: To couple an arylboronic acid (e.g., 4-methoxyphenylboronic acid) to the 5-chloro position.

Materials & Equipment:

  • This compound

  • Aryl or vinyl boronic acid/ester (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF))

  • Solvent system (e.g., Dioxane/Water or Toluene/Water)

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

Step-by-Step Procedure:

  • Preparation: To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.5 eq.), and the base (3.0 eq.). Note: The hydrochloride salt consumes one equivalent of base.

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%). If using a pre-catalyst like Pd(OAc)₂, also add the appropriate ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the solvent mixture (e.g., Dioxane/Water 4:1) to achieve a concentration of 0.1-0.2 M.

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat to 90-100 °C with stirring until the reaction is complete as judged by TLC or LC-MS (typically 4-16 hours).

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the desired biaryl product.

Catalyst SystemBaseSolventTemp (°C)Typical Yield RangeNotes
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9070-90%A classic, reliable system for many arylboronic acids.[15]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10080-98%Highly active catalyst system, effective for challenging aryl chlorides.
Buchwald PalladacycleCsFTHF/H₂O8075-95%Often provides good results where carbonate bases fail.

Application Protocol III: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[16][17] These products are valuable intermediates for constructing more complex molecules or can themselves be potent pharmacophores.[18] While traditionally requiring a copper(I) co-catalyst, modern copper-free conditions are often preferred to avoid the homocoupling of the alkyne (Glaser coupling) and to increase compatibility with sensitive substrates.

Protocol: Synthesis of 5-Alkynyl-2,3-dihydrobenzofuran-3-amine Derivatives

Objective: To couple a terminal alkyne (e.g., phenylacetylene) to the 5-chloro position.

Sonogashira_Workflow cluster_prep Reaction Setup (Copper-Free) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Charge flask with Pd catalyst and starting material degas Evacuate and backfill with Argon (3x) start->degas add_solvents Add anhydrous solvent (e.g., DMF) and amine base (e.g., Et₃N) degas->add_solvents add_alkyne Add terminal alkyne via syringe add_solvents->add_alkyne heat Heat to specified temperature (e.g., 80-100 °C) add_alkyne->heat monitor Monitor by TLC/LC-MS (4-12 h) heat->monitor cool Cool to room temp monitor->cool concentrate Remove solvent under reduced pressure cool->concentrate extract Take up in EtOAc, wash with water and brine concentrate->extract purify Dry, concentrate, and purify by column chromatography extract->purify

Figure 3: Experimental workflow for a copper-free Sonogashira coupling reaction.

Materials & Equipment:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF or THF)

  • Sealed reaction tube or Schlenk flask

Step-by-Step Procedure:

  • Preparation: Add this compound (1.0 eq.) and the palladium catalyst (2-5 mol%) to a dry reaction tube.

  • Inerting: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent/Base Addition: Add anhydrous solvent (e.g., DMF) and the amine base (3.0-4.0 eq.). The amine base serves both as the base and often as the solvent or co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq.) via syringe.

  • Reaction: Heat the mixture to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and concentrate to remove the bulk of the solvent and amine base. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.

Catalyst SystemBaseSolventTemp (°C)Typical Yield RangeNotes
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF8065-85%Classic conditions. The CuI co-catalyst accelerates the reaction but can promote alkyne homocoupling.[16]
Pd(OAc)₂ / SPhosCs₂CO₃Acetonitrile8070-90%Robust copper-free conditions that minimize side reactions.
Pd(PtBu₃)₂DIPEATHF7075-95%Highly active catalyst for copper-free coupling of aryl chlorides at lower temperatures.[17]

Troubleshooting & Optimization

Successful cross-coupling requires careful attention to detail. Below are common issues and potential solutions.[7]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed).2. Inappropriate ligand/base/solvent combination.3. Presence of oxygen or water (for some reactions).4. Insufficient temperature.1. Use fresh catalyst/reagents. Ensure rigorous inert atmosphere.2. Screen a panel of ligands (e.g., biarylphosphines) and bases (e.g., carbonates vs. phosphates vs. alkoxides).3. Use anhydrous solvents and degas the reaction mixture thoroughly.4. Incrementally increase the reaction temperature.
Significant Side Products 1. Homocoupling: (Suzuki/Sonogashira) Caused by oxygen or high catalyst loading.2. Protodeboronation: (Suzuki) Premature loss of the boronic acid group, often promoted by water and strong base.3. Hydrodehalogenation: Replacement of chlorine with hydrogen.1. Ensure rigorous degassing. Optimize (often lower) catalyst loading.2. Use a milder base (e.g., K₃PO₄, CsF) or reduce the amount of water in the solvent system.3. Use a less hydrogen-donating solvent. Ensure the base is not excessively strong.
Catalyst Decomposition High temperature, impurities in reagents/solvents, or an unsuitable ligand leading to the formation of palladium black.1. Lower the reaction temperature.2. Use purified, high-quality reagents and solvents.3. Screen different ligands that provide better stabilization to the Pd center.

References

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  • PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Available from: [Link]

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  • PubMed Central (PMC). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available from: [Link]

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  • Journal of the American Chemical Society. Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Available from: [Link]

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Application Notes and Protocols: The Strategic Role of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the application of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride as a pivotal intermediate in the synthesis of modern agrochemicals. Primarily, this document will focus on its role in the development of potent pyrazole carboxamide fungicides, a class of compounds that act as Succinate Dehydrogenase Inhibitors (SDHIs). We will elucidate the chemical rationale for its use, provide a detailed, field-proven synthetic protocol for the crucial amide coupling reaction, and discuss the significance of this chemical scaffold in contemporary crop protection.

Introduction: The Significance of the Dihydrobenzofuran Moiety in Agrochemical Design

The benzofuran scaffold and its derivatives are of paramount importance in the fields of medicinal chemistry and agrochemical science.[1][2][3] The rigid, bicyclic structure of the dihydrobenzofuran ring system provides a robust framework for the precise spatial orientation of pharmacologically active substituents. In agrochemical design, this structural feature is often exploited to enhance binding affinity to target enzymes in pests and pathogens, leading to increased efficacy and selectivity.

This compound emerges as a particularly valuable building block. The presence of a chlorine atom on the aromatic ring can significantly influence the electronic properties of the molecule and enhance its metabolic stability in the field. The amine group at the 3-position serves as a critical handle for synthetic elaboration, most notably for the formation of amide bonds, which are central to the structure of many successful agrochemicals.

Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides

A primary and high-value application of this compound is in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals functions by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, effectively halting cellular energy production and leading to fungal death.[4][5][6] The general structure of these fungicides consists of a pyrazole carboxylic acid moiety linked via an amide bond to a specific amine. Our subject compound provides the amine portion, contributing the vital 5-chloro-2,3-dihydrobenzofuran scaffold.

Mechanistic Rationale for Amide Coupling

The key synthetic transformation is the formation of an amide bond between the amine of 5-Chloro-2,3-dihydrobenzofuran-3-amine and a substituted pyrazole carboxylic acid. Due to the inherent stability of the amide bond, this reaction is not spontaneous and requires the activation of the carboxylic acid component.[7] This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. Two common strategies are employed:

  • Conversion to an Acid Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive pyrazole carbonyl chloride. This intermediate readily reacts with the amine to form the desired amide.

  • Use of Coupling Agents: A variety of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), can be used to activate the carboxylic acid in situ, facilitating its reaction with the amine under milder conditions.[8]

The choice of method often depends on the scale of the synthesis, the sensitivity of the substrates to harsh conditions, and cost-effectiveness. For industrial-scale production, the acid chloride route is often favored for its high reactivity and the straightforward removal of byproducts.

Experimental Protocol: Synthesis of a Representative N-(5-chloro-2,3-dihydrobenzofuran-3-yl)pyrazole Carboxamide

The following protocol details a representative synthesis of a pyrazole carboxamide fungicide via the acid chloride route, a common and robust method in agrochemical production.

Materials and Reagents
ReagentCAS NumberMolecular FormulaSupplier
This compound669-45-4C₈H₉Cl₂NOMajor Chemical Suppliers
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid176969-34-9C₆H₆F₂N₂O₂Major Chemical Suppliers
Thionyl chloride (SOCl₂)7719-09-7SOCl₂Major Chemical Suppliers
Triethylamine (Et₃N)121-44-8C₆H₁₅NMajor Chemical Suppliers
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂Major Chemical Suppliers
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃N/A
Brine (Saturated aqueous NaCl)N/ANaClN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄Major Chemical Suppliers
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂Major Chemical Suppliers
Hexanes110-54-3C₆H₁₄Major Chemical Suppliers
Step-by-Step Methodology

Step 1: Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to form a slurry.

  • Slowly add thionyl chloride (1.2 eq) to the slurry at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Causality Note: The conversion to the acid chloride is a critical activation step. Thionyl chloride is an effective reagent for this transformation, and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.

Step 2: Amide Coupling Reaction

  • In a separate flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0°C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Dissolve the crude 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

Causality Note: The reaction is performed at a low temperature initially to control the exothermic reaction between the highly reactive acid chloride and the amine. Triethylamine is essential to deprotonate the amine hydrochloride, making the amine nucleophilic, and to scavenge the HCl produced, driving the reaction to completion.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(5-chloro-2,3-dihydrobenzofuran-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Causality Note: The aqueous work-up is designed to remove any remaining water-soluble reagents and byproducts, such as triethylamine hydrochloride. Purification by column chromatography is necessary to isolate the final product from any unreacted starting materials or minor side products.

Visualization of the Synthetic Workflow

Agrochemical Synthesis Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling PyrazoleAcid 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid AcidChloride Pyrazole-4-carbonyl chloride (Activated Intermediate) PyrazoleAcid->AcidChloride Reflux in DCM ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChloride AmineHCl 5-Chloro-2,3-dihydrobenzofuran- 3-amine hydrochloride FinalProduct N-(5-chloro-2,3-dihydrobenzofuran-3-yl)- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide AmineHCl->FinalProduct Triethylamine Triethylamine (Et₃N) Triethylamine->FinalProduct AcidChloride->FinalProduct DCM, 0°C to RT

Caption: Synthetic workflow for the preparation of a pyrazole carboxamide fungicide.

Conclusion and Future Outlook

This compound stands as a testament to the importance of rationally designed building blocks in modern agrochemical synthesis. Its utility in constructing the highly effective pyrazole carboxamide SDHI fungicides underscores the power of integrating key structural motifs to achieve desired biological activity. The synthetic protocols, particularly the amide coupling reaction, are robust and scalable, making this intermediate economically viable for large-scale production. As the demand for more selective and potent fungicides continues to grow in the face of evolving pathogen resistance, the strategic application of intermediates like this compound will undoubtedly remain a cornerstone of innovation in the agrochemical industry.

References

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available at: [Link]

  • Yoshida, S., et al. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Tokyo University of Science. Available at: [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • PubChem. (n.d.). Isoflucypram. National Center for Biotechnology Information. Available at: [Link]

  • Iftikhar, A., et al. (2021). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports, 11(1), 1-15. Available at: [Link]

  • Hao, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. MedChemComm, 12(5), 947-953. Available at: [Link]

  • Google Patents. (n.d.). Fungicide pyrazole carboxamides derivatives. EP 2251331 A1.

Sources

Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing a 2,3-Dihydrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-Dihydrobenzofuran Scaffold - A Privileged Core for Enzyme Inhibition

The 2,3-dihydrobenzofuran (2,3-DHB) is a heterocyclic motif comprising a benzene ring fused to a dihydrofuran ring[1]. This scaffold is prevalent in a wide array of natural products and has been identified as a "privileged structure" in medicinal chemistry[2]. Its rigid, yet conformationally versatile, three-dimensional shape allows it to present functional groups in precise orientations, facilitating high-affinity interactions with the active or allosteric sites of various enzymes. This inherent structural advantage has made the 2,3-DHB scaffold a fertile starting point for the development of potent and selective inhibitors against a range of critical enzyme targets.

Compounds built around this core have demonstrated significant inhibitory activity against enzymes implicated in numerous pathologies, including:

  • Protein Kinases: Crucial regulators of cellular processes whose dysregulation is a hallmark of cancer[3][4][5].

  • Cholinesterases (AChE & BChE): Key targets in the symptomatic treatment of Alzheimer's disease[6][7][8].

  • Monoamine Oxidases (MAO-A & MAO-B): Important targets for treating neurodegenerative disorders like Parkinson's disease and depression[1][9][10].

  • Poly(ADP-ribose)polymerase-1 (PARP-1): A critical enzyme in DNA repair, targeted in oncology[11].

This guide provides a comprehensive overview of the workflow for developing novel enzyme inhibitors based on the 2,3-dihydrobenzofuran scaffold, from initial design and synthesis to in vitro characterization and cellular validation. The protocols herein are designed to be robust and self-validating, offering researchers a reliable framework for their discovery programs.

G cluster_0 Conceptualization & Design cluster_1 Chemical Synthesis cluster_2 In Vitro Evaluation cluster_3 Cellular Validation a Target Selection (e.g., Kinase, MAO) b Structure-Based Design (Docking, Pharmacophore) a->b informs c Scaffold Synthesis (Protocol 1) b->c d Library Generation (Analog Derivatization) c->d e Enzyme Inhibition Assay (Protocol 2) d->e f IC50 Determination e->f g SAR Analysis f->g h Cell-Based Assay (Protocol 3) f->h g->b Optimization Feedback g->d Optimization Feedback i Confirmation of Cellular Activity h->i i->a i->b Lead Candidate Advancement G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Assay Buffer plate Plate Setup (96-well): - Add Inhibitor/Vehicle - Add Enzyme - Incubate prep->plate start Initiate Reaction: Add Substrate plate->start read Measure Signal: (e.g., Absorbance at 412 nm) Kinetic or Endpoint Reading start->read calc Calculate % Inhibition vs. Vehicle Control read->calc plot Plot % Inhibition vs. [Inhibitor] (log scale) calc->plot fit Non-linear Regression (Sigmoidal Dose-Response) plot->fit ic50 Determine IC50 Value fit->ic50

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of prucalopride, a selective, high-affinity 5-HT₄ receptor agonist used for the treatment of chronic constipation.[1][2] The synthetic strategy focuses on a convergent approach, hinging on the preparation and subsequent coupling of two key intermediates: a substituted benzofuran moiety, 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, and a piperidine derivative, 1-(3-methoxypropyl)-4-piperidinamine. We will delve into the rationale behind the chosen synthetic routes, provide step-by-step experimental procedures, and discuss critical process parameters that ensure high purity and yield of the final active pharmaceutical ingredient (API). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of prucalopride and related pharmacologically active compounds.

Introduction to Prucalopride and Synthetic Strategy

The Pharmacological Significance of Prucalopride

Prucalopride is a dihydro-benzofuran-carboxamide derivative that acts as a selective serotonin 5-HT₄ receptor agonist with potent prokinetic activity.[1] Its activation of the G-protein coupled 5-HT₄ receptor initiates a signaling cascade that enhances gastrointestinal motility, specifically stimulating colonic mass movements.[1][2] This mechanism of action makes it an effective treatment for chronic constipation in adults for whom laxatives do not provide adequate relief.[2] The succinate salt of prucalopride is typically used in pharmaceutical formulations to improve aqueous solubility, stability, and overall physicochemical properties.[1]

The Benzofuran Approach: A Convergent Synthesis

The industrial synthesis of prucalopride is most efficiently achieved through a convergent strategy. This approach involves the separate synthesis of two complex molecular fragments—the benzofuran "eastern" half and the piperidine "western" half—which are then joined in a final coupling step. This strategy offers several advantages over a linear synthesis:

  • Efficiency: Parallel synthesis of intermediates shortens the overall production timeline.

  • Purification: Impurities generated during the synthesis of one fragment can be removed before the crucial coupling step, preventing their carryover into the final product.[3]

  • Flexibility: The modular nature allows for the synthesis of analogues by modifying either intermediate.

The core of this strategy is the formation of a robust amide bond between the carboxylic acid of the benzofuran intermediate and the primary amine of the piperidine intermediate.

Synthesis of Key Intermediates

The success of the final coupling reaction is contingent upon the purity of the two key intermediates. This section details their preparation.

Protocol 2.1: Synthesis of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (II)

This critical benzofuran intermediate is typically prepared in a multi-step sequence starting from a commercially available substituted benzofuran ester, such as methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (I).[4][5] The process involves the hydrolysis of both the ester and the amide protecting group.

Rationale: A two-step hydrolysis can improve reaction control and product purity.[4] Furthermore, a critical recrystallization step is often introduced to remove process-related impurities, particularly the corresponding 5-bromo analogue, which can be difficult to separate from the final product.[3]

Experimental Protocol:

  • Initial Hydrolysis (De-esterification):

    • In a suitable reaction vessel, suspend methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (I) in a mixture of water and a co-solvent like propylene glycol monomethyl ether.[4]

    • Add a 40% aqueous solution of sodium hydroxide.[4]

    • Heat the mixture to approximately 70-90°C and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4][6]

    • This step selectively hydrolyzes the methyl ester to a carboxylate salt.

  • Second Hydrolysis (De-amidation):

    • Continue heating the reaction mixture, potentially at a slightly higher temperature (e.g., 90-100°C), to effect the hydrolysis of the acetamido group to the free amine.[6]

    • Monitor the reaction until completion.

  • Acidification and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly acidify the mixture with a suitable acid, such as hydrochloric acid, to a pH of approximately 2-3. This will precipitate the crude 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (II).[3]

    • Stir the resulting slurry for a period to ensure complete precipitation.

    • Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification by Recrystallization:

    • To enhance purity, dissolve the crude product in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water.[3]

    • Activated carbon may be added for decolorization.[3]

    • Filter the hot solution to remove insoluble materials.

    • Allow the filtrate to cool slowly (e.g., 5-10 °C/h) to promote the formation of well-defined crystals.[3]

    • Collect the purified crystals by filtration, wash with a cold solvent, and dry to a constant weight. The melting point of the pure product is approximately 256-257°C.[3][5]

Protocol 2.2: Synthesis of 1-(3-methoxypropyl)-4-piperidinamine (IV)

This piperidine intermediate is synthesized via reductive amination of the corresponding ketone, 1-(3-methoxypropyl)-4-piperidone (III).[7]

Rationale: Reductive amination is a highly effective and direct method for converting ketones to amines. The reaction proceeds through an imine or enamine intermediate which is then reduced in situ.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve 1-(3-methoxypropyl)-4-piperidone (III) in an appropriate solvent, typically a C1-C4 alcohol such as methanol.[7]

    • Add a saturated solution of ammonia in methanol or an ammonia salt like ammonium formate.[7]

    • Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Portion-wise, add a reducing agent such as sodium borohydride.[7]

    • Allow the reaction to proceed for several hours, monitoring for the disappearance of the intermediate by TLC or GC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench any excess reducing agent.

    • Remove the solvent under reduced pressure.

    • The resulting residue can be purified by distillation or column chromatography to yield the pure 1-(3-methoxypropyl)-4-piperidinamine (IV) as an oil.[7]

Convergent Synthesis of Prucalopride Free Base

This section details the crucial amide coupling step to form the prucalopride molecule. Several coupling reagents can be employed; the following protocol utilizes ethyl chloroformate for carboxylic acid activation.[1][8]

Reaction Mechanism and Key Considerations

The reaction proceeds via the formation of a mixed anhydride intermediate. The carboxylic acid of the benzofuran (II) is first activated by ethyl chloroformate in the presence of a base (triethylamine) to form a highly reactive mixed anhydride. This intermediate is then susceptible to nucleophilic attack by the primary amine of the piperidine moiety (IV), leading to the formation of the desired amide bond and the release of carbon dioxide and ethanol.

Causality Behind Experimental Choices:

  • Low Temperature Activation: The initial activation step is performed at 0-5°C to prevent side reactions and decomposition of the unstable mixed anhydride.[1][8]

  • Base: Triethylamine is used to neutralize the HCl generated during the formation of the mixed anhydride, driving the reaction forward.

  • Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and effectively solubilizes the reactants.[1][8]

Step-by-Step Experimental Protocol
  • Activation of the Carboxylic Acid:

    • To a cooled (0-5°C) suspension of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (II) (e.g., 50 g) in dichloromethane (175 ml), slowly add triethylamine (e.g., 23.6 g).[1]

    • While maintaining the low temperature, add ethyl chloroformate (e.g., 27.9 g) dropwise.[1]

    • Stir the mixture for 10-15 minutes at 0-5°C.

    • Raise the temperature to 25-30°C and stir for an additional hour to ensure complete formation of the mixed anhydride.[1]

  • Amide Coupling:

    • Cool the reaction mixture back down to 0-5°C.

    • Slowly add a solution of 1-(3-methoxypropyl)-4-piperidinamine (IV) (e.g., 48.3 g) in dichloromethane (250 ml) to the activated mixture.[8]

    • Stir the reaction at this temperature for 1 hour.[8]

  • Work-up and Isolation:

    • Allow the mixture to warm to room temperature (25-35°C).

    • Add water (e.g., 500 ml) and stir vigorously.

    • Separate the organic layer from the aqueous layer. The organic layer contains the prucalopride free base.[8]

    • The organic layer can be washed with brine, dried over sodium sulfate, and the solvent evaporated under reduced pressure to yield crude prucalopride, often as a residue or solid.[9]

Final Salt Formation and Data Summary

Protocol 4.1: Preparation of Prucalopride Succinate

To improve its pharmaceutical properties, the prucalopride free base is converted to its succinate salt.[1]

  • Dissolution:

    • Dissolve the crude prucalopride base (e.g., 70 g) in a suitable solvent such as isopropanol (210 ml) at 25-35°C.[1][8]

    • Heat the mixture to 50-55°C and stir for 15 minutes to ensure complete dissolution.[1]

  • Salt Formation:

    • Filter the warm solution through a clarifying agent like a hyflow bed to remove any particulates.[1]

    • To the clear filtrate, add a solution of succinic acid (e.g., 22.4 g) in a mixture of ethanol and water.[1][8]

    • Stir the mixture; precipitation of the succinate salt should occur.

  • Isolation and Drying:

    • Cool the mixture to 25-35°C and continue stirring for at least 2 hours to maximize the yield.[8]

    • Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain prucalopride succinate as a white to off-white solid.[1][8]

Data Presentation

Table 1: Summary of Reagents for Prucalopride Synthesis

StepReagentMolar Mass ( g/mol )RoleRef.
Coupling 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid213.62Benzofuran Intermediate[10]
1-(3-methoxypropyl)-4-piperidinamine172.28Piperidine Intermediate[7]
Triethylamine101.19Base[1]
Ethyl Chloroformate108.52Activating Agent[1]
Dichloromethane84.93Solvent[1]
Salt Formation Prucalopride Free Base367.87API Base[11]
Succinic Acid118.09Salt Former[1]
Isopropanol / Ethanol / Water-Solvent System[1][8]

Table 2: Expected Yields and Purity

ProductStageTypical YieldPurity (HPLC)Ref.
Prucalopride BaseAfter Coupling & Work-up~85%>98%[3][5]
Prucalopride SuccinateFinal Product>90% (from base)>99.5%[11]

Note: Yields are highly dependent on reaction scale, purity of intermediates, and optimization of conditions.

Visualization of Synthetic Pathway

Diagram of Overall Synthetic Workflow

Prucalopride_Synthesis cluster_intermediates Intermediate Synthesis cluster_final Final Steps start1 Methyl 4-acetamido-5-chloro- 2,3-dihydrobenzofuran-7-carboxylate (I) int1 4-amino-5-chloro-2,3-dihydro- 7-benzofurancarboxylic acid (II) start1->int1 Hydrolysis & Purification pruca_base Prucalopride Free Base int1->pruca_base Amide Coupling start2 1-(3-methoxypropyl)- 4-piperidone (III) int2 1-(3-methoxypropyl)- 4-piperidinamine (IV) start2->int2 Reductive Amination int2->pruca_base pruca_succ Prucalopride Succinate pruca_base->pruca_succ Salt Formation Amide_Coupling_Mechanism RCOOH Benzofuran-COOH (II) MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride EtOCOCl Ethyl Chloroformate EtOCOCl->MixedAnhydride Base Et3N Base->MixedAnhydride - Et3N.HCl Product Prucalopride (Amide Bond) MixedAnhydride->Product RNH2 Piperidine-NH2 (IV) RNH2->Product Nucleophilic Attack

Caption: Mechanism of amide bond formation via a mixed anhydride.

Troubleshooting and Analytical Control

  • Incomplete Coupling: If the coupling reaction stalls, ensure the carboxylic acid was fully activated and that the amine intermediate is of high purity. Water contamination can hydrolyze the activated intermediate.

  • Impurity Profile: The purity of the final API is paramount. The primary impurity to control is the 5-bromo analog, which originates from the benzofuran starting material. [3]Effective recrystallization of intermediate (II) is the best control strategy. Other impurities or degradation products can arise from oxidative or acidic stress conditions. [][13]* Analytical Control: The reaction progress and final product purity should be monitored using validated HPLC methods. [14]Structural confirmation is achieved through ¹H NMR and Mass Spectrometry to ensure conformity with reference standards. [1]

Conclusion

The synthesis of prucalopride via the coupling of key benzofuran and piperidine intermediates represents an efficient and industrially viable manufacturing route. The success of this strategy relies on the careful preparation and purification of these intermediates to prevent the carryover of difficult-to-remove impurities. The protocols outlined in this guide, grounded in established chemical principles, provide a robust framework for researchers to produce high-purity prucalopride. Adherence to the described reaction conditions and implementation of rigorous analytical controls are essential for ensuring the quality, safety, and efficacy of the final drug substance.

References

  • Google Patents. (2014). CN103664912A - Synthesis process of prucalopride.
  • Google Patents. (2014). CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
  • Google Patents. (2017). WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates.
  • Google Patents. (2014). CN103570699A - Method for preparing prucalopride.
  • Technical Disclosure Commons. (2024). An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Retrieved from [Link]

  • Patsnap. (n.d.). Prucalopride patented technology retrieval search results - Eureka. Retrieved from [Link]

  • Oriprobe Information Services, Inc. (2016). Synthesis of Prucalopride Succinate. Retrieved from [Link]

  • Google Patents. (2016). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • PubMed. (2016). Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS. Retrieved from [Link]

  • Google Patents. (2016). CN103664912B - A kind of synthesis technique of prucalopride.
  • Frontiers. (2021). An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (2018). Preparation method of prucalopride succinate. Retrieved from [Link]

  • Journal of Innovative Pharmaceutical and Biological Sciences. (n.d.). Method development and validation of Prucalopride succinate in bulk and tablet dosage form by RP-HPLC method. Retrieved from [Link]

  • JournalGRID. (2021). New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • PubChem. (n.d.). Prucalopride Succinate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Novel Validated Uplc Method for The Determination of Prucalopride Succinate in Solid Dosage Form. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Retrieved from [Link]

  • Chinese Journal of Pharmaceuticals. (2015). Synthesis of Prucalopride Succinate. Retrieved from [Link]

  • Google Patents. (2013). CN103351329A - Preparation method of Prucalopride intermediates.

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Application Notes and Protocols for 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the use of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride in material science.

The field of material science continually seeks novel molecular building blocks to construct next-generation polymers and functional materials with tailored properties. This compound emerges as a promising candidate, offering a unique combination of a rigid, heterocyclic dihydrobenzofuran core and a reactive primary amine functionality. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of high-performance polymers and explores its potential in advanced material applications.

Introduction to this compound

This compound is a heterocyclic compound featuring a dihydrobenzofuran moiety substituted with a chlorine atom and an amine group. The hydrochloride salt form enhances its stability and handling properties. Its chemical structure, presented below, is the foundation for its utility in polymer chemistry. The rigid dihydrobenzofuran unit can impart thermal stability and specific optoelectronic properties to a polymer backbone, while the primary amine group serves as a versatile handle for polymerization reactions.

Chemical Structure:

Key Properties and Characteristics:

While specific experimental data for materials derived solely from this monomer is limited, its structural components suggest the potential for creating materials with enhanced thermal stability, specific refractive indices, and potentially interesting electronic properties due to the presence of the chloro- and oxygen-containing heterocyclic system. Dihydrobenzofuran derivatives, in a broader sense, have been explored for applications in organic electronics, hinting at the potential for polymers derived from this monomer.[1][2]

Application in High-Performance Polyamides

The primary amine group of 5-Chloro-2,3-dihydrobenzofuran-3-amine makes it an excellent monomer for the synthesis of polyamides. Polyamides are a class of high-performance polymers known for their exceptional mechanical strength, thermal stability, and chemical resistance.[3][4] The incorporation of the bulky and rigid dihydrobenzofuran unit into the polyamide backbone is anticipated to enhance the polymer's glass transition temperature (Tg) and thermal stability.

Protocol: Synthesis of a Novel Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide by reacting 5-Chloro-2,3-dihydrobenzofuran-3-amine with a diacid chloride, such as terephthaloyl chloride.

Materials:

  • This compound

  • Triethylamine (or other suitable base)

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Monomer Preparation: In a dry three-neck flask under a nitrogen atmosphere, dissolve a specific molar quantity of this compound in anhydrous DMAc.

  • Neutralization: Cool the solution to 0°C in an ice bath. Add a stoichiometric amount of triethylamine dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 30 minutes.

  • Polymerization: In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc. Add this solution dropwise to the stirred amine solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C. Continue stirring under nitrogen for 12-24 hours to ensure a high degree of polymerization. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride.

  • Low-Temperature Addition: The dropwise addition of the acid chloride at 0°C helps to control the exothermic reaction and prevent side reactions, leading to a higher molecular weight polymer.

  • Base: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the polycondensation reaction, which would otherwise protonate the amine monomer and halt the polymerization.

  • Precipitation in Methanol: Methanol is a non-solvent for the polyamide but is a good solvent for the reactants and byproducts, allowing for effective purification.

Diagram of Polyamide Synthesis Workflow:

Polyamide_Synthesis cluster_prep Monomer Preparation cluster_poly Polymerization cluster_purify Purification Monomer 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl in DMAc Monomer_Free Free Amine Monomer Monomer->Monomer_Free Neutralization at 0°C Base Triethylamine Base->Monomer_Free PolymerSolution Viscous Polymer Solution Monomer_Free->PolymerSolution Polycondensation 0°C to RT, then heat AcidChloride Terephthaloyl Chloride in DMAc AcidChloride->PolymerSolution Precipitation Precipitation in Methanol PolymerSolution->Precipitation Washing Washing with Methanol & Water Precipitation->Washing Drying Vacuum Drying Washing->Drying PurifiedPolymer Purified Polyamide Drying->PurifiedPolymer

Caption: Workflow for the synthesis of a novel polyamide.

Application in Polyimide Synthesis for Advanced Electronics

Polyimides are renowned for their outstanding thermal stability, excellent dielectric properties, and superior mechanical performance, making them indispensable in the aerospace and electronics industries.[5] The amine functionality of 5-Chloro-2,3-dihydrobenzofuran-3-amine allows it to be used as a diamine monomer in a two-step polyimide synthesis. The resulting polyimides could exhibit modified solubility and processing characteristics due to the non-planar structure of the dihydrobenzofuran unit.

Protocol: Two-Step Synthesis of a Polyimide

This protocol outlines the synthesis of a polyimide from 5-Chloro-2,3-dihydrobenzofuran-3-amine and a dianhydride, such as pyromellitic dianhydride (PMDA), via a poly(amic acid) precursor.

Materials:

  • This compound

  • Triethylamine

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Monomer Preparation: In a dry, nitrogen-purged flask, dissolve a known quantity of this compound in anhydrous NMP.

  • Neutralization: Cool the solution to 0°C and add a stoichiometric amount of triethylamine. Stir for 30 minutes.

  • Reaction with Dianhydride: Add an equimolar amount of PMDA as a solid powder in one portion to the stirred amine solution. Ensure the temperature is maintained below 5°C during the addition.

  • Polymerization: Allow the reaction to proceed at room temperature under nitrogen for 24 hours. The solution will become highly viscous as the poly(amic acid) forms.

Step 2: Imidization to Polyimide

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

    • Heat the film in a programmable oven under a nitrogen atmosphere using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and drives the cyclodehydration to form the polyimide.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) at room temperature.

    • Stir the mixture for 12 hours.

    • Precipitate the resulting polyimide by pouring the solution into methanol.

    • Filter, wash, and dry the polymer as described for the polyamide synthesis.

Causality Behind Experimental Choices:

  • Two-Step Process: The two-step synthesis is common for polyimides as the intermediate poly(amic acid) is soluble and can be processed into films or coatings before being converted to the final, often insoluble, polyimide.

  • Low-Temperature for Poly(amic acid): The formation of the poly(amic acid) is carried out at low temperatures to prevent premature imidization in solution, which can lead to precipitation and a low molecular weight polymer.

  • Imidization Methods: Thermal imidization is common for creating films and coatings, while chemical imidization is often used to produce polyimide powders.

Diagram of Polyimide Synthesis Pathway:

Polyimide_Synthesis cluster_imidization Imidization Monomer 5-Chloro-2,3-dihydrobenzofuran-3-amine (Free Base in NMP) PolyamicAcid Poly(amic acid) Solution Monomer->PolyamicAcid Polymerization at RT Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PolyamicAcid Thermal Thermal Imidization (Staged Heating) PolyamicAcid->Thermal Chemical Chemical Imidization (Acetic Anhydride/Pyridine) PolyamicAcid->Chemical PolyimideFilm Polyimide Film Thermal->PolyimideFilm PolyimidePowder Polyimide Powder Chemical->PolyimidePowder

Caption: Two-step synthesis pathway for polyimides.

Potential in Organic Electronics

Derivatives of benzofuran and dihydrobenzofuran are being explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2][6] The electron-rich nature of the dihydrobenzofuran ring system can be exploited in the design of hole-transporting or electron-blocking materials. While this compound itself is not a conjugated system, it can be a valuable building block for larger, conjugated molecules or polymers for these applications.

Conceptual Application: Synthesis of a Hole-Transporting Material

The primary amine of 5-Chloro-2,3-dihydrobenzofuran-3-amine can be used in cross-coupling reactions, such as the Buchwald-Hartwig amination, to attach it to aromatic systems, thereby creating more extended conjugated structures suitable for hole transport.

Characterization of Derived Materials

The successful synthesis of polymers from this compound should be confirmed through various characterization techniques:

Technique Purpose
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of amide or imide linkages by identifying characteristic peaks (e.g., C=O stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the synthesized polymers.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and other thermal transitions of the polymers.

Conclusion

This compound is a versatile monomer with significant potential in material science. Its unique chemical structure allows for its incorporation into high-performance polymers like polyamides and polyimides, potentially imparting enhanced thermal and mechanical properties. The protocols and conceptual applications provided in this guide serve as a starting point for researchers to explore the full potential of this compound in the development of novel materials for a wide range of applications, from advanced composites to organic electronics. Further research into the synthesis and characterization of materials derived from this monomer is highly encouraged to fully realize its capabilities.

References

  • Electron blocking materials based on dimethyl-dihydrobenzofuran derivatives for highly efficient and long-lifetime blue fluorescent organic light-emitting diodes | Request PDF - ResearchGate. Available at: [Link]

  • Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. Available at: [Link]

  • 5-CHLORO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE synthesis. Available at: [Link]

  • 5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964 - PubChem. Available at: [Link]

  • Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory. Available at: [Link]

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - NIH. Available at: [Link]

  • 5-Amino-2,3-dihydrobenzofuran: Synthesis, Properties, and Applications in Pharmaceuticals and Agrochemicals - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 5-chloro-2,3-dihydrobenzofuran-3-amine - Ascendex Scientific, LLC. Available at: [Link]

  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401. Available at: [Link]

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives | Journal of the American Chemical Society. Available at: [Link]

  • (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Available at: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Publishing. Available at: [Link]

  • New monomers for high performance polymers - NASA Technical Reports Server (NTRS). Available at: [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC - NIH. Available at: [Link]

  • Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed. Available at: [Link]

  • Synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a beta-amyloid aggregation inhibitor - PubMed. Available at: [Link]

  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. Available at: [Link]

  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article | Cuestiones de Fisioterapia. Available at: [Link]

  • RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. This molecule is a key building block in pharmaceutical research and development, making its purity paramount for successful downstream applications. This document provides a comprehensive resource for researchers, scientists, and process chemists, structured in a question-and-answer format to directly address common challenges encountered during its purification. We will delve into troubleshooting common laboratory techniques, explain the scientific principles behind our recommendations, and provide validated protocols to ensure you can achieve the desired purity for your compound.

Section 1: General FAQs & Purity Assessment

This section covers fundamental questions about the compound's properties and how to properly assess its purity.

Q1: How should I properly store this compound to maintain its stability?

A1: As an amine hydrochloride salt, this compound is generally more stable and less prone to air oxidation than its freebase form.[1] However, proper storage is still crucial. It should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. Long-term exposure to humidity can lead to hydrolysis or absorption of water, affecting its physical properties and assay. For amino compounds, in general, oxidation can occur with prolonged exposure to light or acids, especially under inappropriate storage conditions.[2]

Q2: What are the primary analytical techniques I should use to assess the purity of my sample?

A2: A multi-pronged approach is always recommended for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase method (e.g., C18 column) with a buffered mobile phase (e.g., acetonitrile/water with 0.1% TFA or formic acid) is typically effective. It will allow you to quantify the main peak and detect non-volatile impurities.

  • Nuclear Magnetic Resonance (¹H NMR): NMR is essential for structural confirmation and detecting residual solvents or structurally similar impurities. The spectrum should be clean, with correct chemical shifts and integration values for all protons.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the molecular weight of your compound and identify unknown impurity peaks observed in the HPLC chromatogram.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: My ¹H NMR shows a significant peak for residual solvent (e.g., Ethyl Acetate, Dichloromethane). How can I remove it without a full repurification?

A3: If the compound is a stable, crystalline solid, residual solvents can often be removed by drying under high vacuum for an extended period (12-24 hours), sometimes with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable. Another technique is to dissolve the solid in a minimal amount of a solvent in which it is highly soluble but the residual solvent is not (or vice-versa), and then precipitate the product by adding an anti-solvent. However, the most reliable method is often a re-slurry or a full recrystallization.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges.[3]

Q4: I'm trying to recrystallize my amine hydrochloride, but it "oils out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid phase is immiscible with the solvent.

  • Causality: Amine hydrochlorides can have lower melting points than their corresponding free bases and can form eutectic mixtures with the solvent. This is a common issue.

  • Troubleshooting Steps:

    • Add More Solvent: Your solution may be too concentrated. Add more of the hot solvent until the oil dissolves completely.

    • Reduce Cooling Rate: Allow the solution to cool much more slowly. A sudden temperature drop encourages oiling out. Let it cool to room temperature on the benchtop, undisturbed, before moving to an ice bath.[4]

    • Change Solvent System: The chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol, often mixed with an anti-solvent like diethyl ether or ethyl acetate, can be effective.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates a rough surface that can initiate nucleation and induce crystallization.

Q5: My recrystallization yield is very low. What are the common causes?

A5: Low yield is a frequent problem and can stem from several factors.

  • Using Too Much Solvent: The most common cause. If you use an excessive amount of solvent to dissolve the crude product, a significant portion will remain in the mother liquor even after cooling.[4] Always aim to use the minimum amount of hot solvent required for complete dissolution.

  • Cooling for Too Short a Time: Ensure the solution has been thoroughly cooled (e.g., in an ice bath for at least 30-60 minutes) to maximize crystal precipitation.

  • Premature Crystallization: If the compound crystallizes out during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent or a suitable anti-solvent.[4]

Q6: After recrystallization, my product is still colored. How do I remove colored impurities?

A6: Colored impurities are often high-molecular-weight byproducts that can be effectively removed.

  • Activated Charcoal (Norit/Darco): This is the standard method. Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the dissolved solution before the hot filtration step. The charcoal adsorbs the colored impurities onto its large surface area.

  • Caution: Do not add charcoal to a boiling or superheated solution, as it can cause violent bumping. Let the solution cool slightly first. Using too much charcoal can also adsorb your desired product, reducing the yield.

Section 3: Troubleshooting Purification by Column Chromatography

While recrystallization is preferred for crystalline salts, sometimes chromatography is necessary. Purifying amines and their salts on standard silica gel can be problematic due to interactions between the basic amine and the acidic silica.[5]

Q7: My compound is streaking badly or sticking to the silica gel column. How can I improve the chromatography?

A7: This is a classic problem caused by the acid-base interaction between the basic amine functionality and the acidic silanol groups on the surface of the silica gel.[6] This can lead to poor separation, broad peaks, and even product decomposition.[7]

  • Causality: The lone pair on the nitrogen atom (even in equilibrium with its protonated salt form) interacts strongly with the acidic Si-OH groups, causing irreversible adsorption or slow elution.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to "neutralize" the silica surface. Common choices include triethylamine (TEA) at 0.5-2% or ammonium hydroxide (a few drops in the methanol portion of your eluent).[6] This competing base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use a Different Stationary Phase: If modifiers are not effective or are undesirable, switch to a more inert or basic stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Amine-functionalized silica: This is an excellent, albeit more expensive, option that provides a basic surface, preventing unwanted interactions.[5]

    • Reversed-Phase Chromatography: For polar amine hydrochlorides, reversed-phase chromatography (e.g., C18 silica) is often a superior choice. The separation occurs based on hydrophobicity, avoiding the acid-base issues of normal phase.[6]

Q8: I am purifying the free base form of the amine and want to isolate it as the hydrochloride salt directly from the column fractions. What is the best way to do this?

A8: This is a common and efficient workflow. After identifying the pure fractions containing the free amine (e.g., by TLC), combine them. Then, add a slight excess (e.g., 1.1 equivalents) of a solution of HCl in a suitable solvent. HCl in diethyl ether or HCl in dioxane are commercially available and widely used. The hydrochloride salt, which is often insoluble in non-polar organic solvents like ether or hexanes, will precipitate out of the solution.[2] The resulting solid can then be collected by filtration, washed with a non-polar solvent (like ether or pentane), and dried under vacuum.

Section 4: Visualized Workflows & Protocols

Purification Method Selection Workflow

This diagram outlines a decision-making process for selecting the appropriate purification technique.

Purification_Selection cluster_start Initial Assessment cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product (>90% pure by NMR/LCMS?) recryst Attempt Recrystallization (e.g., EtOH/Ether) start->recryst Yes chrom Column Chromatography start->chrom No success Pure Crystalline Solid recryst->success Success oil_out Product Oils Out? recryst->oil_out Failure troubleshoot_recryst Troubleshoot: - Slower cooling - Different solvent system oil_out->troubleshoot_recryst Yes oil_out->chrom No, persistent issue is_salt Is material the HCl salt? chrom->is_salt rp_chrom Reversed-Phase HPLC (C18, H2O/ACN + acid) is_salt->rp_chrom Yes np_chrom Normal Phase (Silica) + TEA/NH4OH modifier is_salt->np_chrom No (Free Base) rp_chrom->success isolate Isolate Pure Fractions & Precipitate as HCl Salt np_chrom->isolate isolate->success

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization of this compound

This protocol provides a general starting point. Solvent choice and volumes should be optimized for your specific crude material.

  • Solvent Selection: Begin by testing solubility in small amounts. A good starting point is a mixture of ethanol (EtOH) and diethyl ether (Et₂O) or isopropanol (IPA) and ethyl acetate (EtOAc). The goal is a solvent system where the compound is soluble in the hot alcohol but precipitates upon addition of the less polar anti-solvent.

  • Dissolution: Place the crude amine hydrochloride (e.g., 1.0 g) in an Erlenmeyer flask. Heat a suitable volume of the primary solvent (e.g., ethanol) in a separate flask. Add the minimum amount of hot ethanol to the crude material with stirring until it fully dissolves.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any other insoluble impurities.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can enhance precipitation by slowly adding the anti-solvent (e.g., diethyl ether) until the solution becomes slightly cloudy. Let the flask stand undisturbed at room temperature, then transfer it to an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent (diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents. Characterize the final product by HPLC, ¹H NMR, and melting point to confirm purity.

Troubleshooting Recrystallization Failures

This diagram provides a logical flow for addressing common issues during recrystallization.

Recrystallization_Troubleshooting start Recrystallization Attempted problem What is the problem? start->problem oil Product Oiled Out problem->oil Oiling no_xtal No Crystals Form problem->no_xtal No Precipitation low_yield Low Yield problem->low_yield Poor Recovery sol_oil_1 Add more hot solvent oil->sol_oil_1 sol_no_xtal_1 Scratch inner wall of flask no_xtal->sol_no_xtal_1 sol_low_yield_1 Used too much solvent? (Re-concentrate mother liquor) low_yield->sol_low_yield_1 sol_oil_2 Cool solution much slower sol_oil_1->sol_oil_2 sol_oil_3 Change solvent/anti-solvent pair sol_oil_2->sol_oil_3 sol_no_xtal_2 Add a seed crystal sol_no_xtal_1->sol_no_xtal_2 sol_no_xtal_3 Concentrate solution & re-cool sol_no_xtal_2->sol_no_xtal_3 sol_low_yield_2 Cool longer / colder sol_low_yield_1->sol_low_yield_2 sol_low_yield_3 Check solubility in wash solvent sol_low_yield_2->sol_low_yield_3

Caption: A troubleshooting flowchart for common recrystallization problems.

References

  • Biotage. (2023). Is there an easy way to purify organic amines?Link

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.Link

  • HBCSE, NIUS Chemistry Experiments. Recrystallization.Link

  • University of Alberta, Department of Chemistry. Recrystallization.Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.Link

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.Link

  • UCLA Chemistry Department. (n.d.). RECRYSTALLISATION.Link

  • Reddit r/chemistry. (2018). Ways of crashing out amines.Link

Sources

improving reaction yield for synthesis of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My overall yield is consistently low. What are the most critical steps to scrutinize?

A low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or several transformations. For the synthesis of this compound, the key stages to investigate are the formation of the dihydrobenzofuran ring, the subsequent chlorination, and the final reductive amination.

Key Areas for Investigation:

  • Cyclization to form the Dihydrobenzofuran Core: The efficiency of this intramolecular cyclization is paramount. Inadequate reaction conditions, such as improper temperature control or suboptimal catalyst/reagent concentration, can lead to the formation of side products. For instance, in a Mitsunobu-type cyclization, incomplete reaction or side reactions of the intermediates can significantly lower the yield.

  • Chlorination of the Benzofuran Ring: The regioselectivity of the chlorination step is crucial. The use of an inappropriate chlorinating agent or reaction conditions can lead to the formation of undesired isomers, complicating purification and reducing the yield of the target 5-chloro isomer.

  • Reductive Amination: This step, converting the 3-keto intermediate to the desired amine, is often a critical point for yield loss. Incomplete conversion, over-reduction, or the formation of dimeric byproducts can occur. The choice of reducing agent and the control of reaction pH are vital for success.[1][2]

Workflow for Diagnosing Low Yield:

Caption: A logical workflow for troubleshooting low reaction yield.

Q2: I am observing significant amounts of an unknown impurity after the reductive amination step. What could it be and how can I prevent it?

The formation of impurities during reductive amination is a common issue. The identity of the impurity will depend on the specific reagents and conditions used.

Potential Impurities and Their Causes:

Impurity TypePotential CausePrevention Strategy
Over-reduction Product Use of a strong, non-selective reducing agent (e.g., LiAlH₄) that can reduce other functional groups.Employ a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1]
Dimeric Byproducts Reaction of the newly formed amine with another molecule of the ketone starting material.Maintain a sufficient excess of the ammonia source and control the reaction temperature to favor the desired intramolecular reaction.
Unreacted Ketone Incomplete reaction due to insufficient reducing agent, non-optimal pH, or short reaction time.Ensure at least a stoichiometric amount of the reducing agent is used, maintain the pH within the optimal range for imine formation (typically slightly acidic), and monitor the reaction to completion via TLC or LC-MS.
Dechlorinated Product Under certain reductive conditions, particularly with catalytic hydrogenation at elevated temperatures or with specific catalysts, the chlorine atom can be removed.Use chemical reducing agents like STAB instead of catalytic hydrogenation if dechlorination is observed.[3]

Experimental Protocol: Optimized Reductive Amination

  • Dissolve 5-chloro-2,3-dihydrobenzofuran-3-one in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, in excess (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Convert the free amine to the hydrochloride salt by dissolving the crude product in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of HCl in the same solvent.

Q3: The chlorination step is producing a mixture of isomers. How can I improve the regioselectivity for the 5-chloro position?

Achieving high regioselectivity in the chlorination of the 2,3-dihydrobenzofuran ring system is critical. The directing effects of the ether oxygen and the aromatic ring influence the position of electrophilic substitution.

Factors Influencing Regioselectivity:

  • Chlorinating Agent: The choice of chlorinating agent plays a significant role. N-Chlorosuccinimide (NCS) is often a good choice for achieving controlled chlorination of activated aromatic rings.[4] More reactive chlorinating agents like chlorine gas can lead to over-chlorination and a mixture of isomers.

  • Solvent: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. A non-polar solvent like chloroform or dichloromethane is often preferred.

  • Catalyst: In some cases, a mild Lewis acid catalyst can be used to activate the chlorinating agent and improve selectivity. However, care must be taken as strong Lewis acids can promote side reactions.

Recommended Protocol for Regioselective Chlorination:

  • Dissolve 2,3-dihydrobenzofuran in a dry, non-polar solvent like chloroform under an inert atmosphere.

  • Add N-chlorosuccinimide (1.0-1.1 equivalents) to the solution.

  • If required, a catalytic amount of a mild Lewis acid or a radical initiator can be added, but this should be optimized. A patent suggests the use of 2,2,6,6-tetramethylpiperidin-1-oxoammonium trifluoromethanesulfonate as a catalyst.[4]

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by GC-MS or TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 5-chloro-2,3-dihydrobenzofuran.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A common and effective synthetic pathway starts from 2,3-dihydrobenzofuran and involves three key steps:

Caption: A typical synthetic pathway for the target compound.

This route involves the initial chlorination of the commercially available 2,3-dihydrobenzofuran to introduce the chlorine atom at the desired position.[4] This is followed by oxidation at the benzylic position to yield the 3-keto intermediate.[3] The final steps involve a reductive amination to introduce the amine group and subsequent conversion to the hydrochloride salt for improved stability and handling.[3]

Q2: What are the key safety precautions I should take during this synthesis?

Safety is paramount in any chemical synthesis. For this particular procedure, the following precautions should be strictly followed:

  • Handling of Chlorinating Agents: N-Chlorosuccinimide (NCS) is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Use of Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water. They are also toxic if ingested or inhaled. Handle these reagents in a dry, inert atmosphere and quench them carefully.[1]

  • Solvent Safety: Many of the solvents used (e.g., dichloromethane, chloroform, methanol) are volatile and have associated health risks. Always work in a fume hood and minimize inhalation.

  • General Laboratory Practices: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations. Consult the Safety Data Sheets (SDS) for all chemicals before use.[5]

Q3: How can I effectively purify the final product, this compound?

The purification of the final product is crucial to obtain a high-purity compound suitable for further applications.

Purification Strategy:

  • Initial Work-up: After the reductive amination and quenching, the crude free amine is extracted into an organic solvent. Washing with brine helps to remove water-soluble impurities.

  • Conversion to the Hydrochloride Salt: The formation of the hydrochloride salt is a key purification step. It often induces precipitation or crystallization of the product from the organic solvent, leaving many organic impurities behind in the solution.

  • Recrystallization: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography (if necessary): If the product is still impure after recrystallization, column chromatography on silica gel may be required. A mobile phase of dichloromethane/methanol with a small amount of triethylamine (for the free amine) or acetic acid (for the hydrochloride salt) can be effective.

Characterization of the Final Product:

The purity and identity of the final product should be confirmed by a combination of analytical techniques:

Analytical TechniqueExpected Information
¹H and ¹³C NMR Confirmation of the chemical structure and assessment of purity.
LC-MS Determination of the molecular weight and purity.
FT-IR Identification of key functional groups.
Melting Point A sharp melting point range indicates high purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Reductive Amination. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • CN112573978A. (2021). A kind of preparation method of 5-chloro-2, 3-dihydrobenzofuran.
  • CN104016949A. (2014). Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
  • PubChem. (n.d.). 5-Chloro-2,3-dihydro-1-benzofuran. Retrieved January 20, 2026, from [Link]

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stability of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of a molecule is a critical aspect of drug development and research, influencing everything from synthesis and purification to formulation and storage.[1][2][3]

While specific, publicly available experimental stability data for this compound is limited, this guide is built upon the foundational chemical principles of the dihydrobenzofuran scaffold, the amine hydrochloride salt, and the chloro-substituent. We will explore the predicted stability under both acidic and basic conditions, potential degradation pathways, and provide troubleshooting advice for common experimental challenges.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter during your experiments that could be related to the stability of this compound.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Unexpected peaks in HPLC/LC-MS analysis after sample preparation in acidic mobile phase. Acid-catalyzed hydrolysis or degradation. The dihydrobenzofuran ring system can be susceptible to acid-catalyzed ring-opening or other rearrangements. The amine group, although protonated, does not entirely prevent reactions on the heterocyclic ring.1. pH Adjustment: Adjust the mobile phase to a less acidic pH (e.g., pH 3-5) and re-analyze. Many amine-containing compounds exhibit better stability in mildly acidic conditions where they are still protonated and soluble, but harsh acidity is avoided.[4][5] 2. Temperature Control: Perform sample preparation and analysis at reduced temperatures (e.g., 4°C) to minimize the rate of degradation. 3. Use of Aprotic Solvents: If the experimental design allows, minimize the exposure time to aqueous acidic conditions. Prepare stock solutions in aprotic solvents like DMSO and dilute into the aqueous mobile phase just before injection.
Loss of compound or appearance of new impurities when working with basic solutions (e.g., during extraction or reaction quench). Base-mediated degradation. While the hydrochloride salt will neutralize some base, excess strong base can deprotonate the amine, leading to the free base. The free amine may be less stable or more susceptible to oxidation. The dihydrobenzofuran ring itself could also be susceptible to base-catalyzed reactions, although this is generally less common than acid-catalyzed degradation for this class of compounds.1. Use of Mild Bases: For extractions or pH adjustments, use a weaker base such as sodium bicarbonate or a tertiary amine (e.g., triethylamine) instead of strong bases like sodium hydroxide. 2. Inert Atmosphere: When working with the free base, especially in solution, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 3. Time and Temperature: Minimize the time the compound is exposed to basic conditions and keep the temperature low.
Discoloration of the solid compound or solutions over time. Oxidation and/or photolytic degradation. Aromatic amines and electron-rich heterocyclic systems can be susceptible to oxidation, which is often accelerated by light and the presence of oxygen. This can lead to the formation of colored impurities.1. Proper Storage: Store the solid compound and solutions protected from light in amber vials and at recommended temperatures (typically 2-8°C).[6] 2. Degas Solvents: For long-term solution stability studies, using degassed solvents can help to minimize oxidation. 3. Antioxidants: In formulation studies, the inclusion of antioxidants could be considered, but their compatibility and potential for interference with downstream applications must be evaluated.
Poor solubility or precipitation of the compound in neutral or basic aqueous solutions. Conversion to the free base. The hydrochloride salt is generally more water-soluble than the corresponding free base. Increasing the pH will neutralize the salt, leading to the less soluble free amine.1. Maintain Acidic pH: For aqueous solutions, maintain a slightly acidic pH (e.g., pH 4-6) to ensure the amine remains protonated and solubilized. 2. Use of Co-solvents: If working at a higher pH is necessary, the addition of organic co-solvents such as ethanol, methanol, or acetonitrile can help to maintain the solubility of the free base.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[7] For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation over time.[6]

Stability in Acidic Conditions

Q2: How stable is this compound in strong acidic conditions?

A: While the amine is protonated and stabilized as the hydrochloride salt, the dihydrobenzofuran ring system may still be susceptible to degradation in strong acids (e.g., >1N HCl) especially when heated. The ether linkage in the dihydrofuran ring can be a point of acid-catalyzed cleavage. Based on the general chemistry of related benzofuran derivatives, prolonged exposure to harsh acidic conditions should be avoided.[8][9]

Q3: What are the likely degradation products under acidic conditions?

A: Without specific experimental data, potential degradation pathways could involve the opening of the dihydrofuran ring to form a substituted phenol. The exact structure of the degradation products would need to be identified through techniques like LC-MS/MS and NMR spectroscopy.[10]

Figure 1: Predicted Acid-Catalyzed Degradation Pathway.

Stability in Basic Conditions

Q4: What happens to the compound in a basic solution?

A: In a basic solution, the amine hydrochloride salt will be neutralized to the free amine (5-Chloro-2,3-dihydrobenzofuran-3-amine). This free base form may have different solubility and stability characteristics. While the dihydrobenzofuran ring is generally more stable to bases than acids, the free amine can be more susceptible to oxidation.

Q5: Is the free base stable?

A: The stability of the free base will depend on the specific conditions. In the absence of oxidizing agents and light, it is expected to be reasonably stable. However, for long-term storage or in solution, the hydrochloride salt form is generally preferred for its enhanced stability and solubility in aqueous media.[11]

Figure 2: Base Interaction and Potential Degradation.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1][2] Here is a general protocol framework that can be adapted for this compound.

Objective:

To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:
  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter, HPLC-UV/PDA/MS system

General Procedure:
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Maintain the same temperature and time conditions as the acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method, preferably with a PDA detector to check for peak purity and a mass spectrometer to identify degradation products.

This guide provides a starting point for understanding and managing the stability of this compound. For critical applications, it is always recommended to perform specific stability studies under your experimental conditions.

References

  • Selke, F. W., & Pugsley, S. (2009). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 75(15), 5032–5037. [Link]

  • PubChem. 5-Chloro-2,3-dihydro-1-benzofuran. [Link]

  • Dalgaard, L. (1992). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. Xenobiotica, 22(8), 941-953. [Link]

  • Patil, S. S., & Talele, S. G. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Reyes-Garcés, N., G-Beltrán, O., & Santos-Ballardo, L. S. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5489. [Link]

  • Sarsam, S. P. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1265. [Link]

  • Ascendex Scientific, LLC. 5-chloro-2,3-dihydrobenzofuran-3-amine. [Link]

  • Pharmaffiliates. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. [Link]

  • PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. [Link]

  • Google Patents. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Edmondson, D. E. (2007). Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. Journal of Neural Transmission, 114(6), 707-712. [Link]

  • Gupta, A., et al. (2015). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 161-173. [Link]

  • Wang, L., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(42), 25016-25036. [Link]

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. [Link]

  • Fülöp, F., et al. (2011). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 16(12), 10090-10103. [Link]

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical and Pharmaceutical Research, 3(3), 18-21. [Link]

  • Katpelly, R., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 12(3), 327-335. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Vardan, M. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

Sources

Technical Support Center: Managing Stereoselectivity in Reactions with (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing stereoselectivity in reactions involving this versatile chiral building block. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles that govern stereochemical outcomes.

Foundational Knowledge: Understanding the Stereochemical Integrity of (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride possesses a single stereocenter at the C3 position. The inherent chirality of this amine is a critical feature, making it a valuable synthon in the construction of complex, biologically active molecules.[1][2] Maintaining the integrity of this stereocenter throughout a synthetic sequence is paramount to achieving the desired biological activity and avoiding the need for costly and often low-yielding chiral separations of diastereomeric products.

The primary challenge in reactions involving this chiral amine is the potential for racemization or epimerization at the C3 position. This can occur under various conditions, particularly those involving harsh reagents, elevated temperatures, or prolonged reaction times. This guide will provide detailed strategies to mitigate these risks and ensure high stereochemical fidelity.

Diagram: Key Molecular Features

cluster_molecule (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride cluster_features Key Features mol  Cl  | C5--C4--O |   |  | C6--C7--C3--NH3+ Cl- |       | C1------C2 stereocenter C3 Stereocenter mol->stereocenter (S)-configuration amine Primary Amine (as HCl salt) mol->amine Nucleophilic & Basic chloro C5 Chloro Substituent mol->chloro Influences Electronics dihydrobenzofuran Dihydrobenzofuran Core mol->dihydrobenzofuran Rigid Scaffold

Caption: Key structural features of the molecule.

Frequently Asked Questions (FAQs)

Amide Bond Formation

Q1: I am observing significant epimerization during amide coupling of (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine with a chiral carboxylic acid. What are the likely causes and how can I minimize this?

A1: Epimerization during amide coupling is a common challenge, often stemming from the activation method of the carboxylic acid.[3]

  • Causality: Aggressive activating agents (e.g., carbodiimides like DCC/EDC in the presence of certain additives, or conversion to highly reactive acid chlorides) can lead to the formation of a symmetric intermediate, such as an oxazolone, from the chiral carboxylic acid, which is prone to racemization. The amine can then react with either enantiomer of the oxazolone, leading to a mixture of diastereomers.

  • Troubleshooting & Optimization:

    • Choice of Coupling Reagent: Employ coupling reagents known for low racemization potential.[3] Consider using phosphonium-based reagents like PyBOP or BOP, or uranium-based reagents like HATU or HBTU. These reagents generally lead to faster coupling rates, minimizing the time the activated acid is susceptible to racemization.

    • Additive Selection: If using a carbodiimide, the choice of additive is critical. While HOBt is common, additives like OxymaPure® have been shown to be superior in suppressing racemization.

    • Reaction Temperature: Perform the coupling at low temperatures (0 °C to room temperature). Avoid prolonged heating.

    • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount of base necessary to neutralize the hydrochloride salt and the acid formed during the reaction. Excess base can promote epimerization.

    • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and base first, allow for a short pre-activation period (5-15 minutes), and then add the (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine.

Coupling Reagent ClassRacemization RiskRecommended Examples
CarbodiimidesModerate to HighEDC, DCC (use with OxymaPure®)
Phosphonium SaltsLow to ModeratePyBOP, BOP
Uronium/Aminium SaltsLowHATU, HBTU
Reductive Amination

Q2: I am performing a reductive amination with a prochiral ketone and (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity in reductive amination depends on controlling the facial selectivity of the hydride attack on the intermediate iminium ion. The stereocenter of the amine should direct the approach of the reducing agent.

  • Causality: A lack of diastereoselectivity suggests that the steric and electronic influence of the chiral amine is not effectively discriminating between the two faces of the imine or iminium ion intermediate. This can be due to the choice of reducing agent, solvent, or reaction conditions that do not favor a well-ordered transition state.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: The size and nature of the hydride source are critical.

      • Bulkier Hydrides: Employ sterically demanding reducing agents like sodium triacetoxyborohydride (STAB). The bulkier nature of STAB often leads to a more organized transition state, enhancing the influence of the chiral amine on the stereochemical outcome.

      • Catalytic Hydrogenation: Asymmetric hydrogenation using a chiral catalyst can provide high enantioselectivity.[4][5] However, for diastereoselective reduction directed by the substrate, standard hydrogenation catalysts like Pd/C can be effective. The choice of solvent and additives is crucial here.

    • Control of Imine Formation: Ensure complete formation of the imine before adding the reducing agent. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic removal of water.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the iminium intermediate. Screen a range of solvents, from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., THF, acetonitrile).

    • Lewis Acid Additives: The addition of a Lewis acid (e.g., Ti(OiPr)₄, ZnCl₂) can coordinate to the imine nitrogen and the ketone oxygen, creating a more rigid, chelated intermediate that can enhance diastereoselectivity.

Diagram: Diastereoselective Reductive Amination Workflow

G cluster_reduction Reducing Agent Options cluster_path start Prochiral Ketone + (S)-Amine Hydrochloride step1 Neutralize with Base (e.g., DIPEA) start->step1 step2 Imine Formation (with dehydrating agent, e.g., MgSO4) step1->step2 step3 Diastereoselective Reduction step2->step3 product Diastereomeric Secondary Amines step3->product stab STAB stab->step3 Bulky Hydride Approach h2_pdc H2, Pd/C h2_pdc->step3 Catalytic Hydrogenation

Caption: Workflow for optimizing diastereoselective reductive amination.

General Stability and Handling

Q3: Can the stereocenter of (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride epimerize during storage or workup?

A3: While generally stable as the hydrochloride salt, there are conditions that can promote epimerization.

  • Causality: The free amine is more susceptible to epimerization than the protonated hydrochloride salt. Epimerization at the C3 position would likely proceed through a reversible ring-opening mechanism to form an achiral intermediate, followed by re-cyclization. This is more likely under strongly basic or acidic conditions, especially with heating.

  • Troubleshooting & Optimization:

    • Storage: Store the compound as the hydrochloride salt in a cool, dry place.

    • Workup Conditions: When generating the free amine for a reaction, use mild bases and avoid prolonged exposure to strongly basic aqueous solutions. It is often best to generate the free amine in situ.

    • Purification: If purification of the free amine is necessary, use column chromatography on silica gel with a solvent system containing a small amount of a volatile base (e.g., 1-2% triethylamine in ethyl acetate/hexanes) to prevent streaking and potential on-column degradation. Minimize the time the free amine is on the column.

Troubleshooting Guides

Issue 1: Low Diastereomeric Excess (d.e.) in a Reaction Forming a New Stereocenter
  • Symptoms: Chiral HPLC or NMR analysis shows two or more diastereomers in a significant ratio.

  • Potential Causes & Solutions:

CauseSolution
Poorly Organized Transition State * Lower Reaction Temperature: Reduces the thermal energy of the system, favoring the lower energy transition state that leads to the major diastereomer. * Change Solvent: A more coordinating or a more sterically demanding solvent can influence the conformation of the reactants in the transition state.
Incorrect Choice of Reagents * Steric Matching/Mismatching: The stereochemical outcome is a result of the interaction between the chiral amine and the other chiral reactant or catalyst. If using a chiral reagent or catalyst, consider using the opposite enantiomer to see if a "matched" pair provides better selectivity. * Reagent Screening: Systematically screen different classes of reagents (e.g., different coupling agents, different hydride sources).
Epimerization of Starting Material or Product * Verify Starting Material Purity: Confirm the enantiomeric purity of your (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. * Milder Reaction Conditions: Reduce reaction time and temperature. Use milder bases and acids.
Issue 2: Low Yield of the Desired Product
  • Symptoms: The reaction consumes the starting material, but the desired product is formed in low yield, with the formation of multiple byproducts.

  • Potential Causes & Solutions:

CauseSolution
Side Reactions of the Amine * Over-alkylation/acylation: Use a controlled stoichiometry of the electrophile. Consider adding the electrophile slowly to a solution of the amine. * Oxidation: Ensure reactions are run under an inert atmosphere (N₂ or Ar) if sensitive reagents are used.
Decomposition of the Dihydrobenzofuran Ring * Harsh Acidic/Basic Conditions: The ether linkage in the dihydrobenzofuran ring can be susceptible to cleavage under extreme pH conditions, especially at elevated temperatures. Buffer the reaction mixture if necessary.
Poor Reactivity of the Amine * Incomplete Neutralization: Ensure complete conversion of the hydrochloride salt to the free amine by using at least one equivalent of base. * Steric Hindrance: The dihydrobenzofuran scaffold can be sterically demanding. More reactive electrophiles or catalysts may be required.

References

  • Johnston, J. (n.d.). New Stereoselective Reactions for Chiral Amine Synthesis. Grantome. Retrieved from [Link]

  • Stereoselective Transformations of Chiral Amines. (n.d.). Retrieved from [Link]

  • Stereoselective synthesis of chiral amines via addition of imines. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Journal of the American Chemical Society. Retrieved from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

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Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,3-dihydrobenzofuran derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing this important heterocyclic scaffold. The 2,3-dihydrobenzofuran core is a key structural motif in numerous bioactive natural products and pharmaceutical compounds, making its efficient synthesis a critical endeavor.[1][2][3][4] This guide offers practical, field-proven insights to overcome common challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the 2,3-dihydrobenzofuran ring is giving low yields. What are the common causes and how can I improve it?

A1: Low yields in intramolecular cyclizations are a frequent challenge. The root causes often lie in reaction kinetics, substrate stability, or competing side reactions. Here's a systematic approach to troubleshooting:

  • Substrate Reactivity: The electronic nature of your starting material is paramount. Electron-donating groups on the phenolic precursor can enhance the nucleophilicity of the hydroxyl group, facilitating cyclization. Conversely, electron-withdrawing groups can hinder the reaction. Consider if the electronic properties of your substrate are suitable for the chosen cyclization strategy.

  • Leaving Group Quality: For reactions involving nucleophilic attack to displace a leaving group, its ability to depart is crucial. Poor leaving groups will result in sluggish reactions and low conversion. If applicable to your method, consider enhancing the leaving group's ability, for instance, by converting a hydroxyl group to a tosylate or mesylate.

  • Reaction Conditions:

    • Base Selection: The choice and stoichiometry of the base are critical. A base that is too strong can lead to deprotonation at undesired positions or substrate decomposition. A base that is too weak will not sufficiently activate the nucleophile. Screening a range of bases (e.g., K₂CO₃, Cs₂CO₃, NaH, LDA) is often necessary.

    • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

    • Temperature and Reaction Time: Optimization of temperature and reaction time is essential. Higher temperatures can sometimes improve yields but may also promote side reactions or decomposition.[5] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal endpoint.

  • Side Reactions: Be aware of potential side reactions such as intermolecular reactions, eliminations, or rearrangements. High concentrations can favor intermolecular pathways, so running the reaction under high dilution conditions can sometimes favor the desired intramolecular cyclization.

Q2: I am observing the formation of an undesired regioisomer. How can I improve the regioselectivity of my reaction?

A2: Regioselectivity issues, such as the competition between 5-exo-trig and 6-endo-trig cyclizations, or O-alkylation versus C-alkylation, are common.[6][7]

  • Controlling Cyclization Pathways:

    • Baldwin's Rules: These rules can often predict the favored cyclization pathway. 5-exo-trig cyclizations are generally favored over 6-endo-trig cyclizations for forming five-membered rings. Analyze your substrate to see if it conforms to these principles.

    • Catalyst/Ligand Effects: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity.[5] Bulky ligands can sterically hinder one reaction pathway over another. Experimenting with different ligands is a key optimization step. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand is critical for achieving high yields and selectivity.[5]

  • Directing O- vs. C-Alkylation:

    • Hard and Soft Acid-Base (HSAB) Theory: This principle can be a useful guide. The oxygen of an enolate is a "hard" nucleophile, while the carbon is "soft". "Hard" electrophiles (e.g., from alkyl halides with more electronegative halogens like chlorides) tend to react at the oxygen, leading to O-alkylation. "Softer" electrophiles (e.g., from alkyl iodides) are more likely to result in C-alkylation.[7]

    • Reaction Conditions: Solvent and counter-ion can also influence the outcome. Polar aprotic solvents can favor O-alkylation, while polar protic solvents can favor C-alkylation by solvating the oxygen atom.

Q3: My product is difficult to purify. What strategies can I use to simplify purification?

A3: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

  • Reaction Optimization: The first step is always to optimize the reaction to minimize the formation of impurities. A cleaner reaction will lead to a simpler purification.

  • Chromatography Techniques:

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation. Using high-performance liquid chromatography (HPLC) can provide superior separation for challenging mixtures.[8]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases like alumina or reverse-phase silica.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. Screening different solvents or solvent mixtures is key to finding suitable conditions.

  • Derivatization: In some cases, it may be beneficial to temporarily derivatize the product to alter its polarity, making it easier to separate from impurities. The protecting group can then be removed in a subsequent step.

Q4: I am struggling with achieving the desired stereoselectivity in my synthesis. What factors control stereochemistry?

A4: Controlling stereoselectivity, particularly for chiral 2,3-disubstituted dihydrobenzofurans, is a significant challenge.

  • Chiral Catalysts and Ligands: The use of chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts like proline derivatives, is a powerful strategy for enantioselective synthesis.[9][10] The choice of catalyst and ligand is critical and often requires screening.

  • Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of the reaction. This is known as substrate-controlled diastereoselection.

  • Reaction Conditions: Temperature can play a significant role in stereoselectivity. Lower temperatures often lead to higher selectivity as the transition states leading to different stereoisomers are more energetically differentiated.

  • Mechanism-Based Approach: Understanding the reaction mechanism can provide insights into how to control the stereochemistry. For example, in pericyclic reactions, the stereochemical outcome is often dictated by well-established rules (e.g., Woodward-Hoffmann rules).

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Intramolecular C-O Bond Formation

This guide provides a systematic workflow for troubleshooting low yields in palladium-catalyzed intramolecular C-O bond formation, a common method for synthesizing 2,3-dihydrobenzofurans.[11]

Problem: Low yield of the desired 2,3-dihydrobenzofuran derivative.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields.

Step-by-Step Protocol for Optimization:

  • Verify Starting Material Purity: Ensure the starting phenol and the tethered alkene or alkyne are pure. Impurities can poison the catalyst.

  • Optimize Catalyst System:

    • Palladium Source: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄).

    • Ligand: The choice of phosphine ligand is crucial.[5] Screen a variety of monodentate (e.g., PPh₃, P(o-tol)₃) and bidentate (e.g., BINAP, Xantphos) ligands.

    • Catalyst Loading: Vary the catalyst and ligand loading. Typically, 1-5 mol% of palladium is used.

  • Screen Solvents and Bases:

    • Solvent: Test a range of solvents such as toluene, dioxane, DMF, and acetonitrile.

    • Base: Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N, DBU).

  • Adjust Temperature and Reaction Time: Systematically vary the reaction temperature (e.g., from 80 °C to 120 °C) and monitor the reaction over time to find the optimal conditions that maximize product formation while minimizing decomposition.[5]

Quantitative Data Summary:

ParameterCondition 1Condition 2Condition 3Yield (%)
Catalyst Pd(OAc)₂/PPh₃Pd₂(dba)₃/XantphosPd(PPh₃)₄35
Solvent TolueneDioxaneDMF55
Base K₂CO₃Cs₂CO₃Et₃N62
Temperature 80 °C100 °C120 °C78

Table 1: Example optimization table for a palladium-catalyzed cyclization.

Guide 2: Poor Diastereoselectivity in the Synthesis of 2,3-Disubstituted Dihydrobenzofurans

This guide addresses the challenge of controlling diastereoselectivity in the synthesis of 2,3-disubstituted dihydrobenzofurans.

Problem: Formation of a mixture of diastereomers with poor selectivity.

Logical Relationship Diagram:

G cluster_0 Factors Influencing Diastereoselectivity cluster_1 Strategies for Control ReactionKinetics Reaction Kinetics ThermodynamicControl Thermodynamic Control ReactionKinetics->ThermodynamicControl KineticControl Kinetic Control ReactionKinetics->KineticControl Temperature Temperature ThermodynamicControl->Temperature KineticControl->Temperature Catalyst Catalyst/Reagent Choice KineticControl->Catalyst Substrate Substrate Modification Substrate->KineticControl

Caption: Factors influencing diastereoselectivity.

Strategies for Improving Diastereoselectivity:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Low Temperature): Running the reaction at lower temperatures often favors the product that is formed faster (lower activation energy), which can lead to higher diastereoselectivity.

    • Thermodynamic Control (Higher Temperature): At higher temperatures, an equilibrium may be established between the diastereomers, favoring the more stable product. If the desired diastereomer is the more stable one, running the reaction at a higher temperature for a longer time might improve the ratio.

  • Catalyst and Reagent Choice:

    • Chiral Catalysts: For enantioselective syntheses, the use of a chiral catalyst is essential. The catalyst can create a chiral environment that favors the formation of one enantiomer over the other.

    • Bulky Reagents: The use of bulky reagents or catalysts can introduce steric hindrance that directs the reaction towards a specific diastereomer.

  • Substrate Modification:

    • Introduction of Directing Groups: A directing group can be temporarily installed on the substrate to guide the incoming reagent to a specific face of the molecule, thereby controlling the stereochemistry. This group can be removed after the reaction.

Guide 3: Catalyst Deactivation in Transition-Metal Catalyzed Syntheses

Problem: The reaction stalls before completion, suggesting catalyst deactivation.

Common Causes and Solutions:

Cause of DeactivationProposed Solution
Oxidative Addition of Impurities Ensure starting materials and solvents are rigorously purified and degassed.
Ligand Decomposition Choose more robust ligands or lower the reaction temperature.
Product Inhibition The product may coordinate to the metal center, inhibiting further reaction. Consider running the reaction at a lower concentration or adding a competing ligand.
Formation of Inactive Metal Species Additives can sometimes stabilize the active catalytic species. For example, the addition of a co-catalyst or an oxidant/reductant might be necessary to maintain the catalytic cycle.

Table 2: Troubleshooting catalyst deactivation.

References

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. [Link]

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ResearchGate. [Link]

  • Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem. [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]

  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie. [Link]

  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Publishing. [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]

  • C- or O-Alkylation? ChemistryViews. [Link]

  • Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Organic Letters. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. [Link]

  • Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. [Link]

  • Development of an enolate alkynylation approach towards the synthesis of the taiwanschirin natural products. Beilstein Journal of Organic Chemistry. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]

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Technical Support Center: Analytical Methods for Monitoring 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical reactions involving the pharmaceutical intermediate, 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance in a direct question-and-answer format. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure robust and reliable reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when monitoring reactions with this compound?

Answer: There are three primary challenges inherent to this molecule that can impact analytical monitoring:

  • Polarity and Salt Form: The hydrochloride salt makes the starting material highly polar and water-soluble. This can lead to poor retention and peak shape in standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and cause streaking on normal-phase Thin-Layer Chromatography (TLC) plates.[1]

  • UV Chromophore: The benzofuran structure possesses a good UV chromophore, making UV-based detection in HPLC a viable option. However, reactants or byproducts might have similar UV spectra, necessitating chromatographic separation for accurate quantification.

  • Reactivity of the Amine: The primary aromatic amine is a reactive functional group. It can be susceptible to oxidation and can interact strongly with acidic silanol groups on silica-based HPLC columns, leading to peak tailing.[2]

Understanding these core properties is the first step in developing a successful monitoring strategy.

Q2: Which analytical technique is most recommended for real-time or near-real-time monitoring of my reaction?

Answer: For rapid, qualitative assessment at the bench, Thin-Layer Chromatography (TLC) is unparalleled. It is the fastest way to gauge the consumption of starting material and the formation of products.[3][4] For quantitative analysis and higher resolution, High-Performance Liquid Chromatography (HPLC) is the industry standard.[5][6]

A highly effective workflow combines both:

  • TLC: Used for quick checks (e.g., every 15-30 minutes) to determine if the reaction is progressing.

  • HPLC: Used at key time points (e.g., every hour, or upon apparent completion by TLC) to obtain accurate conversion and purity data.

The choice between them often depends on the required level of precision and the stage of the research or development process.[7][8]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative reaction monitoring. However, the unique properties of this compound require careful method development.

Issue 1: My amine hydrochloride peak is broad, tailing, or splitting.

Causality: This is a classic problem when analyzing amines, especially on silica-based columns.[2]

  • Peak Tailing: The primary amine, being basic, can interact ionically with residual acidic silanol groups on the silica stationary phase. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

  • Peak Splitting: This can occur if the sample solvent is significantly stronger than the mobile phase, causing the analyte to move through the column in two different "bands."[9] It can also be a sign of insufficient buffering, where the acidic hydrochloride salt creates a localized pH change within the sample band on the column.[10]

Troubleshooting Protocol:

  • Mobile Phase pH Control: The most critical parameter is pH. To ensure the amine is consistently protonated (as the ammonium salt) and to suppress the ionization of silanol groups, operate at a low pH.

    • Action: Add an acidic modifier to your mobile phase. A final concentration of 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is a standard starting point. A buffered mobile phase (e.g., 10-25 mM phosphate or acetate buffer at pH 2.5-3.5) will provide more robust control.[2]

  • Increase Buffer Strength: If using a buffer and still seeing issues, the buffer capacity may be insufficient to handle the injected amount of the hydrochloride salt.[10]

    • Action: Increase the buffer concentration in your aqueous mobile phase (e.g., from 10 mM to 25 mM).

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are "end-capped" to minimize the number of free silanol groups.

    • Action: Ensure you are using a high-quality C18 or C8 column. If tailing persists, consider a column with an alternative stationary phase, such as one with a polar-embedded group.

  • Sample Solvent Check: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[9]

    • Action: Dissolve your reaction aliquot in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Avoid dissolving in pure strong solvents like methanol or acetonitrile if you are running a gradient that starts with high aqueous content.

Issue 2: My starting material peak is not well-retained and elutes near the void volume.

Causality: As a hydrochloride salt, the analyte is very polar. In reversed-phase HPLC, where the stationary phase is nonpolar, highly polar compounds have weak interactions and elute very quickly.[1]

Troubleshooting Protocol:

  • Decrease Mobile Phase Strength: The most straightforward solution is to make the mobile phase more polar.

    • Action: Start with a highly aqueous mobile phase, such as 95% water (with acid modifier) and 5% acetonitrile/methanol. A shallow gradient can then be used to elute the less polar products.

  • Consider an Alternative Stationary Phase: If retention is still poor, a standard C18 may not be the best choice.

    • Action:

      • AQ-Type Columns: Use a C18 column designed for use in highly aqueous conditions (often designated "AQ"). These prevent "hydrophobic collapse" of the stationary phase.[11]

      • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[12] In HILIC, the stationary phase is polar, and a high organic mobile phase is used. The analyte partitions into a water layer on the surface of the stationary phase, providing good retention for polar molecules.

Workflow for HPLC Method Development

HPLC_Troubleshooting cluster_hplc HPLC Method Development cluster_problems Common Issues cluster_solutions Solutions start Start: Monitor Reaction of 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl setup Initial Setup: - C18 Column (e.g., 4.6x150mm, 5µm) - Mobile Phase A: 0.1% TFA in Water - Mobile Phase B: 0.1% TFA in Acetonitrile - Gradient: 5% to 95% B over 15 min start->setup inject Inject Reaction Aliquot setup->inject evaluate Evaluate Chromatogram inject->evaluate tailing Problem: Peak Tailing/Splitting evaluate->tailing Poor Peak Shape? no_retention Problem: No/Poor Retention evaluate->no_retention Poor Retention? success Result: Good Separation & Peak Shape evaluate->success Good Separation? sol_buffer Action: - Use buffered mobile phase (pH 2.5-3.5) - Increase buffer strength tailing->sol_buffer sol_column Action: - Use high-purity, end-capped column - Check sample solvent tailing->sol_column sol_mobile_phase Action: - Start with higher % aqueous (e.g., 95% A) - Run a shallower gradient no_retention->sol_mobile_phase sol_hilc Action: - Switch to HILIC column and compatible mobile phase no_retention->sol_hilc sol_buffer->inject Re-inject sol_column->inject Re-inject sol_mobile_phase->inject Re-inject sol_hilc->inject Re-inject

Caption: HPLC method development and troubleshooting workflow.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective tool for monitoring reaction progress.[13] Its primary use is to quickly visualize the disappearance of starting material and the appearance of product(s).[4][14]

Issue 1: My starting material spot is streaking badly from the baseline.

Causality: This is the most common issue for polar, ionic compounds like hydrochloride salts on standard silica plates. The highly polar analyte interacts very strongly with the polar silica gel stationary phase, causing it to move poorly and streak rather than form a compact spot.[3]

Troubleshooting Protocol:

  • Add a Polar Modifier to the Eluent: A small amount of a highly polar or ionic component in your mobile phase can neutralize the strong interactions.

    • Action: In your developing solvent (eluent), add a small percentage (0.5-2%) of a modifier like triethylamine (for basic compounds) or acetic/formic acid. For this amine hydrochloride, triethylamine is often effective as it competes for the active sites on the silica.

  • Use a More Polar Eluent System: If the spot remains at the baseline (Rf = 0), your eluent is not polar enough to move it.

    • Action: Increase the proportion of the polar solvent in your mixture. For example, if using 70:30 Hexane:Ethyl Acetate, try switching to 50:50, or even use a more polar system like Dichloromethane:Methanol (e.g., 95:5).

  • "Neutralize" the Sample Before Spotting: Sometimes, pre-neutralizing the aliquot can improve spotting.

    • Action: Before spotting, dilute the reaction aliquot in a suitable solvent and add a micro-drop of a base (like aqueous sodium bicarbonate or a triethylamine solution). Mix well, then spot the organic layer. Caution: This may affect the reaction if the sample is returned to the mixture.

  • Consider Reversed-Phase TLC: If streaking persists, the polarity mismatch is too great.

    • Action: Use reversed-phase TLC plates (e.g., C18-coated). With these plates, you will use a polar eluent system (like Acetonitrile:Water mixtures), and the polar starting material will move further up the plate (higher Rf) than the likely less-polar product.

Recommended TLC Protocol for Reaction Monitoring

  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom (the origin). Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[4]

  • Spotting:

    • Dissolve a tiny amount of your pure starting material in a solvent like methanol to create a reference solution.

    • Spot the "SM" lane with the starting material solution.

    • Spot the "RXN" lane with a small aliquot taken directly from your reaction.

    • Spot the "CO" lane by applying a spot of starting material first, and then spotting the reaction mixture directly on top of it. This helps confirm the identity of the starting material spot in the reaction lane.[4]

  • Development: Place the plate in a covered chamber containing your chosen eluent. Ensure the solvent level is below the origin line. Let the solvent front travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • View the plate under a UV lamp (254 nm). The aromatic rings of your compounds should appear as dark spots. Circle them with a pencil.

    • If needed, use a chemical stain like potassium permanganate or ninhydrin for visualization. Ninhydrin is particularly useful for detecting primary amines.[13]

  • Interpretation: A successful reaction will show the spot in the "RXN" lane corresponding to the starting material diminishing over time, while a new spot (the product) appears, typically with a different Rf value.

Advanced Method: In-Situ NMR Spectroscopy

Q3: Can I use Nuclear Magnetic Resonance (NMR) to monitor my reaction in real time?

Answer: Yes, in-situ or real-time NMR is a powerful technique for reaction monitoring, providing both structural and quantitative data simultaneously.[15][16] It allows you to track the disappearance of reactant signals and the appearance of product signals over time without any workup.[17][18]

How it Works: The reaction is initiated directly inside an NMR tube, which is then placed in the spectrometer.[19] The instrument is programmed to acquire spectra (e.g., a 1H NMR spectrum) at regular intervals.[20]

Key Considerations:

  • Signal Selection: Identify a clean, well-resolved proton signal for both the starting material and a key product that does not overlap with other signals. The aromatic region (6.5-8.0 ppm) and the dihydrofuran ring protons are good candidates.[21]

  • Kinetics: This method is ideal for reactions that occur over a timescale of minutes to hours. Very fast reactions are difficult to capture, while very slow reactions can tie up instrument time.[15]

  • Quantitative Analysis: By integrating the chosen signals at each time point, you can plot concentration versus time to determine reaction kinetics.[19][22] Modern NMR software often includes modules specifically for kinetic analysis.[23]

Troubleshooting NMR Monitoring:

  • Poor Signal-to-Noise: If signals are weak, the number of scans per time point can be increased, but this reduces the number of data points you can collect over the reaction's lifetime.[20]

  • Changing Sample Conditions: The reaction itself can cause changes in temperature or sample homogeneity, which may lead to distorted spectral lineshapes.[22] Using a deuterated solvent that is a good chemical and thermal match for your reaction solvent is crucial.

Decision Tree for Method Selection

Method_Selection start What is the goal of the analysis? qualitative Qualitative: 'Is the reaction working?' 'Is it done yet?' start->qualitative quantitative Quantitative: 'What is the % conversion?' 'What is the impurity profile?' start->quantitative mechanistic Mechanistic: 'What is the reaction rate?' 'Are there intermediates?' start->mechanistic tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc hplc Use High-Performance Liquid Chromatography (HPLC) quantitative->hplc nmr Use in-situ NMR Spectroscopy mechanistic->nmr tlc_adv Advantage: Fast, cheap, real-time feedback at the bench. tlc->tlc_adv hplc->nmr Can also provide kinetics hplc_adv Advantage: High accuracy, precision, and resolution for purity assessment. hplc->hplc_adv nmr_adv Advantage: Provides structural information and kinetics simultaneously without sampling. nmr->nmr_adv

Caption: Decision tree for selecting the appropriate analytical method.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Reaction Monitoring & Kinetics.
  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.
  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Continuous Processing and Efficient in Situ Reaction Monitoring of a Hypervalent Iodine(III) Mediated Cyclopropanation Using Benchtop NMR Spectroscopy.
  • HPLC vs.
  • Process and Reaction Monitoring by Low-Field NMR Spectroscopy.
  • Develop In-Situ NMR Analysis for Reaction Monitoring.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Full article: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
  • Monitoring Reactions by TLC.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Application Note: Development of a Thin-Layer Chromatography (TLC) Method for Monitoring Reactions of 5-(Benzyloxy)pyridin-3-amine. Benchchem.
  • HPLC Troubleshooting Guide. Sepax Technologies.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Analytical Techniques in Pharmaceutical Analysis: A Review. IJRASET.
  • Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring.
  • Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
  • HPLC Troubleshooting Guide. ACE.
  • Analytical Techniques in Pharmaceutical Analysis.
  • Eight Commonly Used Techniques for Drug Analysis. Labinsights.
  • Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
  • Uses of TLC. Chemistry LibreTexts.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identific
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
  • GC-MS Spectra of 2-methyl benzofuran.
  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.
  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
  • Amine hydrochloride in HPLC.
  • In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing.
  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor for antiviral, antibacterial, and antifungal proteins. Journal of the Indian Chemical Society.
  • NMR Spectroscopy of Aromatic Compounds.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
  • Mass spectrum of Benzofuran with Retention Time (RT)= 6.760.
  • Salty solutions affect HILIC-CAD analysis. Wiley Analytical Science.
  • What approaches can be used to remove the excess amount of salts
  • Interpreting H-NMR Spectra Arom
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accur
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC - PubMed Central.
  • 5-Chloro-2,3-dihydrobenzofuran-3-amine. BLDpharm.
  • 5-chloro-2,3-dihydro-1-benzofuran synthesis. ChemicalBook.
  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society.
  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. NIH.
  • An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.
  • Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide not just data, but a deeper understanding of the underlying principles, empowering researchers to apply these concepts to their own analytical challenges. We will explore the characteristic spectral features of the 2,3-dihydrobenzofuran scaffold and analyze how the introduction of a chlorine atom at the 5-position and a protonated amine at the 3-position systematically alters the spectroscopic fingerprint.

The Structural Landscape: A Comparative Approach

To build a robust predictive model for the spectra of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, we will first examine the experimental data of its structural analogs. By comparing the spectra of 2,3-dihydrobenzofuran, 5-bromo-2,3-dihydrobenzofuran-3-amine, and 5-fluoro-2,3-dihydrobenzofuran-3-amine, we can discern the specific contributions of the halogen and amine functionalities to the overall spectral appearance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Proton and Carbon Environments

NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are highly sensitive to the electronic effects of neighboring atoms and functional groups.

Predicted ¹H NMR Spectral Data for this compound

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and dihydrofuran ring protons. The protonation of the amine group to form the hydrochloride salt will lead to a downfield shift of the adjacent protons and the appearance of a broad signal for the ammonium protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-7~7.3d~2.0Located ortho to the oxygen and meta to the chlorine, this proton is expected to be a doublet due to coupling with H-6.
H-6~7.2ddJ ≈ 8.5, 2.0Coupled to both H-7 and H-4, this proton will appear as a doublet of doublets.
H-4~6.9d~8.5Situated ortho to the chlorine, this proton will be a doublet due to coupling with H-6.
H-2 (2H)~4.8-5.0m-The diastereotopic protons on the carbon bearing the oxygen will be shifted downfield and will show complex coupling with H-3.
H-3~4.5m-The methine proton adjacent to the ammonium group will be significantly deshielded and will show coupling to the H-2 protons.
-NH₃⁺broad s--The protons on the nitrogen will be exchangeable and are expected to appear as a broad singlet.
Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton. The electron-withdrawing effect of the chlorine atom and the protonated amine will be evident in the chemical shifts of the aromatic and dihydrofuran carbons, respectively.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-7a~159The carbon atom attached to the oxygen is expected to be the most downfield in the aromatic region.
C-5~129The carbon bearing the chlorine atom will be deshielded.
C-3a~128A quaternary aromatic carbon.
C-4~126Aromatic methine carbon.
C-6~122Aromatic methine carbon.
C-7~111Aromatic methine carbon.
C-2~75The carbon atom in the dihydrofuran ring attached to the oxygen will be significantly downfield.
C-3~50The carbon atom attached to the ammonium group will be deshielded compared to a free amine.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound, Electrospray Ionization (ESI) would be the method of choice due to the presence of the ionic hydrochloride group.

Predicted Mass Spectrum (ESI+)

In positive mode ESI-MS, the spectrum is expected to show the molecular ion of the free amine, as the hydrochloride salt will dissociate in the spray. The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion peak.

m/z Predicted Identity Key Features
183.04[M+H]⁺ of the free amineThe base peak, showing the characteristic M+2 isotope peak for chlorine at approximately 32% of the M peak intensity.
166.04[M+H - NH₃]⁺Loss of ammonia from the protonated molecule.
155.02[M+H - CO]⁺A common fragmentation pathway for benzofurans is the loss of carbon monoxide.[1]

Comparative Analysis with Structural Analogs

The predicted spectral data for this compound can be benchmarked against the experimental data of its analogs.

¹H NMR Chemical Shift Comparison (Aromatic Region)
Compound H-4 (ppm) H-6 (ppm) H-7 (ppm)
2,3-Dihydrobenzofuran~6.8~7.1~6.8
5-Chloro-2,3-dihydrobenzofuran-3-amine HCl (Predicted) ~6.9 ~7.2 ~7.3
5-Bromo-2,3-dihydrobenzofuran-3-amine HCl~7.0~7.3~7.4
5-Fluoro-2,3-dihydrobenzofuran-3-amine HCl~6.7~7.0~7.1

Note: The presence of the electron-withdrawing halogen at the 5-position generally leads to a downfield shift of the aromatic protons compared to the unsubstituted analog.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of any spectroscopic data hinges on the rigor of the experimental methodology. The following protocols represent best practices for acquiring high-quality NMR and MS data for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons like those in the ammonium group.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and gently invert several times to ensure homogeneity.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak is used as an internal standard.

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument (operating at ~100 MHz for ¹³C).

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak is used as an internal standard.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

Electrospray Ionization (ESI) Mass Spectrometry Acquisition:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas: Nitrogen, at a flow rate and temperature optimized for the solvent system.

  • Mass Range: m/z 50-500.

Visualizing the Connections: Structure and Fragmentation

To further clarify the relationships between the molecular structure and the expected spectral data, the following diagrams are provided.

Caption: Chemical structure of this compound.

G M_H [M+H]⁺ m/z 183.04 Frag1 [M+H - NH₃]⁺ m/z 166.04 M_H->Frag1 - NH₃ Frag2 [M+H - CO]⁺ m/z 155.02 M_H->Frag2 - CO

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for this compound. By leveraging comparative data from structural analogs and applying fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded interpretation of the expected spectra. This approach not only offers valuable insights into the target molecule but also serves as a methodological framework for researchers tackling the structural elucidation of other novel compounds. The provided protocols and data interpretations are designed to be a practical resource, fostering a deeper understanding of the powerful synergy between chemical structure and spectroscopic analysis.

References

  • NIST. (n.d.). 2,3-Dihydrobenzofuran. In NIST Chemistry WebBook. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

Sources

A Comparative Guide to the Analytical Characterization of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS No: 669-45-4), a key intermediate in pharmaceutical synthesis. The selection of appropriate analytical techniques is paramount for verifying the identity, purity, and stability of such compounds, ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3] This document moves beyond simple procedural lists to explain the rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The core of a robust characterization strategy is a multi-technique approach, where the outputs of orthogonal methods are integrated to build a complete profile of the molecule. Each technique offers a unique window into the compound's properties, and their collective data provide a self-validating system of analysis.

G cluster_start Initial Synthesis Output cluster_identity Identity Confirmation cluster_purity Purity & Quantification cluster_solid_state Solid-State Properties cluster_end Final Characterization start Synthesized Batch of 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation start->NMR Primary ID MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern start->MS Primary ID FTIR FTIR Spectroscopy - Functional Group ID start->FTIR Primary ID HPLC HPLC-UV/DAD - Purity Assay - Impurity Profiling start->HPLC Purity Screen NMR->HPLC end Fully Characterized Intermediate with COA NMR->end Data Consolidation MS->HPLC MS->end Data Consolidation FTIR->HPLC FTIR->end Data Consolidation DSC DSC - Melting Point - Polymorphism HPLC->DSC For Purified Material TGA TGA - Thermal Stability - Solvate/Hydrate State HPLC->TGA For Purified Material XRC X-Ray Crystallography - Absolute Structure - Crystal Packing HPLC->XRC For Purified Material HPLC->end Data Consolidation DSC->end Data Consolidation TGA->end Data Consolidation XRC->end Data Consolidation

Figure 1: A comprehensive workflow for the analytical characterization of a pharmaceutical intermediate.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are foundational for confirming the chemical identity of a synthesized molecule. They probe the molecule's interaction with electromagnetic radiation to reveal details about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. For 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. Two-dimensional experiments like COSY and HSQC can be employed to resolve any ambiguities in proton-proton and proton-carbon correlations, respectively.[4]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the amine protons are exchangeable). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the salt and keep the amine protons for observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Presentation: Predicted NMR Data

Technique Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR 8.5 - 9.0Broad singlet-NH₃⁺ (protons of the hydrochloride salt)
7.3 - 7.5MultipletAromatic protons (Ar-H)
5.0 - 5.5MultipletCH -NH₃⁺
4.5 - 4.9MultipletO-CH
¹³C NMR 158 - 160SingletC-O (Aromatic)
120 - 135Multiple SingletsAromatic carbons (Ar-C, Ar-C-Cl)
110 - 115SingletAromatic carbon
75 - 80SingletO-C H₂
50 - 55SingletC H-NH₃⁺

Note: These are illustrative values based on structurally similar compounds. Actual values must be determined experimentally.[4]

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight of the compound, offering definitive confirmation of the elemental formula. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it typically shows the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million (ppm), allowing for the unambiguous calculation of the molecular formula.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like methanol/water or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

  • Chromatography: A short C18 column can be used to simply introduce the sample into the mass spectrometer.

  • MS Acquisition: Acquire data in positive ion ESI mode. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For the free base (C₈H₈ClNO), the expected monoisotopic mass is ~169.03 Da. The observed mass for the protonated species should be ~170.04 Da.

Data Presentation: Expected Mass Spectrometry Results

Parameter Expected Value Information Gained
Ionization Mode ESI+Soft ionization, minimizes fragmentation
Observed Ion [M+H]⁺ ~170.04 m/zConfirms molecular weight of the free base
High-Resolution Mass 170.0367Confirms elemental formula C₈H₉ClNO⁺
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4][5] For this compound, FTIR can confirm the presence of the amine group (N-H stretches), the aromatic ring (C=C and C-H stretches), the ether linkage (C-O stretch), and the C-Cl bond. The spectrum serves as a unique fingerprint for the molecule.

Experimental Protocol: FTIR-ATR

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Key FTIR Absorption Bands

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3200 - 2800N-H StretchPrimary amine salt (-NH₃⁺)
3100 - 3000C-H StretchAromatic
1600 - 1450C=C StretchAromatic Ring
1250 - 1200C-O StretchAryl Ether
850 - 750C-Cl StretchAryl Halide

Chromatographic Methods for Purity Assessment

While spectroscopy confirms identity, chromatography is the gold standard for assessing purity.[1][6] It separates the main compound from any impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: A stability-indicating reversed-phase HPLC (RP-HPLC) method is the workhorse for pharmaceutical purity analysis.[7] By using a non-polar stationary phase (like C18) and a polar mobile phase, it effectively separates compounds based on their hydrophobicity. A photodiode array (PDA) or diode array detector (DAD) is crucial as it provides spectral information for each peak, helping to assess peak purity and identify impurities.

G cluster_input Input cluster_decision Technique Selection cluster_output Methodology Sample Sample for Analysis (e.g., API, intermediate) D1 Need Structural Confirmation? Sample->D1 Goal Desired Information (Identity, Purity, etc.) Goal->D1 D2 Need Purity & Impurity Profile? D1->D2 No Spectro Spectroscopy (NMR, MS, FTIR) D1->Spectro Yes D3 Need Solid-State Properties? D2->D3 No Chromo Chromatography (HPLC) D2->Chromo Yes Thermal Thermal/Structural (DSC, TGA, XRC) D3->Thermal Yes

Figure 2: A decision tree for selecting the appropriate analytical technique.

Experimental Protocol: RP-HPLC Purity Method

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Prepare working standards by dilution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the primary working standard.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile. A gradient allows for the elution of impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: DAD/PDA at a suitable wavelength (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation: Illustrative HPLC Method Parameters & Results

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Gradient: 10% B to 90% B over 20 min
Detection DAD at 280 nm
Retention Time ~8.5 min
Purity (Area %) >99.5%
Known Impurities Not Detected (<0.05%)

Thermal and Structural Analysis

These techniques characterize the solid-state properties of the material, which are critical for formulation development, stability, and processing.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to determine the melting point and enthalpy of fusion, which are characteristic properties of a crystalline solid. It can also reveal polymorphism (the existence of multiple crystal forms), glass transitions in amorphous material, and can be used to estimate purity via melting point depression.[10]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp-seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, over a temperature range that brackets the melting point (e.g., 25 °C to 250 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[9][10] It is invaluable for determining the presence of residual solvents or water (solvates/hydrates) and for assessing the thermal stability and decomposition profile of the compound.

Experimental Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its decomposition point (e.g., up to 400 °C).

  • Data Analysis: Examine the TGA curve for mass loss steps. A mass loss at temperatures below ~120 °C typically indicates the loss of volatiles like water or solvent. Mass loss at higher temperatures indicates thermal decomposition.

Data Presentation: Comparative Thermal Analysis Data

Technique Parameter Illustrative Result Interpretation
DSC Melting Point (Onset)215 °CCharacteristic property for crystalline form
Enthalpy of Fusion120 J/gIndicates degree of crystallinity
TGA Mass Loss (<150 °C)<0.2%Sample is anhydrous and free of solvent
Decomposition Onset>220 °CIndicates thermal stability up to this temperature
X-ray Crystallography

Expertise & Experience: Single-crystal X-ray crystallography is the ultimate technique for determining the absolute three-dimensional structure of a molecule in the solid state.[11] It provides precise information on bond lengths, bond angles, and stereochemistry, serving as irrefutable proof of structure. While not a routine quality control method, it is essential during drug development to confirm the structure of a lead compound or intermediate.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation, solvent diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam.

  • Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and the structure is refined.

Comparative Summary of Analytical Methods

Technique Primary Application Strengths Limitations
NMR Structural ElucidationProvides detailed connectivity information; quantitative.Requires relatively large sample amount; lower sensitivity.
MS Molecular Weight ConfirmationExtremely high sensitivity and accuracy (HRMS).Provides little connectivity information on its own.
FTIR Functional Group IdentificationFast, non-destructive, provides a molecular "fingerprint".Not suitable for quantification; complex spectra can be difficult to interpret.
HPLC Purity and Impurity AnalysisHigh resolution and sensitivity; quantitative; gold standard for purity.Method development can be time-consuming.
DSC/TGA Solid-State CharacterizationProvides key physical properties (melting point, stability).Destructive; requires careful interpretation.
X-Ray Absolute Structure DeterminationUnambiguous 3D structure.Requires a suitable single crystal, which can be difficult to grow.

Conclusion

The characterization of this compound requires a synergistic combination of analytical techniques. Spectroscopic methods like NMR, MS, and FTIR are essential for initial identity confirmation. Chromatographic methods, particularly HPLC, are indispensable for accurately determining purity and identifying potential impurities. Finally, thermal and crystallographic analyses provide crucial information about the solid-state properties that impact stability, storage, and formulation. By integrating the data from these orthogonal methods, researchers can establish a comprehensive and trustworthy profile of this important pharmaceutical intermediate, ensuring its quality and suitability for downstream applications.

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  • Choi, H. D., & Lee, I. Y. (2015). Crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43–o44.
  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1....
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  • Choi, H. D., & Lee, I. Y. (2014). Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1289.
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A Comparative Analysis of 5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active molecules.[1][2] Among these, 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride has garnered significant interest as a versatile intermediate and a potential pharmacophore in its own right. This guide provides a comprehensive comparative analysis of this lead compound and its key analogs, offering insights into their synthesis, physicochemical properties, and multifaceted biological activities. By presenting a synthesis of existing data and outlining robust experimental protocols, we aim to equip researchers with the knowledge to rationally design and evaluate novel therapeutics based on this promising scaffold.

Physicochemical Properties: The Impact of 5-Position Substitution

The substitution at the 5-position of the 2,3-dihydrobenzofuran ring system profoundly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. A comparative analysis of the chloro, fluoro, bromo, and methyl analogs, alongside the unsubstituted parent compound, reveals key trends in lipophilicity and electronic effects.

CompoundSubstituent (X)Molecular FormulaMolecular Weight ( g/mol )Calculated logPpKa (predicted)
5-Chloro-2,3-dihydrobenzofuran-3-amine HCl ClC₈H₉Cl₂NO206.072.1~8.5
5-Fluoro-2,3-dihydrobenzofuran-3-amine HClFC₈H₉ClFNO189.611.6~8.4
5-Bromo-2,3-dihydrobenzofuran-3-amine HClBrC₈H₉BrClNO250.522.3~8.5
5-Methyl-2,3-dihydrobenzofuran-3-amine HClCH₃C₉H₁₂ClNO185.651.9~8.7
2,3-Dihydrobenzofuran-3-amine HClHC₈H₁₀ClNO171.621.4~8.6

Note: logP and pKa values are estimations based on computational models and may vary from experimental values.

The halogen substitutions (F, Cl, Br) introduce varying degrees of lipophilicity and electronegativity. The bromo analog is predicted to be the most lipophilic, which may enhance membrane permeability but could also increase non-specific binding. Conversely, the fluoro substitution offers a more modest increase in lipophilicity while significantly altering the electronic properties of the aromatic ring. The methyl group, an electron-donating substituent, slightly increases lipophilicity and basicity compared to the unsubstituted analog. These seemingly subtle differences can have profound impacts on biological activity, as we will explore in the subsequent sections.

Synthesis of 5-Substituted-2,3-dihydrobenzofuran-3-amine Analogs: A General Workflow

The synthesis of these analogs typically follows a multi-step sequence, allowing for the introduction of various substituents at the 5-position. The following workflow provides a general overview of a common synthetic strategy.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Dihydrobenzofuranone Formation cluster_2 Amine Introduction cluster_3 Final Product A Substituted Phenol B Allylation A->B Allyl bromide, K2CO3 C Claisen Rearrangement B->C Heat D Oxidative Cleavage C->D OsO4, NaIO4 E Intramolecular Cyclization D->E Acid catalyst F Reductive Amination E->F NH3, NaBH3CN G 5-Substituted-2,3-dihydrobenzofuran-3-amine HCl F->G HCl in Ether

Caption: A generalized synthetic workflow for 5-substituted-2,3-dihydrobenzofuran-3-amine analogs.

This generalized scheme highlights a common route, though numerous variations and alternative synthetic strategies exist in the literature, often tailored to specific substituents and desired stereochemistry.[3][4][5]

Comparative Biological Activity: A Multifaceted Profile

The 2,3-dihydrobenzofuran-3-amine scaffold exhibits a diverse range of biological activities. Here, we compare the potential performance of this compound and its analogs in three key therapeutic areas: oncology, inflammation, and infectious diseases, as well as their interaction with serotonin receptors.

Anticancer Activity: Cytotoxicity Screening

Benzofuran derivatives have demonstrated notable anticancer properties.[6][7][8] A comparative analysis of the cytotoxicity of these analogs against various cancer cell lines is crucial to identify promising lead compounds.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Expected Structure-Activity Relationship (SAR): The introduction of a halogen at the 5-position is anticipated to enhance cytotoxic activity compared to the unsubstituted analog. The lipophilicity and electronic nature of the halogen will likely influence potency, with the bromo and chloro analogs potentially exhibiting greater activity.

Anti-inflammatory Activity: COX-2 Inhibition and NF-κB Modulation

Chronic inflammation is a key driver of many diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents, in part through the inhibition of cyclooxygenase-2 (COX-2) and modulation of the NF-κB signaling pathway.[6][7][9][10][11][12][13][14][15][16]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme Preparation: Use a commercially available COX-2 inhibitor screening assay kit.

  • Compound Incubation: Incubate various concentrations of the test compounds with human recombinant COX-2 enzyme in the presence of arachidonic acid as the substrate.

  • Prostaglandin Measurement: Quantify the production of prostaglandin E2 (PGE2) using an ELISA-based method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ values.

NF-κB Signaling Pathway:

NF_kappa_B_Pathway cluster_0 Extracellular Stimuli cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Events cluster_3 Inhibition Point Stimuli LPS, TNF-α, IL-1 Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription Inhibitor Benzofuran Analogs Inhibitor->IKK Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition by benzofuran analogs.[1][17][18][19][20]

Expected SAR: Halogen substitution, particularly with more electronegative atoms like chlorine and fluorine, may enhance the inhibitory activity against COX-2 and the modulation of the NF-κB pathway due to favorable interactions within the enzyme's active site or with key signaling proteins.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including benzofurans, have been explored for their potential to inhibit essential bacterial enzymes like DNA gyrase.[21][22][23][24][25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected SAR: The presence and nature of the 5-substituent are expected to be critical for antibacterial activity. Lipophilicity plays a role in bacterial cell wall penetration, suggesting that the chloro and bromo analogs may exhibit enhanced activity.

Serotonin Receptor Modulation: Affinity for 5-HT₂ₐ Receptors

Derivatives of 2,3-dihydrobenzofuran have been shown to interact with serotonin receptors, indicating their potential for development as CNS-active agents.[26][27][28][29][30][31] The 5-HT₂ₐ receptor is a particularly important target for various neuropsychiatric drugs.

Experimental Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor

  • Membrane Preparation: Use cell membranes from a cell line expressing the human 5-HT₂ₐ receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]ketanserin) and various concentrations of the test compounds.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) for each compound, which represents its binding affinity for the receptor.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway:

Serotonin_5HT2A_Pathway cluster_0 Ligand Binding cluster_1 Receptor Activation cluster_2 Second Messenger Cascade cluster_3 Cellular Response Serotonin Serotonin or Analog Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling Ca_release->Downstream PKC_activation->Downstream

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A Comparative Guide to the Biological Efficacy of 5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Dihydrobenzofuran Scaffold

The benzofuran moiety is a core component of numerous biologically active natural and synthetic compounds, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The 2,3-dihydrobenzofuran scaffold, in particular, has garnered significant attention in medicinal chemistry. The introduction of an amine group at the 3-position and a chlorine atom at the 5-position creates a unique chemical entity with the potential for diverse biological activities. While comprehensive studies on a homologous series of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride derivatives are emerging, research on structurally analogous compounds, such as 3-coumaranone derivatives, has revealed potent and selective inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform.[3][4] This suggests that the 5-Chloro-2,3-dihydrobenzofuran-3-amine scaffold is a promising candidate for the development of novel therapeutics for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4]

This guide will explore the biological efficacy of these derivatives, primarily through the lens of their potential as MAO inhibitors, while also considering other reported activities of the broader benzofuran class.

Comparative Efficacy Analysis: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[] Structurally related compounds to the 5-Chloro-2,3-dihydrobenzofuran-3-amine core have demonstrated significant MAO-B inhibitory activity.

Structure-Activity Relationship (SAR) Insights

Based on studies of related benzofuran and coumarin derivatives, several structural features are key to their MAO inhibitory potency and selectivity.[6][7]

  • The Benzofuran Core : The heterocyclic ring system serves as the foundational scaffold for interaction with the enzyme's active site.

  • The 3-Amino Group : This functional group is crucial for establishing key interactions within the active site of MAO enzymes. Its basicity and steric properties, which can be modulated by N-substitution, are expected to significantly influence binding affinity.

  • The 5-Chloro Substituent : Halogen substitutions, such as the chlorine at the 5-position, are known to enhance the cytotoxic and anticancer activities of some benzofuran derivatives.[7] In the context of MAO inhibition, this electronegative group can modulate the electronic properties of the aromatic ring and influence binding interactions.

  • Substitution on the Amino Group (R-groups) : Derivatization of the 3-amino group with various alkyl or aryl substituents is a critical avenue for modulating potency, selectivity, and pharmacokinetic properties. It is hypothesized that bulky or lipophilic substituents could enhance binding to the hydrophobic regions of the MAO-B active site.

Quantitative Comparison of MAO-B Inhibitory Activity (Inferred)

While specific data for a homologous series of 5-Chloro-2,3-dihydrobenzofuran-3-amine derivatives is not extensively published, we can infer potential activities based on related structures. The following table presents a hypothetical comparison based on the potent MAO-B inhibition observed in 3-coumaranone derivatives, which share a similar bicyclic core.[3]

CompoundR-Group on 3-AminoInferred MAO-B IC₅₀ (µM)Inferred Selectivity (MAO-A/MAO-B)Rationale for Inference
Parent Scaffold -H> 10-The unsubstituted amine may have moderate affinity.
Derivative 1 -CH₃1 - 5ModerateSmall alkyl groups may slightly enhance binding.
Derivative 2 -CH₂-Ph (Benzyl)0.05 - 0.5HighThe benzyl group can interact with the hydrophobic entrance of the MAO-B active site, a known feature for high potency in related inhibitors.
Derivative 3 -CH₂-Cyclohexyl0.1 - 1HighA bulky, non-aromatic lipophilic group can also confer high affinity and selectivity for MAO-B.
Reference Selegiline0.01>100A clinically used irreversible MAO-B inhibitor.
Reference Rasagiline0.005>100A clinically used irreversible MAO-B inhibitor.

Disclaimer: The IC₅₀ values presented in this table are inferred based on published data for structurally related compound classes and are intended for illustrative purposes to guide future experimental work.

Other Potential Biological Activities

The benzofuran scaffold is associated with a broad spectrum of biological activities. While MAO inhibition is a primary focus, researchers should also consider the potential for 5-Chloro-2,3-dihydrobenzofuran-3-amine derivatives to exhibit:

  • Anticancer Activity : Various benzofuran derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[7][8] The presence of a chloro-substituent, in particular, has been linked to enhanced anticancer properties.[1]

  • Anti-inflammatory Effects : Dihydrobenzofuran derivatives have been investigated as anti-inflammatory agents.[8]

  • Antimicrobial and Antifungal Activity : The benzofuran nucleus is a common feature in compounds with antimicrobial and antifungal properties.

Experimental Protocols

To facilitate the experimental validation of the biological efficacy of this compound derivatives, the following section provides a detailed, step-by-step methodology for a standard in vitro monoamine oxidase inhibition assay.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human MAO-A and MAO-B.

4.1.1. Materials and Reagents

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Amplex® Red reagent (fluorogenic probe)

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (pH 7.4)

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

4.1.2. Assay Procedure

  • Preparation of Reagents :

    • Prepare a 100 mM sodium phosphate buffer (pH 7.4).

    • Dissolve test compounds and reference inhibitors in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare working solutions of substrates: Kynuramine for MAO-A and Benzylamine for MAO-B in the phosphate buffer.

    • Prepare the Amplex® Red/HRP working solution according to the manufacturer's instructions.

  • Enzyme Inhibition Reaction :

    • In a 96-well black microplate, add 20 µL of phosphate buffer to the blank wells.

    • To the control and test wells, add 20 µL of the appropriate enzyme (MAO-A or MAO-B) diluted in phosphate buffer.

    • Add 20 µL of various concentrations of the test compound or reference inhibitor to the test wells. Add 20 µL of DMSO/buffer to the control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Detection :

    • To initiate the reaction, add 20 µL of the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) to all wells.

    • Immediately add 20 µL of the Amplex® Red/HRP working solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis :

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism: MAO Inhibition Pathway

The following diagram illustrates the general mechanism of action for MAO inhibitors and their role in modulating neurotransmitter levels in the synaptic cleft.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Dihydrobenzofuran Amines

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique conformational rigidity and the specific spatial arrangement of its oxygen atom and aromatic ring make it an ideal framework for designing ligands that can precisely interact with various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran amines, a class of compounds with significant therapeutic potential, particularly for disorders of the central nervous system (CNS).[3][4]

We will dissect the molecule to understand how subtle structural modifications influence biological activity, offering a comparative perspective across different therapeutic targets. This guide is intended for researchers and drug development professionals, providing not just data, but the underlying rationale for experimental design in the quest for more potent and selective therapeutic agents.

The 2,3-Dihydrobenzofuran Core: A Versatile Scaffold

The power of the 2,3-dihydrobenzofuran scaffold lies in its defined three-dimensional structure, which orients substituents in specific vectors. This allows for fine-tuning of interactions with protein binding pockets. The core itself consists of a benzene ring fused to a dihydrofuran ring, presenting several key regions for chemical modification to probe and optimize biological activity.[5]

Key Regions for SAR Exploration

A systematic SAR study of 2,3-dihydrobenzofuran amines typically involves modifications at three primary sites:

  • The Amine Side Chain (R¹): The nature, length, and basicity of the amine are critical determinants of activity and selectivity.

  • The Dihydrofuran Ring (Positions 2 and 3): Substitutions and stereochemistry at these positions can profoundly impact ligand binding and efficacy.

  • The Benzene Ring (Positions 4-7): Modifications on the aromatic ring influence electronic properties, lipophilicity, and potential interactions with the target protein.

The following diagram illustrates the iterative process central to SAR-driven drug discovery, moving from initial design to clinical candidate.

SAR_Workflow cluster_0 Discovery Cycle cluster_1 Optimization Design Design Synthesis Synthesis Design->Synthesis Hypothesis In_Vitro_Testing In_Vitro_Testing Synthesis->In_Vitro_Testing Compound Library Data_Analysis Data_Analysis In_Vitro_Testing->Data_Analysis Activity Data Data_Analysis->Design SAR Insights In_Vivo_Testing In_Vivo_Testing Data_Analysis->In_Vivo_Testing Lead Compound ADMET_Profiling ADMET_Profiling In_Vivo_Testing->ADMET_Profiling Efficacy Clinical_Candidate Clinical_Candidate ADMET_Profiling->Clinical_Candidate Safety & PK

Caption: Iterative workflow for SAR-driven drug discovery.

Comparative SAR Analysis Across Different Biological Targets

The true utility of SAR emerges when comparing how modifications affect activity at different targets. This section explores the SAR of 2,3-dihydrobenzofuran amines in the context of two major therapeutic areas: CNS disorders and cancer.

Case Study 1: Serotonergic and Dopaminergic Agents (CNS Disorders)

Many psychoactive 2,3-dihydrobenzofuran derivatives, such as 5-APB and 6-APB, target monoamine transporters and receptors.[6] The position of the aminopropyl side chain on the benzofuran ring is a critical determinant of its pharmacological profile.

Modification Structure Effect on Serotonin (5-HT) vs. Dopamine (DA) Activity Rationale & Insights
Positional Isomerism 5-APB vs. 6-APB5-APB generally shows higher affinity for serotonin transporters (SERT), while 6-APB has a more balanced profile or slightly favors dopamine transporters (DAT).The position of the side chain alters the angle of approach to the binding site. A 5-position may allow for optimal interaction with specific residues in the SERT binding pocket.
N-Alkylation Primary Amine (e.g., 5-APB) vs. Secondary Amine (e.g., 5-MAPB)N-methylation (5-MAPB) often retains or slightly enhances potency at SERT and DAT while potentially increasing metabolic stability.The methyl group can provide favorable van der Waals interactions and shield the amine from rapid metabolism by monoamine oxidases.
Dihydrofuran Saturation Benzofuran (e.g., 6-APB) vs. Dihydrobenzofuran (e.g., 5-APDB)Saturation of the 2,3-double bond can alter the conformation, sometimes leading to a decrease in potency but potentially improving selectivity.The saturated ring is no longer planar, which changes the spatial relationship between the aromatic ring and the amine side chain, impacting how the ligand fits into the target protein.
Case Study 2: Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors (Oncology)

2,3-Dihydrobenzofuran-7-carboxamides have been developed as potent PARP-1 inhibitors for cancer therapy.[7][8] The SAR for this class is distinct, highlighting the adaptability of the scaffold.

Modification Structure Effect on PARP-1 Inhibition (IC₅₀) Rationale & Insights
C7-Carboxamide Substituent Simple amides vs. substituted benzyl amidesIntroduction of a benzyl group on the carboxamide nitrogen significantly improves potency.The benzyl group is thought to occupy a hydrophobic pocket in the NAD⁺ binding site of the PARP-1 enzyme.
Benzene Ring Substitution Unsubstituted vs. Hydroxyl-substituted benzyl ringPolar hydroxyl groups, particularly at the 4'-position of the benzyl ring, are beneficial for PARP-1 inhibition.[8]The 4'-hydroxyl group can form a key hydrogen bond with the side chain of Asp766 in the PARP-1 active site, anchoring the inhibitor.[7][8]
Dihydrofuran Ring Oxidation Dihydrobenzofuran vs. Dihydrobenzofuran-3-oneThe introduction of a ketone at the 3-position can be tolerated and provides a new vector for interaction.The carbonyl group acts as a hydrogen bond acceptor and can be exploited to form additional interactions within the binding site.

The following diagram illustrates the logical relationship between structural modifications and their impact on different biological targets.

SAR_Logic cluster_mods Structural Modifications cluster_targets Biological Targets & Outcomes Scaffold 2,3-Dihydrobenzofuran Core Mod1 Amine Side Chain (R¹) N-Alkylation Chain Length Mod2 Benzene Ring Positional Isomerism (5 vs 6) Substituents (e.g., -OH) Mod3 Dihydrofuran Ring Saturation C3-Oxidation Target1 CNS Targets (SERT/DAT) Potency & Selectivity Mod1:port1->Target1:f1 Modulates Potency Mod2:port1->Target1:f1 Determines Selectivity Target2 Oncology (PARP-1) IC₅₀ Improvement Mod2:port2->Target2:f1 Forms H-Bonds Mod3:port2->Target2:f1 Adds H-Bond Acceptor

Caption: Key structural modifications and their targeted biological effects.

Experimental Protocols for SAR Elucidation

To generate reliable SAR data, robust and reproducible experimental protocols are essential. Below are representative methodologies for the synthesis of a focused library and a primary in vitro binding assay.

Protocol 1: Synthesis of a Focused Library of 2,3-Dihydrobenzofuran Amines

This protocol outlines a general synthetic route.[9] Specific reaction conditions may need optimization based on the substrate.

Objective: To synthesize a small, diverse library of C7-carboxamide analogs for PARP-1 inhibitor screening.

Step-by-Step Methodology:

  • Nitration of 2,3-dihydrobenzofuran:

    • Dissolve 2,3-dihydrobenzofuran in trifluoroacetic acid and cool the mixture to 0°C.

    • Add nitric acid dropwise while maintaining the temperature.

    • Stir for 2-3 hours, then pour onto ice water.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain the nitro-intermediate.[7][8]

  • Reduction of the Nitro Group:

    • Dissolve the nitro-intermediate in ethyl acetate.

    • Add tin(II) chloride dihydrate and reflux the mixture for 4-6 hours.[7][8]

    • Cool to room temperature, basify with aqueous sodium bicarbonate, and filter through celite.

    • Extract the aqueous layer with ethyl acetate and concentrate to yield the amine.

  • Amide Coupling:

    • Dissolve the resulting amine and a selected carboxylic acid (e.g., a substituted benzoic acid) in dichloromethane.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir at room temperature overnight.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and purify by column chromatography to obtain the final amide product.

Protocol 2: In Vitro Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity (Ki) of synthesized compounds for the human serotonin transporter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from HEK293 cells stably expressing the human SERT.

  • Assay Buffer:

    • Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, pH 7.4.

  • Competition Binding:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Citalopram (a radioligand, final concentration ~1 nM), 50 µL of test compound (at various concentrations), and 50 µL of cell membrane suspension.

    • For determining non-specific binding, use a high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine) in place of the test compound.

    • For determining total binding, use assay buffer in place of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

  • Data Analysis:

    • Dry the filter mat and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 2,3-dihydrobenzofuran scaffold remains a highly versatile and valuable core in modern drug discovery. The comparative analysis of SAR across different biological targets reveals that specific substitutions can dramatically alter potency and selectivity. For CNS targets, the stereochemistry and position of the amine side chain are paramount, while for enzyme inhibitors like PARP-1, strategic placement of hydrogen bond donors and acceptors on appended functionalities is key.[3][7]

Future research should focus on exploring more complex substitutions and stereochemical arrangements to achieve even greater selectivity, particularly for CNS receptor subtypes. Additionally, the application of bioisosteric replacements for the amine or carboxamide functionalities could lead to compounds with improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability.[10][11] The continued, systematic exploration of the chemical space around this privileged scaffold promises to yield novel and effective therapeutics for a range of human diseases.

References

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). PMC. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). PMC. [Link]

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (n.d.). PubMed. [Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (n.d.). PMC. [Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (n.d.). ResearchGate. [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC. [Link]

  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. (n.d.). PubMed. [Link]

  • Synthesis and evaluation of 2,3-dihydrobenzofuran analogs of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. (n.d.). Journal of Medicinal Chemistry. [Link]

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,3‐dihydrobenzofuran derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. [Link]

  • Basic Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Substituted benzofuran. (n.d.). Wikipedia. [Link]

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. (n.d.). PubMed. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC. [Link]

  • A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans. (n.d.). MDPI. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (n.d.). Frontiers. [Link]

  • Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. (n.d.). PubMed. [Link]

Sources

A Researcher's Guide to the Reactivity of Substituted Dihydrobenzofurans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Shanghai, China – January 20, 2026 – For researchers, scientists, and professionals in drug development, understanding the subtle nuances of molecular reactivity is paramount. The 2,3-dihydrobenzofuran scaffold is a privileged core in numerous biologically active compounds, making a comprehensive grasp of its chemical behavior essential for the rational design of novel therapeutics and functional materials. This guide provides an in-depth comparison of the reactivity of variously substituted dihydrobenzofurans, supported by experimental insights and theoretical principles, to empower researchers in their synthetic endeavors.

The Enduring Importance of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran ring system, a fusion of a benzene ring and a dihydrofuran ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Its structural rigidity and the specific spatial arrangement of substituents make it an attractive scaffold for interacting with biological targets. However, the successful synthesis and derivatization of these molecules hinge on a clear understanding of how substituents on the aromatic ring influence the reactivity of the entire system. This guide will dissect these influences, providing a framework for predicting and controlling chemical transformations.

The Influence of Substituents on Reactivity: A Tale of Electronics and Sterics

The reactivity of a substituted dihydrobenzofuran is primarily governed by the electronic and steric nature of its substituents. These effects dictate the electron density distribution within the aromatic ring and the accessibility of reactive sites to incoming reagents.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) increase the electron density of the aromatic ring through inductive and/or resonance effects. This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. This deactivation of the ring renders it less reactive towards electrophiles but can facilitate nucleophilic aromatic substitution reactions.

Steric Effects: The size and position of a substituent can hinder the approach of a reagent to a nearby reactive site. This steric hindrance can influence the regioselectivity of a reaction, favoring substitution at less crowded positions.

A study on the synthesis of functionalized dihydrobenzofurans highlighted that while both electron-donating and electron-withdrawing substituents are generally well-tolerated, strongly deactivating groups such as trifluoromethyl (CF₃) necessitate the use of a stronger oxidant to achieve good yields in a cyclization reaction.[2] This observation underscores the significant impact of electronic effects on the feasibility of a transformation.

Electrophilic Aromatic Substitution: Activating and Deactivating Effects in Action

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the dihydrobenzofuran scaffold. The position of substitution is directed by the existing substituents, and the overall reaction rate is highly sensitive to their electronic nature.

Substituent at C5Electronic EffectPredicted Reactivity towards Electrophiles
-OCH₃Strong EDG (Resonance)Highly Activated
-CH₃Weak EDG (Inductive)Activated
-HNeutralBaseline Reactivity
-ClWeak EWG (Inductive) > EDG (Resonance)Deactivated
-CNStrong EWG (Resonance & Inductive)Highly Deactivated
-NO₂Strong EWG (Resonance & Inductive)Highly Deactivated

This table provides a qualitative comparison based on established principles of electrophilic aromatic substitution.

The oxygen atom of the dihydrofuran ring acts as an ortho, para-director, activating the C4 and C6 positions. However, steric hindrance from the dihydrofuran ring can influence the regioselectivity, often favoring substitution at the C6 position.

Experimental Protocol: A Representative Electrophilic Bromination

To illustrate the practical implications of these substituent effects, a general protocol for the electrophilic bromination of a 5-substituted 2,3-dihydrobenzofuran is provided below. The expected trend in reaction times and yields would follow the principles outlined in the table above.

Materials:

  • 5-Substituted 2,3-dihydrobenzofuran (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 5-substituted 2,3-dihydrobenzofuran in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide portion-wise over 5 minutes with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Observations: Dihydrobenzofurans with electron-donating substituents at the 5-position are expected to react faster and give higher yields compared to those with electron-withdrawing substituents, which may require longer reaction times or more forcing conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of electrophilic aromatic substitution on a dihydrobenzofuran ring.

EAS_Mechanism cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation Dihydrobenzofuran Substituted Dihydrobenzofuran Sigma_Complex Sigma Complex (Arenium Ion) Dihydrobenzofuran->Sigma_Complex + E+ Electrophile Electrophile (E+) Sigma_Complex_2 Sigma Complex Product Substituted Product Sigma_Complex_2->Product - H+

Caption: General mechanism of electrophilic aromatic substitution on a substituted dihydrobenzofuran.

Conclusion and Future Directions

The reactivity of substituted dihydrobenzofurans is a predictable consequence of fundamental electronic and steric principles. Electron-donating groups enhance reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. A thorough understanding of these substituent effects is crucial for the efficient design and execution of synthetic routes towards novel dihydrobenzofuran derivatives.

Future research would benefit from systematic kinetic studies to quantify the reactivity of a broad range of substituted dihydrobenzofurans. Such data would enable the development of more precise predictive models, further empowering chemists in the fields of drug discovery and materials science.

References

Sources

A Comparative Guide to the Validation of In Vitro Tyrosinase Inhibition Assays: Featuring 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery of novel depigmenting agents and the study of melanogenesis.

This guide provides an in-depth, objective comparison of methodologies for validating in vitro tyrosinase inhibition assays, with a special focus on the characterization of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride as a putative inhibitor. We will explore the foundational principles of robust assay design, drawing from internationally recognized validation guidelines, and compare the performance of our lead compound against established tyrosinase inhibitors.

Introduction: The Critical Role of Tyrosinase Inhibition in Dermatology and Pharmacology

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the initial steps of melanin biosynthesis.[1] Dysregulation of this pathway can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the identification and characterization of tyrosinase inhibitors is a significant area of research in cosmetics and medicine. The validation of in vitro assays used to screen for these inhibitors is paramount to ensure the reliability and reproducibility of experimental findings.[2]

This compound is a benzofuran derivative. While this specific molecule is primarily known as a versatile pharmaceutical intermediate, related benzofuran structures have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial properties. This guide will use this compound as a case study to illustrate the comprehensive validation process for an in vitro tyrosinase inhibition assay.

The Scientific Imperative of Assay Validation

A properly validated analytical method provides a high degree of assurance that it will consistently produce a result that meets its predetermined specifications and quality attributes.[3] For an in vitro enzyme inhibition assay, this means the assay must be accurate, precise, specific, and robust. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical procedure validation, which form the bedrock of the methodologies described herein.[4][5][6][7]

The validation process is not a singular event but a continuous lifecycle that begins with method development and extends throughout its application.[3] This ensures that the assay remains fit for its intended purpose over time.

Experimental Design: A Validated Tyrosinase Inhibition Assay

The following protocol outlines a colorimetric in vitro tyrosinase inhibition assay. The scientific rationale for key steps is provided to underscore the principles of a self-validating system.

Assay Principle

Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum at approximately 475 nm. The rate of dopachrome formation is directly proportional to tyrosinase activity. A potential inhibitor will decrease the rate of this reaction.

Diagram 1: Workflow for Tyrosinase Inhibition Assay Validation

G cluster_prep Preparation cluster_assay Assay Execution cluster_validation Validation & Analysis P1 Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Test Compound (5-Chloro-2,3-dihydrobenzofuran-3-amine HCl) - Positive Controls (Kojic Acid, Arbutin) - Assay Buffer A1 Dispense Test Compound and Controls into 96-well plate P1->A1 A2 Add Tyrosinase Enzyme and Incubate A1->A2 A3 Initiate Reaction with L-DOPA A2->A3 A4 Kinetic Reading of Absorbance at 475 nm A3->A4 V1 Calculate % Inhibition A4->V1 V2 Determine IC50 Values V1->V2 V3 Assess Validation Parameters: - Accuracy - Precision (Intra- & Inter-assay) - Specificity - Linearity & Range V2->V3 V4 Comparative Analysis V3->V4

Caption: High-level workflow for the validation of an in vitro tyrosinase inhibition assay.

Detailed Experimental Protocol

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic Acid (Positive Control)[8][9]

  • Arbutin (Positive Control)[10][11]

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare stock solutions of this compound, kojic acid, and arbutin in DMSO. Create a dilution series for each compound.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the test compound dilutions or controls to their respective wells.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Assay Validation Parameters

To ensure the trustworthiness of the assay, the following parameters must be rigorously evaluated:

Validation Parameter Purpose Acceptance Criteria (Example)
Accuracy To determine the closeness of the test results to the true value.The recovery of a known amount of a reference inhibitor should be within 80-120%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample.Intra-assay precision (Repeatability): Relative Standard Deviation (RSD) ≤ 15%.Inter-assay precision (Reproducibility): RSD ≤ 20%.
Specificity To assess the ability of the assay to measure the analyte of interest in the presence of other components.The assay buffer and DMSO should not significantly affect the enzyme activity.
Linearity & Range To demonstrate that the assay results are directly proportional to the concentration of the analyte in the sample.The range of inhibitor concentrations should produce a dose-response curve with a correlation coefficient (R²) ≥ 0.98.

Comparative Analysis: this compound vs. Standard Inhibitors

A hypothetical dataset is presented below to illustrate the comparative performance of this compound against the well-characterized tyrosinase inhibitors, kojic acid and arbutin.

Compound IC50 (µM) ± SD Inhibition Type Intra-assay Precision (RSD %) Inter-assay Precision (RSD %)
This compound45.2 ± 3.1Competitive6.811.2
Kojic Acid18.5 ± 1.5Competitive5.29.8
Arbutin250.7 ± 15.3Competitive7.112.5

This hypothetical data suggests that this compound is a more potent inhibitor than arbutin but less potent than kojic acid. The precision of the measurements for all compounds falls within acceptable limits.

Diagram 2: Competitive Inhibition of Tyrosinase

G cluster_reaction Enzymatic Reaction E Tyrosinase (E) S L-DOPA (S) ES ES Complex E->ES I Inhibitor (I) (e.g., 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl) EI EI Complex E->EI S->ES ES->E k-1 P Dopachrome (P) ES->P k2 I->EI EI->E ki

Sources

A Comparative Crystallographic Guide to 5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride and its Derivatives: Unveiling Structure for Enhanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzofuran scaffold is a cornerstone for developing novel therapeutics, demonstrating a wide array of biological activities including antitumor, antibacterial, and antiviral properties.[1] Among these, the 2,3-dihydrobenzofuran-3-amine moiety serves as a critical pharmacophore. This guide focuses on the X-ray crystallographic analysis of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride and its derivatives, offering a comparative framework for researchers, scientists, and drug development professionals. While a definitive crystal structure for the parent hydrochloride compound is not publicly available as of this writing, this guide provides a comprehensive protocol for its determination and compares its anticipated structural features with known derivatives, underscoring the vital role of crystallography in elucidating structure-activity relationships (SAR).

The Significance of the 5-Chloro-2,3-dihydrobenzofuran-3-amine Scaffold

The strategic placement of a chlorine atom at the 5-position and an amine group at the 3-position of the dihydrobenzofuran ring system creates a molecule with significant potential for targeted biological interactions. The chlorine atom can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to protein targets.[2] The amine group provides a key site for hydrogen bonding and salt formation, which is crucial for solubility and bioavailability. Understanding the precise three-dimensional arrangement of these functional groups through X-ray crystallography is paramount for rational drug design and optimization.

Comparative Analysis of Benzofuran Derivatives

To appreciate the subtle yet significant structural variations that different substituents can impart, we can examine the crystallographic data of related benzofuran derivatives. This comparative approach allows us to predict the likely structural characteristics of this compound.

Derivative NameKey Structural FeaturesCrystallographic Data HighlightsPotential Impact on Biological Activity
5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuranThe benzofuran unit is nearly planar. The dihedral angle between the benzofuran ring and the 3-fluorophenyl ring is 31.36 (5)°.[3]Space Group: P-1 (Triclinic) Unit Cell Dimensions: a = 8.0038(1) Å, b = 8.4322(1) Å, c = 10.6782(2) Å, α = 88.933(1)°, β = 81.008(1)°, γ = 66.859(1)°[3]The out-of-plane orientation of the phenyl ring suggests that this substituent can explore different binding pockets. The sulfinyl group introduces a potential hydrogen bond acceptor.
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterThe benzofuran and pyrrolidine rings are not coplanar, with a dihedral angle of approximately 59.42°.[4]Space Group: P-1 (Triclinic) Unit Cell Dimensions: a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å, α = 75.185(5)°, β = 72.683(5)°, γ = 71.301(5)°[4][5]The significant twist between the two heterocyclic systems could be a key determinant in its interaction with a biological target, potentially leading to higher selectivity.
This compound (Predicted) The dihydrobenzofuran core is expected to be largely planar, with the amine group in a pseudo-equatorial or pseudo-axial position. The hydrochloride salt formation will likely involve hydrogen bonding between the chloride ion and the ammonium group.To be determined experimentally.The precise orientation of the amine group and the hydrogen bonding network will be critical for its interaction with target proteins, influencing its efficacy and selectivity.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the necessary steps for determining the crystal structure of this compound. This self-validating workflow is designed to ensure the generation of high-quality, publishable crystallographic data.

Step 1: Crystal Growth — The Foundation of Quality Data

The cornerstone of a successful X-ray diffraction experiment is a well-ordered single crystal.[6] For a hydrochloride salt like the target compound, which is typically a water-soluble powder, slow evaporation is often the most effective crystallization technique.

  • Rationale: Slow evaporation allows for the gradual and orderly arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical; it must be one in which the compound is sparingly soluble.

  • Procedure:

    • Prepare a saturated solution of this compound in a suitable solvent system (e.g., a mixture of ethanol and water, or isopropanol).

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation.

    • Store the vial in a vibration-free environment at a constant, cool temperature.

    • Monitor the vial for the formation of single crystals over several days to weeks.

Step 2: Crystal Selection and Mounting
  • Rationale: The ideal crystal for diffraction should be a single, well-formed specimen, typically between 0.1 and 0.4 mm in its largest dimension, and free from any visible cracks or imperfections.[7]

  • Procedure:

    • Under a microscope, carefully select a suitable crystal.

    • Mount the crystal on a goniometer head using a cryoprotectant oil or a specialized adhesive.[7]

Step 3: Data Collection
  • Rationale: The goal of data collection is to measure the intensities of a complete set of diffracted X-ray beams.[8] Modern diffractometers automate this process, but careful setup is essential.

  • Procedure:

    • Center the mounted crystal in the X-ray beam of the diffractometer.[7]

    • Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal's orientation.[7]

    • Based on the preliminary data, devise a strategy for collecting a full sphere of diffraction data by rotating the crystal in the X-ray beam.[8]

    • The exposure time for each frame will depend on the crystal's diffracting power and can range from seconds to minutes. A complete data collection may take several hours.[7]

Step 4: Data Reduction, Structure Solution, and Refinement
  • Rationale: The raw diffraction images must be processed to yield a list of reflection intensities. The "phase problem" is then solved to generate an initial electron density map, from which the atomic positions are determined and refined.[6]

  • Procedure:

    • Integrate the raw diffraction data to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

    • Apply corrections for factors such as polarization and absorption.

    • Solve the crystal structure using direct methods or Patterson methods, which are well-suited for small molecules.[6]

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit. The quality of the final structure is typically assessed by the R1 factor, which should ideally be below 5% for a well-resolved structure.[7]

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 5-Chloro-2,3- dihydrobenzofuran-3-amine HCl purification Purification synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure (CIF)

Caption: From Synthesis to Structure: A streamlined workflow for the X-ray crystallographic analysis of small molecules.

Structure-Activity Relationship (SAR) and the Role of Crystallography

The biological activity of the 5-Chloro-2,3-dihydrobenzofuran-3-amine scaffold is intrinsically linked to its three-dimensional structure. For instance, in a series of citalopram analogues, a related dihydroisobenzofuran scaffold, substitutions at the 5-position were well-tolerated for binding at the serotonin transporter (SERT).[9] This highlights how even subtle changes to the benzofuran core can influence biological activity.

X-ray crystallography provides the definitive map of these structural features, enabling a detailed understanding of SAR. By visualizing the precise interactions between a ligand and its target protein, researchers can make informed decisions to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Visualizing the Structure-Activity Relationship Logic

SAR_logic cluster_molecule Molecular Structure cluster_properties Physicochemical Properties cluster_interaction Biological Interaction cluster_activity Pharmacological Outcome core 5-Chloro-2,3-dihydrobenzofuran-3-amine Core substituents Derivative Substituents (e.g., at R1, R2) core->substituents conformation 3D Conformation & Stereochemistry substituents->conformation electronics Electronic Distribution substituents->electronics lipophilicity Lipophilicity & Solubility substituents->lipophilicity binding Target Binding Affinity & Selectivity conformation->binding electronics->binding lipophilicity->binding activity Biological Activity (e.g., IC50, EC50) binding->activity xray X-ray Crystallography xray->conformation Defines

Caption: The central role of X-ray crystallography in elucidating structure-activity relationships for drug design.

Conclusion

While the crystal structure of this compound remains to be elucidated, the path to its discovery is clear. By following a robust experimental protocol and leveraging comparative structural data from related benzofuran derivatives, researchers can unlock the precise molecular architecture of this important pharmaceutical building block. This knowledge will undoubtedly accelerate the development of next-generation therapeutics that are both more effective and more selective, ultimately benefiting patients worldwide.

References

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available at: [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.[4]

  • Choi, H. D., et al. (2015). Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o991–o992. Available at: [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.[5]

  • Hassan, A. S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26759. Available at: [Link]

  • Wlodawer, A., et al. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. FEBS Journal, 275(1), 1-21. Available at: [Link]

  • Harada, N., et al. (1999). Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. Bioscience, Biotechnology, and Biochemistry, 63(5), 840-846. Available at: [Link]

  • Gopalan, B., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 3(1), 35-44. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • University of Virginia. (n.d.). X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 557. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 557.[10]

  • Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • Choi, H. D., et al. (2015). Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o991–o992.[3]

  • Wikipedia. (n.d.). 25-NB. Available at: [Link]

  • Choi, H. D., et al. (2015). Crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o989–o990. Available at: [Link]

  • Ishida, T., et al. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1757. Available at: [Link]

  • Vimala, G., et al. (2015). Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o822–o823. Available at: [Link]

  • Jones, P. G., et al. (2005). X-ray Crystallographic Structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one. Journal of Chemical Crystallography, 35(10), 809-814. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2,3-dihydro-1-benzofuran. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 11(1), 1-11. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

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A Comparative Guide to the Comprehensive Purity Assessment of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The journey to a final drug product is built upon a chain of well-characterized chemical intermediates. 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a key building block in the synthesis of various pharmacologically active agents.[1][2] Ensuring its purity is paramount, as even trace impurities can have significant downstream effects, potentially altering the biological activity, toxicity profile, and stability of the final API.[3][4]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We move beyond simple protocol listings to explore the causality behind experimental choices, offering a self-validating framework for researchers, quality control analysts, and drug development professionals. Our approach is orthogonal, leveraging the strengths of multiple techniques to build a comprehensive and trustworthy purity profile.

Chapter 1: The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile and thermally labile compounds, making it the primary tool for analyzing our target molecule.[3] Its strength lies in its ability to separate the main compound from closely related structural analogues, process-related impurities, and degradation products with high resolution and quantitative accuracy.

Expertise & Experience: Why This Method?

For an aromatic amine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The hydrochloride salt form ensures aqueous solubility, while the C18 stationary phase provides the necessary hydrophobicity to retain the benzofuran core. A critical consideration for amines is peak shape; they can exhibit tailing on silica-based columns due to interaction with residual silanol groups. To counteract this, we employ an acidic mobile phase. The low pH ensures the amine is consistently in its protonated, cationic form, minimizing secondary interactions and producing sharp, symmetrical peaks.[5]

Experimental Protocol: RP-HPLC-UV for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm (based on the chromophore of the benzofuran ring system).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

Data Presentation: Interpreting the Chromatogram

Purity is typically assessed by area percent, assuming all impurities have a similar response factor at the chosen wavelength.

Peak IDRetention Time (min)Area (%)Possible Identity
14.50.08Starting Material Impurity
212.199.755-Chloro-2,3-dihydrobenzofuran-3-amine HCl
315.30.12Unknown Impurity 1
418.90.05Unknown Impurity 2
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (285 nm) E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: Standard workflow for HPLC purity analysis.

Chapter 2: Unambiguous Identification via Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC excels at quantification, NMR spectroscopy provides definitive structural confirmation.[6] It is exceptionally powerful for identifying the main component and characterizing unknown impurities, provided they are present at a sufficient concentration (typically >0.1%).

Expertise & Experience: Why This Method?

¹H NMR is the fastest way to confirm the identity and structural integrity of the target molecule. For a hydrochloride salt of an amine, using DMSO-d₆ as the solvent is a strategic choice. Unlike CDCl₃, DMSO-d₆ allows for the observation of exchangeable protons, such as those on the amine (NH₃⁺) and any water present, which appear as broad signals.[7] This can confirm the presence of the salt form. ¹³C NMR and 2D NMR experiments like COSY and HSQC can be used to build a complete, unambiguous structural assignment.

Experimental Protocol: NMR for Structural Verification
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: Standard single-pulse experiment. Key signals to observe include the aromatic protons, the diastereotopic protons of the dihydrofuran ring, and the methine proton at C3.

    • ¹³C NMR: Proton-decoupled experiment to observe all unique carbon environments.

    • (Optional) 2D COSY: To establish proton-proton coupling networks (e.g., within the dihydrofuran ring).

    • (Optional) 2D HSQC: To correlate protons directly to their attached carbons.

Data Presentation: Expected ¹H NMR Chemical Shifts
Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.0 - 7.5m
-O-CH₂-4.2 - 4.8m
-CH(NH₃⁺)-4.0 - 4.5m
NH₃⁺8.5 - 9.5br s

Note: These are estimated values. Actual shifts must be confirmed by spectral analysis.

Visualization: Logic for Structural Elucidation

NMR_Logic cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (Optional) A Synthesized Sample B ¹H NMR A->B C ¹³C NMR A->C D COSY (¹H-¹H Correlation) B->D F Spectral Data (Chemical Shifts, Couplings, Integrals) B->F E HSQC (¹H-¹³C Correlation) C->E C->F D->F E->F G Structure Verified? F->G

Caption: Decision-making process for NMR structural verification.

Chapter 3: Orthogonal and Ancillary Techniques for a Complete Profile

A comprehensive purity assessment relies on more than one or two techniques. Orthogonal methods, which measure different chemical properties, provide a more robust and reliable picture.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is the definitive technique for identifying unknown impurities detected in the HPLC analysis.[8][9] By coupling the separation power of LC with the mass-resolving power of MS, we can obtain the molecular weight of each impurity, which is the first and most critical step in its structural elucidation.[10]

  • Causality: An MS-compatible mobile phase (like the 0.1% formic acid system described in the HPLC protocol) is crucial, as non-volatile buffers like phosphate will contaminate the mass spectrometer.[10] Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the amine is readily protonated.

  • Performance: High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, can provide mass accuracy in the sub-ppm range, allowing for the confident determination of the elemental composition of an impurity.[4][10]

Gas Chromatography (GC) for Residual Solvents

Organic solvents used during synthesis and purification must be controlled to levels defined by regulatory bodies like the ICH.[11][12] Static headspace gas chromatography (HS-GC) with a flame ionization detector (FID) is the standard method (e.g., USP <467>) for this analysis.[13][14][15]

  • Causality: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC. This prevents non-volatile matrix components from contaminating the instrument.

  • Performance: Given the synthesis may involve solvents like THF and diethyl ether[16], the GC method must be capable of separating and quantifying these and other potential process solvents.

Elemental Analysis (EA)

Elemental analysis provides the percentage of Carbon, Hydrogen, Nitrogen, and Chlorine in the sample. This is a fundamental technique to confirm the empirical formula and, critically, to verify the 1:1 stoichiometry of the amine to the hydrochloride salt. A significant deviation in the chlorine percentage, for example, could indicate the presence of the free base or excess HCl.

Comparative Performance Guide

This table objectively compares the primary analytical techniques for the purity assessment of this compound.

FeatureHPLC-UVNMR SpectroscopyLC-MSGC-HSElemental Analysis
Primary Purpose Purity & Impurity QuantificationStructure Confirmation & IDImpurity Identification (MW)Residual Solvent AnalysisEmpirical Formula Confirmation
Specificity High (Separation-based)Very High (Structure-based)Very High (Mass-based)High (for volatile analytes)Low (Bulk property)
Sensitivity High (~0.01-0.05%)Moderate (~0.1%)Very High (<0.01%)Very High (ppm levels)Low (Bulk analysis)
Quantitative? Yes (Primary Method)Yes (qNMR, requires std.)Semi-quantitative without stds.Yes (Requires standards)Yes (Bulk composition)
Throughput HighModerateHighHighLow
Key Information Purity (Area %), Impurity ProfileUnambiguous StructureMolecular Weight of ImpuritiesVolatile Impurity ContentElemental Composition, Salt Stoichiometry

Conclusion: An Integrated Strategy for Trustworthy Results

No single analytical technique can provide a complete picture of the purity of this compound. A robust, self-validating, and regulatory-compliant assessment is built on an integrated, orthogonal approach.

  • Primary Analysis: Use HPLC-UV as the frontline method for routine purity testing and quantification of impurities.

  • Identity Confirmation: Employ ¹H and ¹³C NMR on every new batch to unequivocally confirm the identity of the target compound.

  • Impurity Elucidation: When unknown impurities are detected by HPLC above the identification threshold (e.g., >0.1%), use LC-MS to determine their molecular weights and guide structural elucidation efforts.

  • Process Control: Implement GC-HS to monitor and control residual solvents according to ICH guidelines.

  • Stoichiometry Check: Use Elemental Analysis during initial characterization to confirm the correct formation of the hydrochloride salt.

By strategically combining these methods, researchers and drug developers can build a comprehensive data package that ensures the quality of this critical intermediate, thereby safeguarding the integrity of the subsequent API and the final drug product.

References

  • Vertex AI Search. (n.d.). Residual Solvent Analysis in Pharmaceuticals.
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Magritek. (2023, December 8). Quantifying residual solvents in active pharmaceutical ingredients.
  • Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Excite Pharma Services. (n.d.). Residual Solvent Analysis.
  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • ResearchGate. (2025). Mass spectrometry in impurity profiling.
  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • Molbase. (n.d.). 5-CHLORO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE synthesis.
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC.
  • Reddit. (2023). How to detect a HCl salt in organic compounds.
  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • ChemicalBook. (n.d.). 5-chloro-2,3-dihydro-1-benzofuran synthesis.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Structural Elucidation of Phenbenzamine using NMR Spectroscopy.

Sources

Safety Operating Guide

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

For laboratory personnel, including researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the safe handling and disposal of this compound, ensuring the safety of personnel and the protection of the environment. This document is designed to be a trusted resource, offering in-depth, actionable information that goes beyond basic procedural steps to explain the critical reasoning behind them.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a chlorinated amine hydrochloride compound with specific hazards that dictate its handling and disposal requirements.

GHS Hazard Profile: According to supplier safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1][2][3]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

The presence of a chlorinated organic structure means that its disposal is subject to stringent environmental regulations. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are often considered hazardous waste, necessitating a specific and compliant disposal pathway.[4]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential serious eye irritation (H319).[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and irritation (H315).[5]
Body Protection A standard laboratory coat.Protects against contamination of clothing and skin.[5]
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or aerosols, preventing respiratory tract irritation (H335).[5]

Waste Collection and Segregation Protocol

Proper segregation is the most critical step in the laboratory waste management process. It prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal stream.[6]

Objective: To safely collect and segregate waste containing this compound for professional disposal.

Materials:

  • Designated hazardous waste container (solid or liquid, as appropriate).

  • Waste labels compliant with institutional and local regulations.

  • Fume hood.

Step-by-Step Methodology:

  • Container Selection: Choose a waste container that is compatible with amine hydrochlorides. A high-density polyethylene (HDPE) container is generally suitable. The container must be in good condition, with a tightly sealing lid.[6]

  • Waste Segregation:

    • Solid Waste: Carefully transfer residual solid this compound into a designated "Hazardous Solid Waste" container. Avoid creating dust. Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste themselves.

    • Liquid Waste: Transfer solutions containing the compound into a designated "Hazardous Liquid Waste" container. Do not mix with incompatible waste streams (see Section 4).

    • Contaminated Labware: Disposable items (e.g., gloves, weigh boats, pipette tips) that are contaminated with the chemical should be placed in the solid hazardous waste container.

  • Labeling: Immediately label the waste container. The label must include, at a minimum:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".[7]

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date the waste was first added.

  • Storage: Keep the waste container tightly sealed when not in use.[5][6] Store it in a designated, well-ventilated, and secure satellite accumulation area away from heat sources and incompatible materials.[6][7]

Chemical Incompatibility

Mixing this compound waste with incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fire.

Do NOT mix this waste stream with the following:

Incompatible Material ClassPotential Hazard
Strong Oxidizing Agents Can cause vigorous, potentially explosive reactions.[8]
Strong Acids While it is a hydrochloride salt, mixing with stronger acids could cause unforeseen reactions. It is incompatible with strong acids in its free amine form.[9]
Strong Bases Will neutralize the hydrochloride salt to the free amine, which may have different reactivity and volatility characteristics. This can generate heat.
Metals Some amine salts can be corrosive to metals.[3][8]

Approved Disposal Pathway

The standard and required method for disposing of this chemical is through a licensed hazardous waste management company.[5][9][10][11]

  • Characterization: The waste must be properly characterized according to federal and local regulations. As a chlorinated organic compound, it will likely fall under specific EPA hazardous waste codes.

  • Incineration: The preferred disposal method for many chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[4] This process is designed to destroy the organic molecule completely, preventing its release into the environment.

  • Professional Disposal Service: Do not attempt to dispose of this chemical down the drain or in regular trash.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the properly labeled waste container. They will ensure the waste is transported by a certified hauler to a licensed treatment, storage, and disposal facility (TSDF).[4]

Below is a workflow diagram illustrating the decision-making process for proper disposal.

G Disposal Workflow for 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl cluster_prep In-Lab Preparation cluster_disposal Disposal Process start Generate Chemical Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_waste Label Container Clearly 'Hazardous Waste' + Chemical Name segregate->label_waste store Store in Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Transport by Licensed Hauler contact_ehs->transport final_disposal Dispose at Approved Facility (e.g., Incineration) transport->final_disposal documentation Retain Disposal Records final_disposal->documentation

Caption: Logical workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[11] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), collect the absorbed material, and place it in the waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe management and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Guidance for Disposal of Chlorinated Water Discharges. (n.d.). Oregon.gov. Retrieved from [Link]

  • How to Properly Dispose of Pool Chemicals. (2025, February 21). MLI Environmental. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • What Regulations Apply to Chlorinated Solvent Use? (n.d.). PF Online. Retrieved from [Link]

  • Incompatible Chemicals. (n.d.). Risk Management and Safety, University of Georgia. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 2,3-Benzofuran. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). BioMedica Diagnostics. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk, University of Maryland. Retrieved from [Link]

  • 5-Chloro-2,3-dihydro-1-benzofuran. (n.d.). PubChem. Retrieved from [Link]

  • Recovery of amines from by-product chloride salts. (n.d.). Google Patents.

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Mastering the Safe Handling of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the ability to handle novel chemical entities with confidence and precision is paramount. 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a key building block in modern drug discovery, and its effective use is predicated on a deep understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, field-tested procedures for the safe handling, personal protection, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Landscape

This compound is classified as causing serious eye damage (Category 1)[1]. Due to its structural similarity to other halogenated organic compounds and amines, it is prudent to also consider it potentially harmful if swallowed, a skin irritant, and a respiratory irritant[2]. The hydrochloride salt form may also present acidic properties. Therefore, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.

The primary routes of exposure are inhalation, skin contact, and eye contact. The fine, powdered nature of many amine hydrochlorides increases the risk of aerosolization, making respiratory protection a key consideration. The causality behind our stringent PPE recommendations is to create a complete barrier against these potential exposure routes, thereby mitigating the risk of acute or chronic health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. Each component is selected to address a specific hazard presented by the compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against airborne particles and accidental splashes, protecting against the primary hazard of serious eye damage.
Hand Protection Nitrile or Neoprene GlovesOffers good resistance to amines and halogenated compounds for incidental contact. For extended contact or immersion, laminate film gloves (e.g., SilverShield®) are recommended. Always double-glove.
Body Protection Chemical-resistant lab coat or coverallsProtects skin from contact with the chemical. Should be buttoned or fastened completely.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesEssential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.

Note: Always consult your institution's specific chemical hygiene plan and the glove manufacturer's compatibility charts for the most up-to-date recommendations.

Core Operational Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a closed loop of safety from preparation to disposal.

Preparation and Engineering Controls:
  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials suitable for chemical spills should be located nearby.

Donning PPE:
  • The following diagram illustrates the correct sequence for donning PPE to ensure complete protection before handling the chemical.

PPE_Donning_Workflow cluster_donning Donning PPE Sequence Lab_Coat 1. Lab Coat/ Coveralls Respirator 2. Respirator Lab_Coat->Respirator Goggles 3. Goggles/ Face Shield Respirator->Goggles Gloves 4. Gloves (Double-gloved) Goggles->Gloves

Figure 1. Recommended PPE Donning Sequence.
Handling and Use:
  • Weighing: If weighing the solid, do so in the fume hood on a draft shield to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

Doffing PPE:
  • The removal of PPE is a critical step to prevent self-contamination. Follow the sequence outlined in the diagram below.

PPE_Doffing_Workflow cluster_doffing Doffing PPE Sequence Outer_Gloves 1. Outer Gloves Lab_Coat 2. Lab Coat/ Coveralls Outer_Gloves->Lab_Coat Goggles 3. Goggles/ Face Shield Lab_Coat->Goggles Inner_Gloves 4. Inner Gloves Goggles->Inner_Gloves Respirator 5. Respirator Inner_Gloves->Respirator Wash_Hands 6. Wash Hands Thoroughly Respirator->Wash_Hands

Figure 2. Recommended PPE Doffing Sequence.

Emergency Procedures: Plan for the Unexpected

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site once the material has been removed.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of the chemical handling lifecycle. As a halogenated organic compound, this compound must not be disposed of down the drain[3].

Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled "Halogenated Organic Waste" container[3].

Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Ensure containers are made of compatible materials.

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

Final Disposal:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical destruction facility[1].

The following workflow visualizes the decision-making process for proper disposal.

Disposal_Workflow Start Waste Generated Is_Solid Solid Waste? Start->Is_Solid Solid_Container Place in Labeled Solid Halogenated Waste Container Is_Solid->Solid_Container Yes Liquid_Container Place in Labeled Liquid Halogenated Organic Waste Container Is_Solid->Liquid_Container No Seal_Container Seal Container When Not in Use Solid_Container->Seal_Container Liquid_Container->Seal_Container Store_SAA Store in Satellite Accumulation Area Seal_Container->Store_SAA EHS_Pickup Arrange for EHS Waste Pickup Store_SAA->EHS_Pickup

Figure 3. Disposal Workflow for this compound.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, advancing scientific discovery while maintaining the highest standards of laboratory safety.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Enamine. (n.d.). Safety Data Sheet.
  • Echemi. (2019, July 15). 5-CHLORO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINEHYDROCHLORIDE Safety Data Sheets.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • PSFC. (n.d.). Halogenated Solvents.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Amino-2,3-dihydrobenzofuran.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet: 2,3-Benzofuran.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride.
  • Sigma-Aldrich. (2025, July 23). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,3-Benzofuran.
  • (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • BLDpharm. (n.d.). This compound.
  • Echemi. (n.d.). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Safety Data Sheets.
  • Echemi. (n.d.). 5-CHLORO-BENZOFURAN-3-ONE SDS, 3261-05-0 Safety Data Sheets.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.